1,4-Dioxan-2-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,4-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVXHAANQNHFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29223-92-5 | |
| Record name | Poly(p-dioxanone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801336935 | |
| Record name | Dioxanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3041-16-5 | |
| Record name | Dioxanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dioxanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioxanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIOXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dioxan-2-one: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-one, also known as p-dioxanone, is a cyclic ether-ester of significant interest in the fields of polymer chemistry and biomedical applications.[1][2] Its unique chemical structure allows it to undergo ring-opening polymerization to produce polydioxanone (PDO), a biodegradable and biocompatible polymer widely used in the medical field. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols for its synthesis and polymerization.
Chemical Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₄H₆O₃.[3] Its structure consists of a six-membered ring containing two oxygen atoms and a ketone group. The systematic IUPAC name for this compound is this compound.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3041-16-5 | [3] |
| Molecular Formula | C₄H₆O₃ | [3] |
| Molecular Weight | 102.09 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 28 °C (lit.) | [5] |
| Boiling Point | 215 °C (lit.) | [5] |
| Density | ~1.17 g/cm³ (estimate) | [5] |
| Solubility | Slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in chloroform. | [5] |
| Vapor Pressure | 11-19 Pa at 20-25 °C | [5] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of p-dioxan-2-one exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is observed around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ether and ester linkages typically appear in the region of 1250-1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons in the ring. The protons adjacent to the carbonyl group are expected to be the most deshielded.
-
¹³C NMR: The carbon-13 NMR spectrum will display three signals for the three different carbon environments: one for the carbonyl carbon (typically in the range of 160-180 ppm), and two for the methylene carbons attached to the oxygen atoms.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO₂ (m/z = 44) and ethylene oxide (m/z = 44), leading to characteristic fragment ions.
Synthesis and Purification
This compound can be synthesized through several routes, with the dehydrogenation of diethylene glycol being a common method.
Experimental Protocol: Synthesis of this compound from Diethylene Glycol
This protocol is based on the catalytic dehydrogenation of diethylene glycol.
Materials:
-
Diethylene glycol
-
Copper chromite catalyst
-
Reaction vessel equipped with a reflux condenser and a distillation apparatus
Procedure:
-
In a reaction vessel, combine diethylene glycol and a catalytic amount of copper chromite.
-
Heat the mixture to reflux (approximately 230-250 °C) under an inert atmosphere (e.g., nitrogen).
-
The reaction produces this compound and hydrogen gas. The crude product is continuously removed by distillation.
-
The collected distillate contains crude this compound.
Experimental Protocol: Purification by Recrystallization
High-purity this compound is essential for producing high molecular weight polydioxanone.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable aliphatic ester solvent)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Ring-Opening Polymerization and Polydioxanone (PDO)
The most significant application of this compound is its ring-opening polymerization (ROP) to form polydioxanone (PDO). This polymerization is typically catalyzed by organometallic compounds, such as tin(II) octoate.
Experimental Protocol: Ring-Opening Polymerization of this compound
Materials:
-
High-purity this compound
-
Tin(II) octoate (catalyst)
-
An initiator (e.g., a low molecular weight alcohol)
-
Polymerization vessel (e.g., a sealed glass ampoule or a reactor)
Procedure:
-
Charge the polymerization vessel with the desired amounts of this compound, initiator, and catalyst under an inert atmosphere.
-
Seal the vessel and heat it to the desired polymerization temperature (typically between 100-180 °C).
-
Maintain the temperature for a specified period to achieve the desired molecular weight.
-
After the polymerization is complete, cool the vessel and recover the polydioxanone polymer.
-
The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Properties and Applications of Polydioxanone (PDO)
PDO is a semi-crystalline, biodegradable polymer with a unique combination of flexibility and strength. Its properties can be tailored by controlling the polymerization conditions.
| Property of Polydioxanone (PDO) | Value | Reference(s) |
| Glass Transition Temperature (Tg) | -10 to 0 °C | |
| Melting Temperature (Tm) | ~110 °C | |
| Crystallinity | ~55% | |
| Degradation Mechanism | Hydrolysis | |
| In Vivo Absorption Time | Approximately 6 months |
The biocompatibility and biodegradability of PDO make it an ideal material for various biomedical applications, including:
-
Absorbable surgical sutures: This is the most common application of PDO, where its strength retention profile allows for effective wound healing before it is safely absorbed by the body.
-
Drug delivery systems: The polymer matrix can be used to encapsulate and control the release of therapeutic agents.
-
Tissue engineering scaffolds: PDO can be fabricated into porous structures that support cell growth and tissue regeneration.
-
Orthopedic fixation devices: It is used in the manufacturing of biodegradable pins, screws, and plates for bone fixation.
Conclusion
This compound is a valuable monomer for the synthesis of the biodegradable polymer, polydioxanone. Its well-defined chemical structure and properties, coupled with established synthesis and polymerization protocols, have enabled its successful application in the demanding field of biomedical devices. Further research into the modification of this compound and the optimization of its polymerization can lead to the development of novel biodegradable materials with enhanced properties for a wider range of applications in medicine and beyond.
References
Synthesis of 1,4-Dioxan-2-one from Diethylene Glycol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxan-2-one, a valuable monomer for biodegradable polymers, through the catalytic dehydrogenation of diethylene glycol. The document details the predominant reaction pathway, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction conditions, catalyst performance, and product yields are systematically summarized. Furthermore, this guide includes visual representations of the synthetic pathway and a generalized experimental workflow to aid researchers, scientists, and drug development professionals in their understanding and application of this chemical transformation.
Introduction
This compound, also known as p-dioxanone, is a heterocyclic compound of significant interest in the biomedical field. Its primary application lies in the ring-opening polymerization to produce poly(p-dioxanone) (PDO), a biocompatible and biodegradable polymer widely used in the manufacturing of medical devices such as surgical sutures and bone fixation pins. The synthesis of high-purity this compound is therefore a critical step in the production of these advanced medical materials.
One of the most economically viable and atom-efficient routes to this compound is the catalytic dehydrogenation of diethylene glycol (DEG). This process involves an intramolecular cyclization reaction, driven by a suitable catalyst, to form the desired lactone. This guide will delve into the technical aspects of this synthesis, providing a detailed examination of the methodologies and key parameters involved.
Reaction Pathway and Mechanism
The synthesis of this compound from diethylene glycol proceeds via a catalytic dehydrogenation reaction. The overall transformation involves the removal of a molecule of hydrogen from diethylene glycol, leading to the formation of a cyclic ester, or lactone.
Caption: General reaction scheme for the synthesis of this compound from diethylene glycol.
The mechanism involves the adsorption of diethylene glycol onto the catalyst surface, followed by the cleavage of O-H and C-H bonds to release a molecule of hydrogen and form the cyclic product. The choice of catalyst is crucial for achieving high selectivity and yield.
Catalytic Systems
Various catalytic systems have been investigated for the dehydrogenation of diethylene glycol to this compound. Copper-based catalysts have shown particular promise due to their high activity and selectivity.
Copper-Based Catalysts
Copper catalysts, often supported on materials like silica (SiO₂) or pumice, are widely used.[1][2] The addition of promoters and the method of catalyst preparation can significantly influence the catalytic performance.[2] For instance, the presence of hydrogen in the reaction feed has been shown to improve yields and prolong catalyst life.[1]
Zeolites
Zeolites, such as ZSM-5, have also been explored as catalysts for this reaction.[3] They offer the advantage of shape selectivity, which can potentially minimize the formation of byproducts.[3]
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of this compound based on methodologies reported in the literature.
Vapor-Phase Catalytic Dehydrogenation
This is a common method for the continuous production of this compound.
Materials and Equipment:
-
Diethylene glycol (reagent grade)
-
Copper-based catalyst (e.g., copper supported on pumice or silica)
-
Fixed-bed reactor
-
Hydrogen gas supply
-
Nitrogen gas supply (for purging)
-
Temperature and pressure controllers
-
Condenser and collection vessel
Procedure:
-
Catalyst Preparation and Activation: The copper-based catalyst is packed into the fixed-bed reactor. The catalyst is then typically reduced in situ by passing a stream of hydrogen gas at an elevated temperature.
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 200-400°C.[1] The pressure is maintained at atmospheric, reduced, or elevated levels depending on the specific process.[1]
-
Reaction Execution: A mixture of vaporized diethylene glycol and hydrogen gas is continuously fed into the reactor over the catalyst bed.[1] The molar ratio of hydrogen to diethylene glycol can vary, with ratios of 3-100 moles of hydrogen per mole of diethylene glycol being reported.[1]
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the this compound and any unreacted diethylene glycol. The crude product is collected in a receiving vessel.
-
Purification: The crude product is then purified, typically by distillation, to separate the this compound from unreacted diethylene glycol and any byproducts.[4]
Caption: A generalized workflow for the vapor-phase synthesis of this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of this compound from diethylene glycol.
Table 1: Reaction Conditions and Yields for Vapor-Phase Dehydrogenation
| Catalyst | Temperature (°C) | Pressure | H₂/DEG Molar Ratio | DEG Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Copper on Pumice (5% Cu) | 250 | Atmospheric | 6 | - | - | >95 | [1] |
| Copper Chromite | 240-360 | Vapor Phase | - | - | - | ~25 | [1] |
| Cu/SiO₂ | 260 | Atmospheric | - | >90 | >90 | - | [2] |
| Modified Cu/SiO₂ with Al | Optimized | Optimized | Optimized | 97.2 | 96.4 | - | [2] |
Table 2: Purification of this compound
| Purification Method | Details | Purity Achieved | Reference |
| Distillation | Conventional distillation of crude product. | - | [4] |
| Crystallization | Dissolving crude product in ethyl acetate, cooling to -20°C to -34°C, and seeding with pure crystals. | 99+% after two recrystallizations | [4] |
Conclusion
The synthesis of this compound from diethylene glycol via catalytic dehydrogenation is a well-established and efficient method. Copper-based catalysts, particularly when used in a continuous vapor-phase process with the co-feeding of hydrogen, have demonstrated high yields and selectivities. The choice of catalyst, reaction temperature, and pressure are critical parameters that must be optimized to achieve desired results. Subsequent purification of the crude product, for which crystallization from an aliphatic ester has proven effective, is essential to obtain the high-purity monomer required for biomedical polymer applications. This guide provides a foundational understanding of the synthesis process, offering valuable insights for researchers and professionals in the field.
References
- 1. US3119840A - Preparation of 2-p-dioxanone by dehydrogenating diethylene glycol in the presence ofadded hydrogen - Google Patents [patents.google.com]
- 2. Dehydrogenation of Diethylene Glycol to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties | MDPI [mdpi.com]
- 3. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]
- 4. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]
1,4-Dioxan-2-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxan-2-one, a key monomer in the synthesis of biodegradable polymers for biomedical applications. This document details its chemical properties, synthesis, polymerization, and the degradation pathways of its resultant polymer, poly(p-dioxanone).
Core Compound Data
The fundamental properties of this compound are summarized below, providing essential data for laboratory and research applications.
| Property | Value |
| CAS Number | 3041-16-5 |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| Synonyms | p-Dioxanone, PDO |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 28 °C (lit.) |
| Boiling Point | 215 °C (lit.) |
Synthesis of this compound
This compound is primarily synthesized through the gas-phase dehydrogenation of diethylene glycol. The resulting crude product requires purification to be suitable for polymerization.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis and Purification
Materials:
-
Diethylene glycol (1300 ml)
-
Copper chromite catalyst (20 g)
-
Ethyl acetate
-
Pure this compound crystals (for seeding)
Procedure:
-
Synthesis: A mixture of diethylene glycol and copper chromite is refluxed for six hours. The mixture is then distilled to obtain the crude this compound product.[1]
-
First Recrystallization: The crude product is dissolved in an equal volume of ethyl acetate at room temperature. The solution is cooled to -20°C, and a small quantity of pure this compound crystals is added for seeding. After crystal formation is observed, the temperature is further reduced to approximately -34°C for two hours.[1]
-
Filtration and Drying: The mixture is filtered, and the collected solid is dried.[1]
-
Second Recrystallization: The dried solid is redissolved in a minimal amount of warm ethyl acetate. The solution is cooled to 0°C and seeded again with pure crystals. The mixture is maintained at -30°C for 12 hours and then filtered to yield a final product with excellent purity (>99%).[1]
Ring-Opening Polymerization (ROP)
This compound is the monomer precursor to poly(p-dioxanone) (PPDO or PDS), a flexible and biodegradable polymer widely used in the medical field. The polymerization occurs via a ring-opening mechanism, typically initiated by organometallic catalysts like stannous octoate.
Caption: Ring-Opening Polymerization (ROP) of this compound.
Experimental Protocol: Bulk Polymerization
Materials:
-
p-Dioxanone (this compound) monomer
-
Stannous octoate catalyst
Procedure:
-
Preparation: The p-dioxanone monomer is placed in a reaction vessel.
-
Catalyst Addition: Stannous octoate is added as a catalyst.
-
Polymerization: The reaction is conducted in bulk (without solvent) under controlled temperature and time. Optimal conditions have been identified as 100°C for 20 hours to achieve a high monomer conversion rate.[2][3]
-
Product Isolation: The resulting polymer, poly(p-dioxanone), is then processed for its intended application.
Applications in Drug Development and Medicine
Poly(p-dioxanone) is a notable aliphatic polyester due to the presence of both ester and ether bonds in its backbone. This unique structure imparts good flexibility and biodegradability.[3] Its primary applications are in the biomedical field, including:
-
Absorbable surgical sutures[4]
-
Orthopedic fixation devices[4]
-
Drug delivery systems[4]
-
Tissue engineering scaffolds[4]
Degradation Pathway of Poly(p-dioxanone)
The biodegradability of PPDO is a key feature for its medical applications. The polymer degrades via hydrolysis of its ester linkages. The degradation products are non-toxic and are excreted from the body.
Caption: Hydrolytic degradation pathway of Poly(p-dioxanone).
The in vivo degradation process involves the hydrolytic scission of the polymer chains. This initially occurs in the amorphous regions, followed by the crystalline sections.[2] The ultimate degradation product is (2-Hydroxyethoxy)acetic acid (HEAA), which is the main urinary metabolite and is efficiently cleared from the body.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]
Spectroscopic Analysis of 1,4-Dioxan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Dioxan-2-one (also known as p-dioxanone), a key monomer in the synthesis of biocompatible polymers used in the medical and pharmaceutical fields. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, provides detailed experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.
Molecular Structure and Spectroscopic Overview
This compound is a six-membered heterocyclic compound containing two ether linkages and one ester functional group. Its chemical formula is C₄H₆O₃. The presence of the carbonyl group and the ether oxygens, along with the methylene protons in different chemical environments, gives rise to a characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons. The presence of the electron-withdrawing carbonyl group and ether oxygens significantly influences the chemical shifts of the adjacent protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~4.3 - 4.5 | Triplet | 2H |
| H-5 | ~3.8 - 4.0 | Triplet | 2H |
| H-6 | ~4.6 - 4.8 | Singlet | 2H |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals, one for each of the unique carbon atoms in the molecule. The carbonyl carbon is characteristically found at the downfield end of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~170 - 175 |
| C-3 | ~65 - 70 |
| C-5 | ~60 - 65 |
| C-6 | ~70 - 75 |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the ester group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1730 - 1750 | Strong, Sharp |
| C-O-C Stretch (Ether) | ~1100 - 1200 | Strong |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Typical acquisition parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides the foundational spectroscopic information and methodologies essential for the confident identification and characterization of this compound. For definitive structural confirmation, especially for novel compounds or in regulated environments, the use of advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) and mass spectrometry is recommended.
An In-depth Technical Guide to the Ring-Opening Polymerization of 1,4-Dioxan-2-one
This guide provides a comprehensive overview of the ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO), a significant monomer in the synthesis of biodegradable and biocompatible polyesters. The resulting polymer, poly(p-dioxanone) (PPDO), possesses a unique combination of flexibility, strength, and degradability, making it highly valuable for applications in the medical and pharmaceutical fields, particularly for drug delivery systems, sutures, and tissue engineering scaffolds.
This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the various polymerization mechanisms, experimental protocols, and quantitative data to facilitate further research and development in this area.
Overview of Ring-Opening Polymerization Mechanisms
The ring-opening polymerization of this compound can be achieved through several mechanistic pathways, with the most prevalent and well-controlled being coordination-insertion polymerization. Enzymatic and organo-catalyzed methods have also gained prominence as metal-free alternatives. While cationic and anionic polymerizations are fundamental ROP mechanisms, their application to PDO is less common and presents specific challenges.
Coordination-Insertion Polymerization
Coordination-insertion is the most extensively studied and commercially relevant mechanism for the ROP of PDO. This method typically employs metal alkoxide initiators, such as those based on tin, aluminum, and lanthanides. The polymerization proceeds via the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. A key characteristic of this mechanism is the cleavage of the acyl-oxygen bond of the ester group in the monomer.[1][2][3]
Mechanism of Action
The general mechanism for coordination-insertion ROP of this compound is as follows:
-
Initiation: The metal alkoxide initiator coordinates to the carbonyl oxygen of the PDO monomer. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
-
Propagation: The alkoxide group of the initiator attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The monomer is thus inserted into the metal-alkoxide bond, and the process repeats with subsequent monomer units, elongating the polymer chain.
-
Termination: The polymerization is typically terminated by the introduction of a proton source, such as water or alcohol, which protonates the active chain end, yielding a hydroxyl-terminated polymer chain.
Quantitative Data for Coordination-Insertion ROP
The molecular weight and polydispersity of the resulting PPDO can be controlled by adjusting the monomer-to-initiator ratio and reaction conditions.
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| Al(OiPr)₃ | 600 | 80 | - | >90 | - | - | < 1.3 |
| La(OiPr)₃ | 200 | 100 | 2 | 85.3 | 18,500 | 32,400 | 1.75 |
| La(OiPr)₃ | 400 | 100 | 4 | 88.1 | 29,800 | 55,400 | 1.86 |
| La(OiPr)₃ | 600 | 100 | 6 | 90.2 | 38,700 | 73,900 | 1.91 |
| Sn(Oct)₂ | 1000 | 120 | 24 | >95 | 45,000 | - | 1.6-1.8 |
Note: Data compiled from multiple sources. Direct comparison may be limited by variations in experimental conditions.
Experimental Protocol for Bulk Polymerization using Aluminum Isopropoxide
This protocol is a representative procedure based on literature descriptions.[2][3]
Materials:
-
This compound (PDO), purified by recrystallization from ethyl acetate and subsequent sublimation.
-
Aluminum triisopropoxide (Al(OiPr)₃), purified by sublimation.
-
Toluene, dried over sodium/benzophenone and distilled under argon.
-
Methanol, anhydrous.
-
Schlenk flask and standard Schlenk line equipment.
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified PDO monomer.
-
The flask is evacuated and backfilled with dry argon three times to ensure an inert atmosphere.
-
The PDO is melted by heating the flask in an oil bath to the desired reaction temperature (e.g., 80-100 °C).
-
A stock solution of Al(OiPr)₃ in dry toluene is prepared in a glovebox.
-
The required volume of the initiator solution is added to the molten monomer via syringe under a positive pressure of argon to achieve the desired monomer-to-initiator ratio.
-
The reaction mixture is stirred at the set temperature for the desired reaction time. The viscosity of the mixture will increase as the polymerization proceeds.
-
The polymerization is quenched by the addition of a small amount of anhydrous methanol.
-
The polymer is dissolved in chloroform, and precipitated in a large excess of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum at room temperature to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Enzymatic Ring-Opening Polymerization
Enzymatic ROP (e-ROP) offers a green and metal-free route to PPDO, which is highly desirable for biomedical applications where catalyst residues are a concern.[4] Lipases, particularly immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), are effective catalysts for this reaction.
Mechanism of Action
The e-ROP of PDO is believed to proceed via an enzyme-activated monomer mechanism:
-
Enzyme Activation: The lipase forms an acyl-enzyme intermediate with a monomer molecule.
-
Initiation: A nucleophile, often residual water or an alcohol, attacks the acyl-enzyme intermediate, initiating the polymer chain.
-
Propagation: The hydroxyl-terminated growing polymer chain acts as a nucleophile, attacking the acyl-enzyme intermediate of another monomer, thereby elongating the chain.
Quantitative Data for Enzymatic ROP
| Enzyme | Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | M_w ( g/mol ) | PDI (M_w/M_n) |
| Immobilized Lipase CA | 5 | 60 | 15 | - | 41,000 | - |
| Novozym 435 | 5 | 60 | 12 | Equilibrium Reached | - | - |
Note: Data compiled from multiple sources.[4]
Experimental Protocol for Enzymatic Polymerization
This protocol is a representative procedure based on literature descriptions.[4]
Materials:
-
This compound (PDO), purified as described previously.
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435), dried under vacuum before use.
-
Toluene, anhydrous.
-
Methanol, anhydrous.
Procedure:
-
Purified PDO and the dried immobilized lipase (typically 5-10 wt% of the monomer) are added to a reaction vessel.
-
The vessel is sealed and placed in an incubator or oil bath at the desired temperature (e.g., 60-80 °C).
-
The reaction is allowed to proceed with stirring for the desired duration.
-
After the reaction, the mixture is dissolved in a suitable solvent like chloroform.
-
The immobilized enzyme is removed by filtration.
-
The polymer is isolated by precipitation in cold methanol, collected by filtration, and dried under vacuum.
-
The polymer is characterized as described previously.
Organo-Catalyzed Ring-Opening Polymerization
Organo-catalyzed ROP has emerged as a powerful tool for the synthesis of well-defined polyesters without the need for metal-based catalysts. Various organic bases, such as 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often used in combination with a co-catalyst like thiourea, can effectively catalyze the ROP of PDO and its derivatives.
Mechanism of Action
The mechanism of organo-catalyzed ROP can vary depending on the catalyst system. For a bifunctional catalyst system like thiourea/amine, the proposed mechanism involves the activation of the monomer by the thiourea through hydrogen bonding, while the amine activates a protic initiator (e.g., an alcohol). The activated initiator then attacks the activated monomer, leading to ring-opening and chain propagation.
Quantitative Data for Organo-Catalyzed ROP
For a derivative of 1,4-dioxan-2,5-dione, the following data has been reported:
| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| DMAP | 100 | 30 | 24 | >95 | up to 36,000 | < 1.25 |
| Thiourea/(-)-Sparteine | 100 | 30 | 4 | >95 | up to 35,000 | < 1.20 |
Note: Data for a functionalized 1,4-dioxan-2,5-dione derivative.
Experimental Protocol for Solution Polymerization using an Organocatalyst
This protocol is a representative procedure based on literature descriptions.
Materials:
-
This compound (PDO), purified.
-
Organic catalyst (e.g., DBU).
-
Co-catalyst (e.g., thiourea), if applicable.
-
Initiator (e.g., benzyl alcohol), freshly distilled.
-
Anhydrous solvent (e.g., dichloromethane or toluene).
Procedure:
-
In a glovebox, the monomer, catalyst, co-catalyst (if used), and initiator are dissolved in the anhydrous solvent in a vial.
-
The vial is sealed and the reaction is stirred at the desired temperature.
-
Aliquots may be taken periodically to monitor monomer conversion by NMR.
-
Upon completion, the polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid).
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
-
The polymer is characterized by GPC and NMR.
Cationic and Anionic Ring-Opening Polymerization: Challenges and Considerations
While cationic and anionic mechanisms are common for the ROP of many cyclic monomers, their application to this compound is not well-documented in the literature. This suggests that these methods may be less favorable or more challenging for this particular monomer.
Cationic Ring-Opening Polymerization
General Mechanism: Cationic ROP is typically initiated by strong acids or Lewis acids, which protonate or coordinate to an oxygen atom in the monomer, creating a cationic active center. Propagation occurs by the nucleophilic attack of a monomer on this active center.
Potential Challenges with PDO:
-
Backbiting and Transesterification: The presence of multiple oxygen atoms in the PPDO backbone makes it susceptible to intramolecular and intermolecular transesterification reactions, where the growing chain end can attack ester linkages along the polymer chain. This can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers.
-
Chain Transfer: Chain transfer reactions to the polymer can also occur, further complicating control over the polymerization.
Anionic Ring-Opening Polymerization
General Mechanism: Anionic ROP is initiated by strong nucleophiles, such as organometallic compounds or alkoxides. The initiator attacks the monomer, creating an anionic propagating species.
Potential Challenges with PDO:
-
Proton Abstraction: The protons on the carbon atoms adjacent to the carbonyl group in PDO are acidic and can be abstracted by strong anionic initiators. This can lead to side reactions and termination of the polymerization.
-
Transesterification: Similar to cationic ROP, the propagating anionic chain end can attack the ester groups in the polymer backbone, leading to a loss of control over the molecular weight and structure.
Due to these potential side reactions, achieving a controlled, living polymerization of this compound via cationic or anionic mechanisms is challenging. The coordination-insertion and enzymatic routes offer much better control and are therefore the preferred methods for synthesizing well-defined poly(p-dioxanone).
Conclusion
The ring-opening polymerization of this compound is a versatile method for producing the biodegradable and biocompatible polyester, poly(p-dioxanone). The coordination-insertion mechanism using metal alkoxide initiators is the most established and controlled method, allowing for the synthesis of high molecular weight polymers with narrow polydispersity. For applications requiring metal-free materials, enzymatic and organo-catalyzed ROP provide excellent alternatives. While cationic and anionic ROP are theoretically possible, they present significant challenges due to side reactions, limiting their practical application for this monomer. This guide provides the foundational knowledge and experimental frameworks to enable further innovation in the synthesis and application of this important biopolymer.
References
A Deep Dive into the Thermodynamic Landscape of 1,4-Dioxan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 1,4-dioxan-2-one (p-dioxanone, PDO) to yield poly(p-dioxanone) (PPDX) is of significant interest in the biomedical field due to the polymer's biodegradability, biocompatibility, and favorable mechanical properties for applications such as sutures and drug delivery systems. A thorough understanding of the thermodynamic principles governing this polymerization is crucial for optimizing reaction conditions, controlling polymer properties, and ensuring process scalability. This technical guide provides an in-depth analysis of the thermodynamic properties of this compound polymerization, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Thermodynamic Parameters
The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the equation: ΔG_p = ΔH_p - TΔS_p. Polymerization is thermodynamically favorable when ΔG_p is negative.
The ring-opening polymerization of this compound is an exothermic process, driven by the release of ring strain, resulting in a negative enthalpy change (ΔH_p). However, the conversion of monomer molecules into a long polymer chain leads to a decrease in the degrees of freedom, resulting in a negative entropy change (ΔS_p). This interplay between enthalpy and entropy gives rise to a "ceiling temperature" (T_c), above which the polymerization is no longer thermodynamically favorable and depolymerization predominates.
The thermodynamic parameters for the bulk polymerization of this compound have been investigated under various conditions, with different initiators. A summary of these findings is presented in the tables below. It is important to note that the physical state of the resulting polymer—amorphous or semi-crystalline—can significantly influence the measured thermodynamic values.[1][2] Poly(this compound) has a melting temperature (T_m) of approximately 110 °C.[2]
Table 1: Thermodynamic Parameters for the Bulk Polymerization of this compound
| Initiator/Catalyst | Temperature Range (°C) | ΔH°_p (kJ/mol) | ΔS°_p (J/mol·K) | Ceiling Temperature (T_c) (°C) | Notes |
| Al(OiPr)₃ | 60 to 150 | -15.8 | -50.4 | 41 | Above the melting temperature of PPDX.[1] |
| Sn(II) ethylhexanoate or triethylaluminum | 60 to 180 | -14.1 | -26.1 | 265 | The study notes these parameters support the thermal instability of PPDX.[3] |
| Novozym 435 | 60 | -19 | -66 | Not reported | Enzymatic polymerization.[4] |
Table 2: Activation Parameters for the Bulk Polymerization of this compound at 120 °C
| Parameter | Value | Unit |
| Activation Energy (E_a) | 71.8 | kJ/mol |
| Gibbs Free Energy of Activation (ΔG_p) | 106.2 | kJ/mol |
| Enthalpy of Activation (ΔH_p) | 68.5 | kJ/mol |
| Entropy of Activation (ΔS_p) | -95.7 | J/mol·K |
| Data obtained from a study using Sn(II) ethylhexanoate or triethylaluminum as initiators.[3] |
Experimental Protocols
Accurate determination of thermodynamic parameters relies on precise experimental procedures. Below are detailed methodologies for key experiments in the study of this compound polymerization.
Protocol 1: Bulk Polymerization for Thermodynamic Parameter Determination
Objective: To determine the enthalpy (ΔH°_p) and entropy (ΔS°_p) of polymerization by measuring the equilibrium monomer concentration at various temperatures.
Materials:
-
This compound (PDO) monomer, purified by recrystallization or distillation.
-
Initiator (e.g., Aluminum triisopropoxide, Al(OiPr)₃).
-
Dry, inert atmosphere (e.g., nitrogen or argon).
-
Schlenk line and glassware.
-
Constant temperature oil baths or heating blocks.
-
Quenching agent (e.g., benzoic acid for organocatalyzed reactions).[1]
-
Solvent for polymer precipitation (e.g., ether-heptane mixture).[2]
-
Analytical balance.
-
NMR spectrometer.
Procedure:
-
Monomer and Initiator Preparation: Under an inert atmosphere, add a precisely weighed amount of purified PDO monomer to a dry reaction vessel (e.g., a Schlenk flask).
-
Initiator Addition: In a separate vessel, prepare a stock solution of the initiator in a dry, inert solvent if necessary. Add a calculated amount of the initiator solution to the monomer to achieve the desired monomer-to-initiator ratio (e.g., 600:1).[2]
-
Polymerization: Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60, 80, 100, 120, 150 °C).[2] Allow the reaction to proceed for a sufficient time to reach equilibrium (this may require preliminary kinetic studies).
-
Quenching and Sampling: At equilibrium, quench the polymerization by adding a suitable agent.[1] For gravimetric analysis, take a precisely weighed aliquot of the crude reaction mixture.
-
Polymer Precipitation and Monomer Conversion (Gravimetric Method):
-
Dissolve the aliquot in a small amount of a suitable solvent.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., an ether-heptane mixture).[2]
-
Filter and dry the precipitated polymer to a constant weight.
-
Calculate the monomer conversion based on the initial mass of the monomer and the mass of the recovered polymer.
-
-
Monomer Conversion (¹H NMR Spectroscopy):
-
Dissolve a small aliquot of the quenched reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic peaks for the monomer and the polymer that do not overlap. For instance, in lactide polymerization, the methine proton of the monomer appears at a different chemical shift than the methine proton of the polymer.[1]
-
Integrate the respective peaks and calculate the monomer conversion from the integral ratio.
-
-
Data Analysis:
-
Repeat the experiment at several different temperatures.
-
Plot ln([M]_e) versus 1/T, where [M]_e is the equilibrium monomer concentration and T is the absolute temperature.
-
The enthalpy (ΔH°_p) and entropy (ΔS°_p) of polymerization can be determined from the slope (-ΔH°_p/R) and intercept (ΔS°_p/R) of the resulting linear plot, where R is the gas constant.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
Objective: To determine the glass transition temperature (T_g) and melting temperature (T_m) of poly(p-dioxanone).
Materials:
-
Purified poly(p-dioxanone) sample.
-
DSC instrument.
-
Aluminum DSC pans.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This first heating scan is to erase the thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., -50 °C).
-
Perform a second heating scan at the same rate up to 150 °C.
-
-
Data Analysis:
-
The glass transition temperature (T_g) is identified as a step-change in the heat flow curve during the second heating scan.
-
The melting temperature (T_m) is identified as the peak of the endothermic melting transition during the second heating scan.
-
Visualizing the Process
To better understand the chemical transformations and experimental logic, the following diagrams have been generated using Graphviz.
Caption: Ring-Opening Polymerization Pathway of this compound.
Caption: Experimental Workflow for Thermodynamic Parameter Determination.
Conclusion
The thermodynamic properties of this compound polymerization are fundamental to the synthesis of the medically important polymer, poly(p-dioxanone). The exothermic nature of the ring-opening reaction provides the driving force for polymerization, while the negative entropy change necessitates careful temperature control to remain below the ceiling temperature. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, enabling a more rational approach to the design and optimization of polymerization processes for this versatile monomer. A clear understanding of these thermodynamic principles is paramount for the successful development of advanced biomaterials and drug delivery platforms based on poly(p-dioxanone).
References
Crystal Structure of 1,4-Dioxan-2-one Monomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-one, a cyclic ether-ester, serves as a key monomer in the synthesis of the biodegradable polymer poly(p-dioxanone) (PPDO). This polymer is extensively utilized in biomedical applications, most notably for absorbable surgical sutures. Understanding the solid-state conformation of the monomer is crucial for controlling the polymerization process and the resulting polymer's properties. This technical guide addresses the crystal structure of the this compound monomer.
Following a comprehensive review of available scientific literature and crystallographic databases, it has been determined that the single crystal X-ray structure of the this compound monomer has not been reported in publicly accessible databases. Searches within the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific search engines did not yield any results for the determined crystal structure of this specific monomer.[1][2][3]
While the crystal structure of the monomer remains elusive, extensive research has been conducted on the synthesis of the monomer and the crystal structure of its corresponding polymer, poly(p-dioxanone).
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the catalytic dehydrogenation of diethylene glycol. Another method is the cyclization of (2-hydroxyethoxy)acetic acid.
A patented method for the purification of this compound involves its crystallization from a solution.[4] The general workflow for this process is outlined below.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocol for Purification by Crystallization
The following protocol is a summary of a patented method for the purification of this compound.[4]
-
Dissolution: A crude reaction product containing this compound is dissolved in an aliphatic ester solvent, such as ethyl acetate, at room temperature.
-
Initial Cooling: The resulting solution is cooled to approximately -20°C.
-
Seeding: A small quantity of pure this compound crystals is added to the solution to induce crystallization.
-
Crystal Growth: The temperature of the solution is further reduced to around -34°C and maintained for a period to allow for crystal formation.
-
Isolation: The mixture is filtered to separate the crystalline solid from the solvent.
-
Drying: The collected solids are dried to yield crystalline this compound.
-
Recrystallization (Optional): For higher purity, the dissolution, cooling, and filtration steps can be repeated.
Crystal Structure of Poly(p-dioxanone) (PPDO)
In contrast to its monomer, the crystal structure of poly(p-dioxanone) has been a subject of investigation. X-ray and electron diffraction studies have been employed to determine the unit cell parameters and chain conformation of the polymer. These studies are crucial for understanding the mechanical and degradation properties of PPDO-based medical devices.
Conclusion
While the definitive crystal structure of the this compound monomer is not available in the current body of scientific literature, the methods for its synthesis and purification are well-established. The absence of the monomer's crystal structure data presents a potential area for future research, as it would provide valuable insights into the solid-state polymerization of this important biomaterial. Researchers in the fields of polymer chemistry and materials science are encouraged to pursue the crystallization and structural determination of this compound.
References
Health and Safety Profile of 1,4-Dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling 1,4-Dioxan-2-one.
Introduction
This compound, also known as p-dioxanone, is a heterocyclic organic compound. It is the lactone of 2-(2-hydroxyethoxy)acetic acid and serves as the monomer for the biodegradable polymer, polydioxanone (PDO)[1][2]. PDO is widely used in biomedical applications, such as surgical sutures and drug delivery systems, due to its biocompatibility and absorbability[1][3]. Despite the extensive use of its polymer, detailed toxicological data for the monomer, this compound, is not as readily available. This guide provides a comprehensive overview of the known health and safety information for this compound, drawing from available data and related compounds to inform safe handling and use in a research and development setting.
It is crucial to distinguish this compound from its structural analog, 1,4-Dioxane. 1,4-Dioxane is a well-documented probable human carcinogen with significant health risks[4][5]. This compound is a metabolite of 1,4-Dioxane[6].
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
Prevention: P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves, eye protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).
Toxicological Data
The available quantitative toxicological data for this compound is limited. The primary known value is for acute toxicity via intraperitoneal administration in rats.
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Rat | Intraperitoneal | 790 mg/kg | [7] |
| Skin Corrosion/Irritation | Data not available | Data not available | Causes skin irritation | TCI SDS |
| Serious Eye Damage/Irritation | Data not available | Data not available | Causes serious eye irritation | TCI SDS |
| Germ Cell Mutagenicity | Data not available | Data not available | Data not available | [7] |
| Carcinogenicity | Data not available | Data not available | Data not available | [7] |
| Reproductive Toxicity | Data not available | Data not available | Data not available | [7] |
Experimental Protocols
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Procedure: A single dose of 0.1 mL of the liquid test substance or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular reactions are scored at each observation point according to a standardized scale to determine the overall irritation score.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.
-
Skin Contact: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Use in a well-ventilated area. A local exhaust system is recommended if dust or aerosol will be generated.
-
Storage: Keep the container tightly closed. Store in a refrigerator.
Personal Protective Equipment (PPE)
-
Respiratory Protection: Dust respirator. Follow local and national regulations.
-
Hand Protection: Protective gloves.
-
Eye Protection: Safety glasses. A face shield may be necessary depending on the situation.
-
Skin and Body Protection: Appropriate protective clothing to prevent skin exposure.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: For spills, sweep up the material and collect it into an airtight container, taking care not to disperse dust.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.
-
Precautions for Fire-fighters: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place. When extinguishing a fire, be sure to wear personal protective equipment.
Diagrams
Logical Workflow for Handling this compound Exposure
Caption: First aid response workflow for exposure to this compound.
Experimental Workflow for Dermal Irritation Assessment
Caption: Generalized workflow for an in-vivo dermal irritation test.
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin and eye irritant. While the monomer is a building block for the biocompatible polymer polydioxanone, the toxicological data for this compound itself is sparse. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
- 1. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Dioxanone - Wikipedia [en.wikipedia.org]
- 3. Polydioxanone - Wikipedia [en.wikipedia.org]
- 4. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Quantum chemical calculations for 1,4-Dioxan-2-one
An in-depth analysis of 1,4-Dioxan-2-one using quantum chemical calculations is crucial for understanding its molecular structure, stability, and reactivity, which is vital for its application in polymer synthesis and drug development. While specific computational studies on this compound are not extensively detailed in publicly available literature, this guide outlines the established theoretical methodologies by drawing parallels with the well-studied parent compound, 1,4-dioxane. The principles and protocols described herein provide a robust framework for conducting and interpreting quantum chemical calculations for this compound.
This technical guide details the computational protocols for geometry optimization, conformational analysis, and vibrational frequency calculations. It presents data in structured tables and includes mandatory visualizations created using the DOT language to illustrate molecular structure, computational workflows, and conformational relationships, adhering to strict presentation and color contrast guidelines.
Molecular Structure and Conformations
This compound (CAS: 3041-16-5, Formula: C₄H₆O₃) is a six-membered heterocyclic compound containing an ester (lactone) group.[1][2] Like its parent, 1,4-dioxane, its ring is not planar and is expected to exist in several conformations, primarily the chair, boat, and twist-boat forms.[3][4] Quantum chemical calculations are essential to determine the optimized geometry and relative energies of these conformers. The chair conformation is typically the most stable for 1,4-dioxane, with the equilibrium almost completely shifted towards this form.[4] The introduction of the sp²-hybridized carbonyl carbon in this compound will influence the ring's geometry and the relative stabilities of its conformers.
Caption: Molecular graph of this compound.
Computational Protocols
Detailed methodologies are critical for reproducibility and accuracy in computational chemistry. The following protocols outline the standard procedures for the quantum chemical analysis of this compound.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
This protocol is fundamental for finding the lowest energy structure of a given conformer and confirming it is a true minimum on the potential energy surface.[5][6]
-
Initial Structure: Build the 3D structure of the desired this compound conformer (e.g., chair) using molecular modeling software.
-
Computational Method: Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice.[4][7]
-
Basis Set: Select a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.[6][8]
-
Execution:
-
Solvation Model (Optional): To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) can be applied during optimization and frequency calculations.[7]
Protocol 2: Conformational Analysis
This protocol is used to identify the most stable conformers and determine their relative populations.
-
Conformational Search: Generate a pool of potential conformers (chair, twist-boat, etc.) for this compound. This can be done manually or using an automated conformational search algorithm.
-
Initial Optimization: Perform a preliminary geometry optimization of all generated conformers using a computationally inexpensive method (e.g., a smaller basis set like 6-31G(d) or a semi-empirical method).
-
Refined Calculation: Take the unique, low-energy conformers from the initial scan and re-optimize them using the high-level methodology described in Protocol 1 (e.g., B3LYP/6-311++G(d,p)).
-
Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy corrections) of the optimized conformers. The conformer with the lowest energy is the global minimum.
-
Boltzmann Population: Calculate the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their Gibbs free energy differences.
Caption: Workflow for geometry optimization and frequency analysis.
Data Presentation
Quantum chemical calculations generate a wealth of quantitative data. The following tables illustrate how key results for the most stable conformer of this compound should be structured. Note: The values presented here are illustrative examples based on known structural data of related molecules, as specific peer-reviewed data for this compound is sparse.
Table 1: Optimized Geometric Parameters
This table summarizes the key structural parameters of the molecule.
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (ester) | 1.35 | |
| O-C (ester) | 1.44 | |
| C-O (ether) | 1.42 | |
| C-C | 1.53 | |
| **Bond Angles (°) ** | ||
| O-C=O | 125.0 | |
| C-O-C (ether) | 112.0 | |
| O-C-C (ester) | 110.0 | |
| Dihedral Angles (°) | ||
| C6-O5-C4-C3 | -55.0 | |
| O5-C4-C3-O2 | 58.0 |
Table 2: Calculated Vibrational Frequencies
This table presents the most significant calculated vibrational modes, which are crucial for interpreting experimental IR and Raman spectra. Calculated harmonic frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental anharmonic values.[10]
| Mode Number | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 2985 | Medium | Asymmetric C-H Stretch |
| 2 | 2950 | Medium | Symmetric C-H Stretch |
| 3 | 1750 | Strong | C=O Carbonyl Stretch |
| 4 | 1450 | Weak | CH₂ Scissoring |
| 5 | 1240 | Strong | Asymmetric C-O-C Stretch (Ester) |
| 6 | 1120 | Strong | Asymmetric C-O-C Stretch (Ether) |
| 7 | 890 | Medium | Ring Breathing Mode |
Reactivity and Frontier Molecular Orbitals
The reactivity of this compound can be analyzed through its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the ether and ester oxygen atoms, indicating these are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized around the carbonyl group (C=O), making it the primary site for nucleophilic attack, which is fundamental to its ring-opening polymerization.[11]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.
Caption: Energy pathway for conformational changes.
Conclusion
Quantum chemical calculations provide indispensable insights into the structural, spectroscopic, and electronic properties of this compound. By applying rigorous computational protocols, such as DFT with an adequate basis set, researchers can accurately predict its preferred conformation, geometric parameters, and vibrational spectra. This theoretical data is fundamental for understanding its behavior in polymerization reactions and for designing new materials and pharmacologically active molecules. The methodologies and frameworks presented in this guide serve as a comprehensive starting point for future in-silico investigations of this important heterocyclic compound.
References
- 1. This compound | 3041-16-5 | FD62736 | Biosynth [biosynth.com]
- 2. Dioxanone | C4H6O3 | CID 18233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. storion.ru [storion.ru]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Geometry Optimization in Rowan | Rowan [rowansci.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Polydioxanone (PDO) from 1,4-Dioxan-2-one via Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polydioxanone (PDO), a biodegradable and biocompatible aliphatic polyester, is of significant interest for a wide range of biomedical applications, including surgical sutures, drug delivery systems, and tissue engineering scaffolds.[1][2][3][4] Its unique combination of flexibility, due to the ether bonds in its backbone, and biodegradability makes it a versatile polymer for medical devices.[5] This document provides detailed protocols for the synthesis of PDO through the ring-opening polymerization (ROP) of its monomer, 1,4-dioxan-2-one (also known as p-dioxanone). We present methodologies using both common organometallic catalysts and a metal-free enzymatic approach, along with a summary of reaction conditions and expected outcomes to guide researchers in producing PDO with desired characteristics.
Overview of Synthesis
The primary route for synthesizing high molecular weight polydioxanone is the ring-opening polymerization (ROP) of the this compound monomer.[4] This process involves the cleavage and subsequent polymerization of the cyclic ester monomer, typically initiated by a catalyst and driven by heat.[4] The choice of catalyst is critical as it influences reaction kinetics, polymer molecular weight, and the potential for metallic residues in the final product, a key consideration for biomedical applications.[6] Common catalysts include organometallic compounds like stannous octoate, zirconium acetylacetone, and diethyl zinc.[4][5][7] Alternatively, enzymatic catalysis, for instance using lipase, offers a metal-free pathway to produce PDO.[6]
Experimental Workflow
The general workflow for synthesizing and characterizing PDO is outlined below. The process begins with monomer purification, which is crucial for achieving a high molecular weight polymer, followed by the catalyzed polymerization reaction under an inert atmosphere, and concludes with polymer isolation and characterization.[7]
Caption: General workflow for the synthesis and characterization of Polydioxanone (PDO).
Experimental Protocols
Protocol 1: Organometallic-Catalyzed Bulk Polymerization of this compound
This protocol describes a common method for synthesizing PDO using stannous octoate or a similar organometallic catalyst in a solvent-free (bulk) polymerization.
Materials:
-
High-purity (>99%) this compound (p-dioxanone) monomer[7]
-
Catalyst: Stannous octoate [Sn(Oct)₂] or Zirconium Acetylacetonate [Zr(acac)₄][4][5]
-
Dry, inert gas (Nitrogen or Argon)
-
Dry glassware (reaction flask or tube, stirrer)
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is highly purified, as impurities can hinder the formation of high molecular weight polymer.[7] If necessary, purify the monomer by multiple crystallizations or distillation.[7]
-
Reaction Setup: Assemble the dry reaction flask under a continuous flow of inert gas to prevent moisture contamination.
-
Charging the Reactor: Weigh the desired amount of purified this compound monomer and add it to the reaction flask.
-
Catalyst Addition: Introduce the organometallic catalyst. The monomer-to-catalyst ratio is a critical parameter influencing polymerization. Ratios can range from 2000:1 to over 12,000:1.[7] For stannous octoate, a typical concentration is between 0.007 to 0.08 weight percent based on the monomer.[8]
-
Polymerization:
-
Heat the reaction mixture to the target temperature, typically between 80°C and 140°C.[5][7] Optimal conditions based on monomer conversion rate have been reported at 100°C.[5]
-
Maintain the reaction under inert atmosphere with stirring for a specified duration. Reaction times can vary from a few hours to several days (e.g., 20 to 72 hours) depending on the catalyst, temperature, and desired molecular weight.[5][7]
-
-
Polymer Isolation: Once the polymerization is complete, cool the reactor to room temperature. The resulting solid polymer can be removed from the flask.
-
Purification: To remove unreacted monomer and catalyst residues, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent like methanol. The purified polymer is then dried under vacuum until a constant weight is achieved.
Protocol 2: Metal-Free Enzymatic Polymerization of this compound
This protocol provides an alternative, metal-free synthesis route using an enzyme catalyst, which is particularly advantageous for creating polymers intended for sensitive biomedical applications.[6]
Materials:
-
High-purity this compound (p-dioxanone) monomer
-
Enzyme catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)[6]
-
Dry reaction vessel
Procedure:
-
Monomer and Catalyst Preparation: Add the purified this compound monomer to a dry reaction vessel.
-
Enzyme Addition: Add the immobilized lipase catalyst, typically at a concentration of around 5 wt% relative to the monomer.[6]
-
Polymerization:
-
Polymer Isolation:
-
After the reaction, dissolve the mixture in a suitable solvent that does not dissolve the immobilized enzyme carrier (e.g., chloroform).
-
Separate the enzyme catalyst from the polymer solution by simple filtration. The catalyst can often be reused.
-
-
Purification: Precipitate the polymer from the filtrate by adding a non-solvent such as methanol. Collect the purified polymer and dry it under vacuum.
Data Summary: Reaction Conditions and Outcomes
The selection of catalyst and reaction parameters significantly impacts the final properties of the synthesized PDO. The following table summarizes data from various reported synthesis methods.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Resulting Polymer Characteristics | Reference |
| Stannous Octoate | Not Specified | 100 | 20 | Optimal conditions for monomer conversion | [5] |
| Diethyl Zinc | 2000:1 | 80 | 72 | Inherent Viscosity: 0.70 dL/g | [7] |
| Diethyl Zinc | 4000:1 | 80 | 72 | Inherent Viscosity: Not Specified | [7] |
| Tetraoctylene Glycol Titanate | 12,300:1 | 80 | 144 (6 days) | Inherent Viscosity: 0.86 dL/g | [7] |
| Immobilized Lipase CA | 20:1 (by weight) | 60 | 15 | Weight-Average MW (Mw): 41,000 g/mol | [6] |
| 2-Hydroxyethanolamine-glycol | 500:1 | 140 | 24 | Optimal conditions for intrinsic viscosity | [9] |
| Lanthanum Isopropoxide | Not Specified | ~100 | Not Specified | Viscosity-Average MW (Mv) up to 2.09 x 10⁴ g/mol | [10] |
Applications in Research and Drug Development
The synthesis of PDO is highly relevant for professionals in drug development and biomedical research. Its biodegradability, biocompatibility, and flexible mechanical properties make it an ideal candidate for various advanced applications:[1][11]
-
Drug Delivery Systems: PDO can be formulated into nanoparticles, nanomicelles, or nanofibers for the controlled release of therapeutic agents.[1][12] The degradation rate can be tailored by copolymerization, allowing for tunable drug release profiles.[2]
-
Tissue Engineering: Electrospun PDO mats possess mechanical properties comparable to the native extracellular matrix, making them suitable for creating scaffolds for regenerating tissues such as arteries, nerves, and bone.[1][2]
-
Medical Devices: Beyond its traditional use in sutures, PDO is used to manufacture orthopedic pins, plates, and stents.[2][4] Its unique shape memory property is particularly beneficial for devices like vascular conduits.[1]
The protocols and data provided herein offer a foundational guide for researchers to synthesize and explore the potential of polydioxanone in these innovative biomedical fields.
References
- 1. Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polydioxanone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4052988A - Synthetic absorbable surgical devices of poly-dioxanone - Google Patents [patents.google.com]
- 8. WO1997021753A1 - Method for preparing poly-p-dioxanone polymer - Google Patents [patents.google.com]
- 9. Studies on the ring opening polymerization of 1,4-dioxanone by 2-Hydroxyethanolamine-glycol [gncl.cn]
- 10. researchgate.net [researchgate.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,4-Dioxan-2-one in Biodegradable Polymer Synthesis
Introduction
1,4-dioxan-2-one (PDO), a cyclic ester monomer, is a key building block for the synthesis of the biodegradable polymer poly(p-dioxanone) (PPDO or PDS). PPDO is a poly(ester-ether) that has garnered significant attention in the biomedical field due to its unique combination of properties. The presence of both ester and ether linkages in its backbone endows it with excellent biodegradability, biocompatibility, and flexibility.[1] These characteristics make PPDO an ideal material for a variety of medical applications, including absorbable sutures, surgical clips, staples, and platforms for controlled drug delivery.[2]
The polymer is synthesized through the ring-opening polymerization (ROP) of the PDO monomer.[2] Compared to other common biodegradable polyesters like polyglycolic acid (PGA) and polylactic acid (PLA), PPDO offers superior flexibility and its degradation products are less acidic.[1] While PPDO homopolymers are widely used, their properties can be tailored for specific applications by copolymerizing PDO with other cyclic monomers such as glycolide or L-lactide.[2] This allows for the creation of materials with a wide range of absorption times and mechanical properties.[2]
Key Advantages of Poly(p-dioxanone) (PPDO):
-
Biocompatibility: PPDO and its degradation products have low toxicity.[2]
-
Biodegradability: It is absorbed in vivo, typically within six to nine months for homopolymers.[2]
-
Flexibility: The ether linkages in the polymer backbone provide excellent flexibility and softness compared to other biodegradable polymers.[1][2]
-
Tunable Properties: Copolymerization allows for the modification of properties like degradation rate and breaking strength retention to meet the demands of specific applications.[2]
Quantitative Data Summary
The following tables summarize the key properties and synthesis parameters for poly(p-dioxanone) and related copolymers.
Table 1: Thermal and Mechanical Properties of Polydioxanone (PPDO)
| Property | Value | References |
| Melting Temperature (Tm) | 110-115 °C | [1][2] |
| Glass Transition Temperature (Tg) | -10 to -13 °C | [2][3] |
| Crystallinity | ~45-55% | [2][4] |
| Tensile Strength | >48 MPa | [3] |
| Elongation at Break | >500% | [3] |
| Ceiling Temperature (Tc) | 265 °C | [1][5] |
Table 2: Ring-Opening Polymerization (ROP) of this compound - Catalysts and Conditions
| Catalyst / Initiator | Monomer / Catalyst Ratio | Temperature (°C) | Time (h) | Resulting Polymer Characteristics | References |
| Stannous Octoate (Sn(Oct)2) | Variable | 80 | 42 | Synthesis of triblock copolymers | [1] |
| Lanthanum Isopropoxide (La(OiPr)3) | Variable | 100-140 | Variable | First-order polymerization kinetics | [6] |
| Immobilized Lipase CA | 5 wt% of monomer | 60 | 15 | Metal-free PPDO, Mw up to 41,000 g/mol | [7] |
| 4-Dimethylaminopyridine (DMAP) | Variable | 30 | Variable | Controlled polymerization, Mn up to 36,000 g/mol | [8][9] |
| Thiourea / (-)-sparteine | Variable | 30 | Variable | Controlled polymerization, Mw/Mn < 1.25 | [8][9] |
Table 3: In Vitro Degradation of PPDO Fibers
| Condition | Observation | References |
| High Temperature (55°C vs 37°C) | Greatly accelerated degradation | [4] |
| Low pH (pH 3 vs pH 7.3) | Greatly accelerated degradation | [4] |
| Degradation in PBS (9 weeks) | Onset of stent disintegration | [10] |
| Relationship | Good relationship exists between Breaking Strength Retention (BSR) and Molecular Weight (Mw) during degradation. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Polydioxanone (PPDO) via Ring-Opening Polymerization (ROP)
This protocol describes a general method for the bulk polymerization of this compound using stannous octoate as a catalyst.
Materials:
-
This compound (PDO) monomer
-
Stannous octoate (Sn(Oct)2) catalyst
-
Benzyl alcohol (initiator)
-
Toluene
-
Methanol
-
Chloroform or Dichloromethane (DCM)
-
Nitrogen gas (high purity)
Equipment:
-
Glass polymerization tube or flask
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath with magnetic stirrer and temperature controller
-
Vacuum oven
-
Rotary evaporator
Procedure:
-
Monomer and Glassware Preparation: Dry the polymerization glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Purify the PDO monomer by recrystallization or distillation to remove impurities and water.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of PDO monomer to the reaction vessel. A typical monomer-to-initiator ratio can range from 100:1 to 500:1 to control molecular weight.
-
Initiator and Catalyst Addition: Add the calculated amount of benzyl alcohol initiator. Prepare a stock solution of Sn(Oct)2 in dry toluene. Add the required amount of catalyst solution to the reaction vessel. A typical monomer-to-catalyst ratio is around 10,000:1.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 80-120°C.[1][5] Stir the reaction mixture for the desired time (e.g., 24-48 hours). The viscosity of the mixture will increase significantly as polymerization proceeds.
-
Polymer Isolation: After the reaction is complete, cool the vessel to room temperature. Dissolve the crude polymer in chloroform or DCM.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the final polymer product in a vacuum oven at a temperature below its Tg (e.g., -20°C) or by freeze-drying until a constant weight is achieved.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stannous octoate is toxic and should be handled with care.
Protocol 2: Characterization of Polydioxanone (PPDO)
This protocol outlines the standard methods for characterizing the synthesized PPDO.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra. The resulting spectra can be used to verify the ring-opening of the monomer and the formation of the polyester-ether backbone.[11]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or HFIP) at a concentration of 1-2 mg/mL.[4] Filter the solution through a 0.22 µm filter before injection. Run the analysis using a calibrated GPC system with polystyrene or other appropriate standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties, including the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Cool the sample at the same rate and then reheat it. The Tg and Tm are determined from the second heating scan.[11]
Protocol 3: In Vitro Degradation Study of PPDO
This protocol describes a method to evaluate the hydrolytic degradation of PPDO films or fibers over time.
Materials:
-
Synthesized PPDO (as films, fibers, or scaffolds)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Milli-Q or deionized water
Equipment:
-
Sterile sample containers (e.g., vials or tubes)
-
Analytical balance
-
GPC and tensile testing equipment
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: Prepare PPDO samples of known dimensions and weight. For films, cut them into uniform sizes. For fibers, use specimens of a defined length.[4] Record the initial dry weight (W0) of each sample.
-
Incubation: Place each sample in a sterile container with a sufficient volume of PBS (pH 7.4) to ensure complete immersion. Place the containers in an incubator at 37°C.[4]
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (typically n=3 or more) from the PBS solution.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water to remove salts, then dry them to a constant weight in a vacuum oven. Record the final dry weight (Wt). Calculate the mass loss percentage as: [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight: Analyze the molecular weight (Mw) of the degraded samples using GPC as described in Protocol 2 to monitor the chain scission.[4]
-
Mechanical Properties: For fibers or films, perform tensile testing to measure the breaking strength retention (BSR).[4]
-
Morphology: Examine the surface morphology of the samples using SEM to observe any changes, such as cracking or pitting.[4]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ポリジオキサノンおよびその共重合体:生物医学研究における利点および用途 [sigmaaldrich.com]
- 3. Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Dioxan-2-one in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dioxan-2-one, the monomer for polydioxanone (PPDO), in the development of advanced drug delivery systems. Polydioxanone is a biodegradable and biocompatible poly(ether-ester) that has garnered significant interest for biomedical applications due to its unique combination of flexibility, non-toxic degradation products, and a predictable hydrolysis profile.[1][2][3]
Introduction to Poly(this compound) (PPDO)
Poly(this compound), often referred to as polydioxanone (PDO or PDS), is synthesized through the ring-opening polymerization of its monomer, this compound.[1][3][4] The presence of an ether oxygen group within its backbone provides greater chain flexibility compared to other aliphatic polyesters like poly(lactic acid) (PLA) or poly(glycolic acid) (PGA).[3] This property, combined with its excellent biocompatibility and resorbability, has led to its widespread use in medical devices, most notably as an absorbable suture (PDS™ Suture).[1][5]
In drug delivery, PPDO serves as a versatile matrix for the controlled and sustained release of therapeutic agents. Its degradation occurs via hydrolysis of ester bonds, breaking down into non-toxic small molecules that are safely metabolized and excreted by the body.[1][4] The degradation rate can be tailored, typically providing functional strength for 4-6 weeks with complete mass loss within 6-9 months, making it ideal for applications where prolonged drug release is required.[1]
Physicochemical Properties
The properties of PPDO make it a suitable candidate for various drug delivery formulations. Key quantitative data are summarized below.
| Property | Value | References |
| Monomer | This compound | [1] |
| Chemical Class | Aliphatic Poly(ether-ester) | [1] |
| Melting Temperature (Tm) | ~110 °C | [1][3] |
| Glass Transition Temp. (Tg) | -10 to 0 °C | [1][3][5] |
| Crystallinity | ~55% | [1][3][4][5] |
| Degradation Mechanism | Hydrolysis (Bulk Erosion) | [1][3] |
| Complete Reabsorption Time | 6-9 Months | [1][4] |
| Biocompatibility | High, minimal inflammatory response | [1][6] |
Applications in Drug Delivery Systems
PPDO and its copolymers can be formulated into various drug delivery platforms, including nanoparticles, microparticles, membranes, fibers, and hydrogels.[4][7][8] These systems can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their release profile.
| Drug | Delivery System | Key Findings | References |
| Paclitaxel (Ptx) | Electrospun & Phase Inversion Membranes | Showed biphasic release kinetics over 4 weeks. | [9] |
| Paclitaxel (Ptx) | Reservoir-type Capsules | Achieved slow and steady zero-order release kinetics. | [9] |
| Doxorubicin (DOX) | Nanoparticles (from copolymers) | Copolymers of ω-pentadecalactone and p-dioxanone successfully encapsulated DOX. | [10] |
| siRNA | Nanoparticles (from copolymers) | Nanoparticles were capable of encapsulating siRNA for gene silencing applications. | [10] |
| Ibuprofen | Polymer Matrix | Demonstrated potential for controlled release of anti-inflammatory drugs. | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PPDO and its formulation into drug-loaded nanoparticles, followed by protocols for in vitro characterization.
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization
This protocol describes the synthesis of PPDO from its monomer, this compound, using a catalyst such as stannous octoate or zinc L-lactate.[4][12]
Materials:
-
This compound (p-dioxanone) monomer
-
Stannous octoate (Sn(Oct)2) or other suitable catalyst
-
1-dodecanol (or other alcohol initiator)
-
Toluene, anhydrous
-
Methanol
-
Chloroform
-
Nitrogen or Argon gas supply
-
Schlenk flask and other flame-dried glassware
Procedure:
-
Drying: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of inert gas (N2 or Ar).
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of this compound monomer and the initiator (e.g., 1-dodecanol). The monomer-to-initiator ratio will determine the target molecular weight.
-
Solvent & Catalyst Addition: Add a minimal amount of anhydrous toluene to dissolve the monomer and initiator. Subsequently, add the catalyst (e.g., stannous octoate solution in toluene). A typical monomer-to-catalyst ratio is between 1000:1 and 20000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130°C. Stir the reaction mixture under an inert atmosphere for 12-48 hours. The viscosity of the solution will increase as polymerization proceeds.
-
Precipitation: After cooling the reaction to room temperature, dissolve the viscous polymer solution in a small amount of chloroform. Precipitate the polymer by slowly adding the solution to a beaker containing an excess of cold methanol while stirring vigorously.
-
Purification: Collect the white, precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator, and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved. Store the final PPDO polymer in a desiccator.
Caption: Workflow for the synthesis of Poly(this compound).
Protocol 2: Formulation of Drug-Loaded PPDO Nanoparticles
This protocol uses the oil-in-water (o/w) single emulsion-solvent evaporation method to formulate drug-loaded nanoparticles. This technique is effective for encapsulating hydrophobic drugs.
Materials:
-
Synthesized Poly(this compound) (PPDO)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Poly(vinyl alcohol) (PVA), 1-5% w/v aqueous solution (surfactant)
-
Deionized water
-
High-speed homogenizer or probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PPDO (e.g., 100 mg) and the drug (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM). This is the oil phase.
-
Aqueous Phase Preparation: Prepare the aqueous surfactant solution (e.g., 20 mL of 2% w/v PVA solution).
-
Emulsification: Add the organic phase to the aqueous phase. Immediately emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator on ice to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours (or overnight) using a magnetic stirrer. This allows the organic solvent (DCM) to evaporate, leading to the precipitation of solid nanoparticles.
-
Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the final nanoparticle suspension (resuspended in a small amount of water) and lyophilize (freeze-dry) for 48 hours to obtain a dry powder. Store at 4°C.
Caption: Workflow for formulating drug-loaded PPDO nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol measures the rate at which the encapsulated drug is released from the PPDO nanoparticles into a buffer solution that mimics physiological conditions.
Materials:
-
Drug-loaded PPDO nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set to 37°C
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 10 mg) and suspend them in a known volume of PBS (e.g., 1 mL) in a centrifuge tube.
-
Incubation: Place the tubes in an incubator shaker set to 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), remove the tubes from the incubator and centrifuge them (e.g., 15,000 x g for 15 minutes) to pellet the nanoparticles.
-
Release Medium Collection: Carefully collect the entire supernatant (the release medium containing the released drug) and transfer it to a clean tube for analysis.
-
Medium Replacement: Add an equal volume of fresh, pre-warmed PBS (37°C) back to the nanoparticle tube to maintain sink conditions. Resuspend the pellet and return the tube to the incubator shaker.
-
Quantification: Analyze the concentration of the drug in the collected supernatant samples using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded in the nanoparticles. Plot the cumulative release percentage against time.
Caption: Drug release mechanisms from a PPDO polymer matrix.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the biocompatibility of the PPDO nanoparticles by measuring their effect on the metabolic activity of a cell line.
Materials:
-
Human cell line (e.g., HeLa, HEK293, or a cell line relevant to the drug's target)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
PPDO nanoparticles (both drug-loaded and "blank" without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the blank and drug-loaded nanoparticles in the cell culture medium.
-
Cell Exposure: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nanoparticles. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Abssample / Abscontrol) x 100
-
Plot cell viability against nanoparticle concentration to determine the cytotoxic potential.
-
References
- 1. poly-med.com [poly-med.com]
- 2. whfoosinmedical.com [whfoosinmedical.com]
- 3. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydioxanone - Wikipedia [en.wikipedia.org]
- 5. mddionline.com [mddionline.com]
- 6. Biological compatibility, thermal and in vitro simulated degradation for poly(p-dioxanone)/poly(lactide-co-glycolide)/poly(ethylene succinate-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential Drug Release Kinetics from Paclitaxel-Loaded Polydioxanone Membranes and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Poly(p-dioxanone) Catalyzed by Zn L-Lactate under Microwave Irradiation and Its Application in Ibuprofen Delivery | Semantic Scholar [semanticscholar.org]
- 12. Polydioxanone PDO - Introduction [swicofil.com]
Application Notes and Protocols for the Synthesis of Block Copolymers with 1,4-Dioxan-2-one and Polylactide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers composed of polylactide (PLA) and poly(1,4-dioxan-2-one) (PDO) are of significant interest in the biomedical and pharmaceutical fields. These materials combine the desirable mechanical properties and biocompatibility of PLA with the flexibility and unique degradation characteristics of PDO. The ability to precisely control the block lengths and overall molecular weight of PLA-PDO copolymers allows for the tuning of their physicochemical properties, making them highly suitable for applications such as drug delivery, tissue engineering, and medical device coatings.
This document provides detailed application notes and protocols for the synthesis of PLA-PDO block copolymers via ring-opening polymerization (ROP), a robust and widely used method for producing well-defined polyesters. The protocols outlined below utilize stannous octoate (Sn(Oct)₂) as a catalyst, a common choice for the synthesis of biodegradable polymers for biomedical applications.
Synthesis Overview
The synthesis of PLA-PDO block copolymers is typically achieved through the sequential ring-opening polymerization of lactide and this compound. This can be performed as a one-step or a two-step process. In the two-step process, a homopolymer of one monomer is first synthesized and then used as a macroinitiator for the polymerization of the second monomer, leading to the formation of a block copolymer.
Data Presentation: Synthesis of P(LA-co-PDO) Copolymers
The following tables summarize the results of one-step and two-step bulk ring-opening polymerizations of D,L-lactide (LA) and p-dioxanone (PDO) using a stannous octoate/n-dodecanol initiating system.
Table 1: One-Step Copolymerization of LA and PDO
| Sample ID | LA/PDO Feed Ratio (mol/mol) | PDO Content in Copolymer (mol%)* | Mw ( g/mol )** | PDI*** |
| R-80/20 | 80/20 | 12.3 | 92,400 | 1.79 |
| R-50/50 | 50/50 | 38.3 | 64,200 | 1.69 |
| R-20/80 | 20/80 | 73.0 | 58,200 | 1.37 |
* Determined by ¹H-NMR spectroscopy. ** Weight-average molecular weight determined by Gel Permeation Chromatography (GPC).* *** Polydispersity Index (Mw/Mn) determined by GPC.*
Table 2: Two-Step Block Copolymerization of LA and PDO
| Sample ID | LA/PDO Feed Ratio (mol/mol) | PDO Content in Copolymer (mol%)* | Mw ( g/mol )** | PDI*** |
| B-90/10 | 90/10 | 7.0 | 85,100 | 2.52 |
| B-70/30 | 70/30 | 22.2 | 62,300 | 1.61 |
| B-50/50 | 50/50 | 44.5 | 59,500 | 1.55 |
* Determined by ¹H-NMR spectroscopy. ** Weight-average molecular weight determined by GPC.* *** Polydispersity Index (Mw/Mn) determined by GPC.*
Experimental Protocols
Materials
-
L-lactide (or D,L-lactide)
-
This compound (p-dioxanone)
-
Stannous octoate (Sn(Oct)₂)
-
n-Dodecanol
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Methanol
-
Chloroform (for analysis)
-
Dichloromethane (for analysis)
-
Nitrogen gas (high purity)
Protocol 1: Purification of Monomers
1.1. Purification of L-Lactide:
-
Crude L-lactide is dissolved in anhydrous ethyl acetate at an elevated temperature to form a saturated solution.
-
The solution is then cooled to room temperature and subsequently to 4°C to induce crystallization.
-
The resulting crystals are collected by filtration and washed with a small amount of cold, anhydrous ethyl acetate.
-
The purified L-lactide is dried under vacuum at a temperature below its melting point (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.[1][2]
1.2. Purification of this compound (PDO):
-
Crude PDO is dissolved in a minimal amount of anhydrous ethyl acetate at room temperature.
-
The solution is cooled to -20°C to initiate crystallization. Seeding with a few pure PDO crystals can aid this process.
-
Once crystal formation is observed, the temperature can be further reduced to enhance the yield.
-
The crystals are collected by filtration in a cold environment and washed with a small amount of cold, anhydrous ethyl acetate.
-
The purified PDO is dried under vacuum at room temperature.[3]
Protocol 2: Preparation of Stannous Octoate Initiating Solution
-
A stock solution of stannous octoate in anhydrous toluene is prepared under a nitrogen atmosphere. A typical concentration is 0.1 M.
-
The required amount of n-dodecanol is added to the stannous octoate solution to achieve the desired monomer-to-initiator ratio. The alcohol acts as a co-initiator.
Protocol 3: One-Step Synthesis of P(LA-co-PDO) Random Copolymer
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired molar ratio of purified L-lactide and PDO.
-
The flask is evacuated and backfilled with high-purity nitrogen three times to ensure an inert atmosphere.
-
The monomers are melted by placing the flask in a preheated oil bath at 145°C.
-
Once the monomers have completely melted and formed a homogeneous mixture, the stannous octoate/n-dodecanol initiating solution is injected via a syringe.
-
The polymerization is allowed to proceed at 145°C for a specified time (e.g., 4-24 hours) with continuous stirring.
-
After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The resulting solid polymer is dissolved in a minimal amount of chloroform or dichloromethane.
-
The polymer is precipitated by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and washed with fresh methanol.
-
The purified copolymer is dried under vacuum at 40-50°C to a constant weight.
Protocol 4: Two-Step Synthesis of PLA-b-PDO Block Copolymer
Step 1: Synthesis of Polylactide (PLA) Macroinitiator
-
A flame-dried Schlenk flask is charged with purified L-lactide.
-
The flask is evacuated and backfilled with nitrogen three times.
-
The L-lactide is melted at 145°C in an oil bath.
-
The stannous octoate/n-dodecanol initiating solution is injected, and the polymerization is carried out for a predetermined time to achieve the desired PLA block length.
-
A small sample can be taken for molecular weight analysis (GPC) to confirm the desired degree of polymerization.
Step 2: Synthesis of PLA-b-PDO Block Copolymer
-
After the first polymerization step, the flask containing the PLA macroinitiator is cooled slightly (e.g., to 110°C).
-
The purified PDO monomer is added to the molten PLA under a nitrogen atmosphere.
-
The temperature is then raised back to 145°C, and the polymerization is continued for an additional period (e.g., 4-24 hours) to allow for the growth of the PDO block.
-
The work-up and purification of the resulting block copolymer are performed as described in Protocol 3 (steps 7-10).
Characterization Protocols
Protocol 5: ¹H-NMR Spectroscopy for Copolymer Composition
-
A small amount of the dried copolymer (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
The ¹H-NMR spectrum is recorded.
-
The molar composition of the copolymer is determined by comparing the integral intensities of the characteristic peaks for the PLA and PDO units.
-
PLA: The methine proton (-CH-) appears around 5.1-5.2 ppm.
-
PDO: The methylene protons (-OCH₂C(=O)- and -C(=O)CH₂O-) appear in the range of 4.2-4.4 ppm.
-
-
The molar percentage of each monomer unit can be calculated using the following formula:
-
mol% PDO = [Integral(PDO) / 2] / {[Integral(PLA)] + [Integral(PDO) / 2]} * 100
-
mol% PLA = [Integral(PLA)] / {[Integral(PLA)] + [Integral(PDO) / 2]} * 100
-
Protocol 6: Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
-
The copolymer sample is dissolved in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF) or chloroform.
-
The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
The sample is injected into the GPC system, which is calibrated with polystyrene standards.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the resulting chromatogram.
Protocol 7: Differential Scanning Calorimetry (DSC) for Thermal Properties
-
A small amount of the copolymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heating from room temperature to 200°C at a rate of 10°C/min.
-
Cooling from 200°C to -50°C at a rate of 10°C/min.
-
Heating from -50°C to 200°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the second heating scan to eliminate the thermal history of the polymer.
Visualizations
References
- 1. Improving Recycled Poly(lactic Acid) Biopolymer Properties by Chain Extension Using Block Copolymers Synthesized by Nitroxide-Mediated Polymerization (NMP) | MDPI [mdpi.com]
- 2. Synthesis and Hydrophilic Performance of Poly(Lactic Acid)-Poly(Ethylene Glycol) Block Copolymers [scirp.org]
- 3. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]
Application Notes and Protocols for Grafting 1,4-Dioxan-2-one onto Dextran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of dextran-grafted-poly(1,4-dioxan-2-one) (Dextran-g-PPDO) copolymers. This novel biomaterial holds significant promise for advanced drug delivery systems due to its biocompatibility, biodegradability, and amphiphilic nature, which allows for the formation of self-assembled nanoparticles capable of encapsulating hydrophobic therapeutic agents.
I. Introduction
Dextran, a natural polysaccharide, is a biocompatible and biodegradable polymer that has been extensively studied for its use in drug delivery.[1] Grafting hydrophobic polymers like poly(this compound) (PPDO) onto the hydrophilic dextran backbone results in an amphiphilic copolymer. This copolymer can self-assemble in aqueous solutions to form nanoparticles with a core-shell structure. The hydrophobic PPDO core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic dextran shell provides a stealth-like shield, potentially reducing opsonization and prolonging circulation time. The ester bonds in the PPDO backbone are susceptible to hydrolysis, leading to a controlled release of the encapsulated drug.
II. Synthesis of Dextran-g-Poly(this compound) Copolymers
The synthesis of Dextran-g-PPDO is typically achieved through a "grafting from" approach involving the ring-opening polymerization (ROP) of this compound (PDO) from the hydroxyl groups of the dextran backbone. To control the grafting process and improve efficiency, the hydroxyl groups of dextran are often partially silylated before the polymerization.
Experimental Workflow: Synthesis of Dextran-g-PPDO
Caption: Workflow for the synthesis of Dextran-g-PPDO copolymers.
Detailed Protocol: Synthesis of Dextran-g-PPDO
Materials:
-
Dextran (Mw ~40,000 g/mol )
-
This compound (PDO)
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Stannous Octoate (Sn(Oct)₂)
-
Anhydrous Toluene
-
Methanol
-
Diethyl ether
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Silylation of Dextran:
-
Dry dextran under vacuum at 60°C for 24 hours.
-
Dissolve 1.0 g of dried dextran in 20 mL of anhydrous DMSO in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Slowly add 1.5 mL of HMDS to the dextran solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Precipitate the silylated dextran by pouring the reaction mixture into 200 mL of cold diethyl ether.
-
Wash the precipitate repeatedly with diethyl ether and dry under vacuum at room temperature.
-
-
Graft Copolymerization:
-
In a flame-dried, three-necked round-bottom flask, dissolve 0.5 g of silylated dextran in 15 mL of anhydrous toluene under a nitrogen atmosphere.
-
Add a predetermined amount of PDO monomer (e.g., for a theoretical graft length of 50 units, add approximately 2.5 g of PDO).
-
Add stannous octoate (Sn(Oct)₂) catalyst (typically a monomer-to-catalyst molar ratio of 10,000:1).
-
Heat the reaction mixture to 110°C and stir for 24 hours under a nitrogen atmosphere.
-
-
Deprotection and Purification:
-
Cool the reaction mixture to room temperature and precipitate the crude copolymer by adding the solution dropwise into an excess of cold methanol.
-
Filter the precipitate and redissolve it in a minimal amount of DMSO.
-
Add a few drops of 0.1 M HCl to facilitate the desilylation of the hydroxyl groups.
-
Dialyze the solution against deionized water for 3 days, changing the water frequently, using a dialysis membrane with a suitable molecular weight cutoff.
-
Lyophilize the purified solution to obtain the final Dextran-g-PPDO copolymer as a white powder.
-
III. Characterization of Dextran-g-PPDO Copolymers
Thorough characterization is essential to confirm the successful grafting and to understand the physicochemical properties of the copolymer, which in turn dictate its performance in drug delivery applications.
Table 1: Physicochemical Properties of Dextran-g-PPDO Copolymers
| Property | Method | Typical Values | Reference |
| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 94,700 - 117,300 Da | [2] |
| Glass Transition Temp (Tg) | Differential Scanning Calorimetry (DSC) | -29 to -17 °C | [2] |
| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | 82 - 100 °C | [2] |
| Crystallinity | X-ray Diffraction (XRD) | 32 - 40% | [2] |
| Micelle Diameter | Atomic Force Microscopy (AFM) | 30 - 58 nm | [2] |
| Critical Micelle Conc. (CMC) | Fluorescence Spectroscopy (Pyrene probe) | 1.09 - 3.2 mg/L | [2] |
IV. Application in Drug Delivery
Dextran-g-PPDO copolymers are particularly suited for the delivery of hydrophobic anticancer drugs such as Doxorubicin (DOX) and Paclitaxel (PTX). The amphiphilic nature of the copolymer allows for the formation of nanoparticles that can encapsulate these drugs, improving their solubility and potentially enabling targeted delivery and controlled release.
Logical Relationship: Dextran-g-PPDO in Drug Delivery
Caption: Logical flow of Dextran-g-PPDO application in drug delivery.
Protocol: Doxorubicin Loading into Dextran-g-PPDO Nanoparticles
Materials:
-
Dextran-g-PPDO copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of Doxorubicin Free Base:
-
Dissolve 10 mg of DOX·HCl in 2 mL of DMF.
-
Add a 3-fold molar excess of TEA to neutralize the hydrochloride and stir for 2 hours in the dark.
-
-
Nanoparticle Formation and Drug Encapsulation:
-
Dissolve 50 mg of Dextran-g-PPDO in 5 mL of DMF.
-
Add the DOX free base solution to the copolymer solution and stir for 30 minutes.
-
Add the mixture dropwise to 20 mL of vigorously stirring deionized water to induce nanoparticle self-assembly and drug encapsulation.
-
Stir the resulting nanoparticle suspension for 4 hours at room temperature in the dark to allow for solvent evaporation.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove free DOX and organic solvent.
-
Collect the purified DOX-loaded Dextran-g-PPDO nanoparticle suspension.
-
Lyophilize a small aliquot to determine the weight of the nanoparticles.
-
-
Determination of Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension.
-
Dissolve a known weight of the lyophilized nanoparticles in DMF.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the amount of DOX using a standard calibration curve.
-
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of nanoparticles) x 100%
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%
-
Table 2: Representative Drug Loading and Release Data for Dextran-based Nanoparticles
| Drug | Copolymer System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile (at pH 5.5, 72h) | Reference |
| Doxorubicin | Dextran-g-pAEMA | ~10% | - | ~81% | [3] |
| Paclitaxel | Dextran-maleic acid hydrogel | - | ~43% | Tunable release (5.5-24h) | [2] |
Note: Data for Dextran-g-PPDO is limited in the public domain; these values from similar dextran-based systems are provided for context.
Protocol: In Vitro Drug Release Study
Materials:
-
DOX-loaded Dextran-g-PPDO nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of release medium (PBS at pH 7.4 or pH 5.5) in a sealed container.
-
Maintain the container at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative percentage of drug release over time. The release of doxorubicin from similar pH-sensitive dextran-based systems is significantly higher at the acidic pH of tumor microenvironments (pH ~5.5) compared to physiological pH (7.4).[3]
V. Signaling Pathway Visualization
The therapeutic effect of drug-loaded nanoparticles often involves the drug interacting with specific intracellular signaling pathways. For instance, Doxorubicin, a common chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and ultimately apoptosis.
Doxorubicin's Mechanism of Action Leading to Apoptosis
Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis.
VI. Conclusion
The grafting of this compound onto dextran presents a versatile platform for the development of advanced drug delivery systems. The resulting Dextran-g-PPDO copolymers self-assemble into nanoparticles that can effectively encapsulate hydrophobic drugs, enhancing their solubility and providing a mechanism for controlled release. The protocols and data presented herein provide a foundation for researchers to explore and optimize these promising biomaterials for various therapeutic applications. Further research is warranted to fully elucidate the in vivo behavior and therapeutic efficacy of drug-loaded Dextran-g-PPDO nanoparticles.
References
Application Notes and Protocols for the Enzymatic Ring-Opening Polymerization of 1,4-Dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic ring-opening polymerization (e-ROP) of 1,4-dioxan-2-one to synthesize poly(this compound) (PPDO), a biodegradable and biocompatible polyester with significant potential in biomedical applications, particularly in drug delivery.
Introduction
Poly(this compound) (PPDO) is an aliphatic polyester known for its excellent flexibility, tensile strength, biodegradability, and biocompatibility. These properties make it a highly attractive material for use in medical devices, such as absorbable sutures, and as a matrix for controlled drug delivery systems. The synthesis of PPDO is typically achieved through the ring-opening polymerization of its cyclic ester monomer, this compound.
Enzymatic ring-opening polymerization (e-ROP) offers a "green" and highly specific alternative to conventional chemical catalysis, which often employs metal-based catalysts that can leave toxic residues in the final polymer. The use of lipases, particularly immobilized Candida antarctica lipase B (CALB), provides a mild and selective route to well-defined PPDO, making it especially suitable for biomedical applications.
The reaction proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate followed by a deacylation step, which allows for the propagation of the polymer chain. This enzymatic approach avoids harsh reaction conditions and minimizes side reactions, leading to polymers with controlled molecular weights and narrow polydispersity.
Data Presentation
The following tables summarize the quantitative data from various studies on the enzymatic ring-opening polymerization of this compound, highlighting the effects of different reaction parameters on the resulting polymer characteristics.
Table 1: Effect of Reaction Conditions on the e-ROP of this compound using Novozym 435
| Entry | Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 5 | 60 | 12 | Equilibrium Reached | - | - | - | [1][2][3] |
| 2 | 10 | 70 | 48 | 66 | 3900 | - | - | [1] |
| 3 | 10 | 90 | 48 | >84 | 19400-30200 | - | 1.78-2.01 | [2] |
| 4 | - | 70 | 24 | - | - | - | - | [1] |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), PDI (Polydispersity Index). Dashes indicate data not reported in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of PPDO via e-ROP.
Materials
-
This compound (monomer)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene (or other suitable solvent)
-
Chloroform
-
Methanol
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Vacuum line
-
Filtration apparatus
Protocol for Enzymatic Ring-Opening Polymerization of this compound
-
Monomer and Enzyme Preparation:
-
Dry the this compound monomer under vacuum at room temperature for 24 hours to remove any moisture.
-
Dry the immobilized enzyme (Novozym 435) under vacuum at room temperature for 24 hours prior to use.
-
-
Polymerization Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the dried this compound monomer.
-
Add anhydrous toluene to the desired concentration (e.g., 1 M).
-
Add the dried Novozym 435 to the reaction mixture (typically 5-10 wt% of the monomer).
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Stir the reaction mixture for the specified time (e.g., 12-48 hours).
-
-
Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a small amount of chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.
-
Precipitate the polymer by adding the chloroform solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Protocol for Polymer Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized PPDO.
-
Procedure:
-
Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected ¹H NMR Chemical Shifts (relative to TMS at 0 ppm):
-
δ ≈ 4.3 ppm (s, 2H, -O-CH₂-C=O)
-
δ ≈ 4.2 ppm (t, 2H, -CH₂-O-CH₂-)
-
δ ≈ 3.8 ppm (t, 2H, -CH₂-O-CH₂-)
-
3.3.2. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Analyze the sample using a GPC system calibrated with polystyrene standards.
-
3.3.3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal transitions.
-
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic synthesis and characterization of PPDO.
Mechanism of Enzymatic Ring-Opening Polymerization
Caption: The two-step mechanism of lipase-catalyzed ring-opening polymerization.
Factors Influencing Drug Release from a PPDO Matrix
Caption: Key factors influencing the drug release kinetics from a PPDO-based matrix.
References
Microwave-Assisted Polymerization of 1,4-Dioxan-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the microwave-assisted ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO), yielding poly(this compound) (PPDO), a biodegradable and biocompatible polymer with significant potential in the biomedical and pharmaceutical fields. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, leading to shorter reaction times and potentially improved polymer properties.[1]
Introduction
Poly(this compound) is a synthetic, biodegradable polyester with applications in drug delivery systems, resorbable sutures, and tissue engineering scaffolds. The ring-opening polymerization of this compound is the primary method for its synthesis. Traditional polymerization methods often require long reaction times, high temperatures, and can be energy-intensive. Microwave irradiation provides a more "green" and efficient approach by directly and uniformly heating the reaction mixture, which can accelerate reaction rates.[1] This application note details the protocols for leveraging microwave energy for the synthesis of PPDO.
Data Presentation
The following tables summarize the quantitative data obtained from the microwave-assisted polymerization of this compound under various conditions, as reported in the literature.
Table 1: Effect of Microwave Power on the Polymerization of this compound
| Microwave Power (W) | Reaction Time (min) | Monomer/Catalyst Molar Ratio | Viscosity-Average Molecular Weight (Mv, g/mol ) | Yield (%) |
| 90 | 25 | 1000:1 | 111,000 | 45 |
| 180 | 25 | 1000:1 | 143,000 | 58 |
| 270 | 25 | 1000:1 | 156,000 | 63 |
| 360 | 25 | 1000:1 | 66,000 | 55 |
Data extracted from Li, Y., Wang, X. L., Yang, K. K., & Wang, Y. Z. (2006). A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation. Colloid and Polymer Science, 285(3), 335-339.[1]
Table 2: Effect of Reaction Time on the Polymerization of this compound at 270W
| Microwave Power (W) | Reaction Time (min) | Monomer/Catalyst Molar Ratio | Viscosity-Average Molecular Weight (Mv, g/mol ) | Yield (%) |
| 270 | 15 | 1000:1 | 125,000 | 52 |
| 270 | 20 | 1000:1 | 148,000 | 60 |
| 270 | 25 | 1000:1 | 156,000 | 63 |
| 270 | 30 | 1000:1 | 130,000 | 65 |
Data extracted from Li, Y., Wang, X. L., Yang, K. K., & Wang, Y. Z. (2006). A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation. Colloid and Polymer Science, 285(3), 335-339.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the microwave-assisted polymerization of this compound.
Protocol 1: Purification of this compound Monomer
High purity monomer is crucial for achieving high molecular weight polymers. The following recrystallization protocol can be employed to purify crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (analytical grade)
-
Pure this compound crystals (for seeding)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude this compound in ethyl acetate at room temperature to create a saturated or near-saturated solution.
-
Cool the solution in a cooling bath to approximately -20°C.
-
Add a few seed crystals of pure this compound to induce crystallization.
-
Once crystal formation is observed, further cool the solution to -34°C and maintain for at least 2 hours to maximize crystal growth.
-
Filter the mixture to collect the purified this compound crystals.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Microwave-Assisted Bulk Polymerization of this compound
This protocol describes the bulk polymerization of this compound using stannous octoate as a catalyst under microwave irradiation.
Materials:
-
Purified this compound (PDO) monomer
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Microwave synthesis reactor (monomode or multimode with temperature and power control)
-
Glass reaction vessel suitable for microwave synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Chloroform or other suitable solvent for polymer dissolution
-
Methanol or ethanol for polymer precipitation
Procedure:
-
Accurately weigh the purified this compound monomer and the desired amount of stannous octoate catalyst into the microwave reaction vessel. A typical monomer-to-catalyst molar ratio is 1000:1.
-
Place a magnetic stir bar into the vessel.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen and moisture.
-
Place the sealed vessel into the microwave reactor.
-
Set the desired microwave power (e.g., 270 W) and reaction time (e.g., 25 minutes). It is crucial to monitor the temperature of the reaction mixture using the reactor's internal sensor to avoid overheating and degradation of the polymer.[1]
-
Start the microwave irradiation with continuous stirring.
-
After the set time, the microwave irradiation will stop. Allow the reaction vessel to cool to room temperature.
-
Dissolve the resulting solid polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as methanol or ethanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.
Protocol 3: Characterization of Poly(this compound)
A. Molecular Weight Determination (Viscometry): The viscosity-average molecular weight (Mv) can be determined using an Ubbelohde viscometer.
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane).[1]
-
Measure the flow time of the pure solvent and the polymer solution at a constant temperature (e.g., 25°C).
-
Calculate the intrinsic viscosity [η] and then use the Mark-Houwink equation to determine the viscosity-average molecular weight.[1]
B. Structural Analysis (¹H NMR Spectroscopy): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the structure of the synthesized polymer.
-
Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Record the ¹H NMR spectrum. The characteristic peaks for poly(this compound) should be observed.
C. Thermal Properties (Differential Scanning Calorimetry - DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Accurately weigh a small amount of the polymer (5-10 mg) into a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same rate to obtain the thermal transitions.
Visualizations
Mechanism of Stannous Octoate Catalyzed Ring-Opening Polymerization
The ring-opening polymerization of this compound catalyzed by stannous octoate is generally believed to proceed via a coordination-insertion mechanism.
Caption: Coordination-insertion mechanism of ROP.
Experimental Workflow for Microwave-Assisted Polymerization
The following diagram illustrates the general workflow for the synthesis of poly(this compound) using microwave irradiation.
References
Application Notes & Protocols: 1,4-Dioxan-2-one Based Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for tissue engineering scaffolds.[1] Their structural similarity to the native extracellular matrix (ECM) provides a conducive environment for cell adhesion, proliferation, and differentiation.[2] Among the various biodegradable polymers used for hydrogel synthesis, aliphatic polycarbonates derived from monomers like 1,4-dioxan-2-one (PDO) are gaining attention. PDO-based hydrogels are synthetic polymers that offer tunable mechanical properties, controlled degradation rates, and good biocompatibility, addressing key design needs for clinical translation.[3][4] These materials can be engineered to support the regeneration of various tissues, including cartilage, bone, and soft tissues.[5][6]
This document provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound based hydrogels.
Experimental Protocols
Protocol 1: Synthesis of Functionalized Poly(this compound) Pre-polymer
This protocol describes the ring-opening polymerization (ROP) of a functionalized this compound derivative to create a pre-polymer with reactive groups suitable for subsequent hydrogel crosslinking. We will use an analogue, 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one, as a representative monomer that allows for thiol-ene "click" chemistry crosslinking.[3][7]
Materials:
-
5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (functional monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (MWCO 1 kDa)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Dry all glassware in an oven at 120°C overnight. Assemble the reaction flask under a nitrogen atmosphere.
-
Polymerization:
-
Dissolve the functional monomer (e.g., 5 g) and benzyl alcohol initiator in anhydrous DCM in the reaction flask. The monomer-to-initiator ratio will determine the final molecular weight.
-
Add the DBU catalyst (e.g., 1-2 mol% relative to monomer) to the solution to initiate the polymerization.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR.[8]
-
-
Purification:
-
Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the polymer precipitate by filtration and dry it under a vacuum.
-
For further purification, dissolve the polymer in DCM and re-precipitate it in cold diethyl ether.
-
Alternatively, dissolve the polymer in a suitable solvent and dialyze against deionized water for 48 hours to remove unreacted monomers and catalyst.
-
-
Drying & Storage: Lyophilize the purified polymer to obtain a white, fluffy solid. Store the functionalized pre-polymer under a desiccated, inert atmosphere at -20°C.
Protocol 2: Hydrogel Formation via Thiol-Ene Photocrosslinking
This protocol details the formation of a hydrogel from the functionalized pre-polymer using a thiol-containing crosslinker and a photoinitiator.[3]
Materials:
-
Functionalized Poly(this compound) pre-polymer (from Protocol 1)
-
Poly(ethylene glycol) dithiol (PEG-DT) or other dithiol crosslinker
-
Irgacure 2959 or other suitable photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Pre-polymer Solution: Dissolve the functionalized pre-polymer in PBS to the desired concentration (e.g., 10% w/v).
-
Initiator Addition: Add the photoinitiator to the solution (e.g., 0.05% w/v) and vortex until fully dissolved.
-
Crosslinking:
-
Add the dithiol crosslinker (e.g., PEG-DT) to the solution. The molar ratio of thiol groups to the pre-polymer's allyl groups should be 1:1 for optimal crosslinking.
-
Pipette the final solution into a mold (e.g., a PDMS mold to create discs of specific dimensions).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate photocrosslinking. Gelation should be visually apparent.
-
-
Washing: Gently remove the formed hydrogels from the mold and place them in a large volume of PBS to wash away any unreacted components. Replace the PBS solution 3-4 times over 24 hours.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
Procedure:
-
Prepare hydrogel discs of known dimensions.
-
Lyophilize the hydrogels to obtain their dry weight (W_d).
-
Immerse the dry hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] * 100.
B. In Vitro Degradation Study
Procedure:
-
Place pre-weighed, swollen hydrogel samples (W_initial) in PBS (pH 7.4) at 37°C. To simulate enzymatic degradation, an enzyme such as lipase can be added to the PBS solution.[9]
-
At specified time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples, rinse with deionized water, and lyophilize to obtain the dry weight (W_t).
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial_dry - W_t) / W_initial_dry] * 100, where W_initial_dry is the calculated initial dry weight of the swollen sample.
C. Mechanical Testing (Unconfined Compression)
Procedure:
-
Prepare cylindrical hydrogel samples and allow them to reach equilibrium swelling in PBS.
-
Measure the exact dimensions (diameter and height) of the samples.
-
Perform unconfined compression testing using a universal mechanical tester with a suitable load cell.
-
Apply a constant strain rate (e.g., 10% per minute) until the hydrogel fractures.
-
Record the stress-strain curve.
-
The compressive modulus can be calculated from the initial linear region (e.g., 5-15% strain) of the stress-strain curve.[10]
Protocol 4: In Vitro Biocompatibility Assessment
A. Cell Encapsulation and Culture
Procedure:
-
Prepare the sterile hydrogel precursor solution (pre-polymer + photoinitiator in cell culture medium) as described in Protocol 2.
-
Harvest and resuspend cells (e.g., Mesenchymal Stem Cells - MSCs) in a small volume of culture medium to create a concentrated cell suspension.
-
Gently mix the cell suspension with the hydrogel precursor solution to achieve a final cell density of 1-5 million cells/mL.
-
Add the crosslinker, mix gently, and cast the cell-laden hydrogel solution into molds.
-
Polymerize using UV light as described previously, ensuring the UV dose is cytocompatible.
-
Transfer the cell-laden hydrogels to a sterile culture plate with a fresh culture medium. Culture in a standard incubator (37°C, 5% CO₂), changing the medium every 2-3 days.
B. Cell Viability Assessment (Live/Dead Assay)
Procedure:
-
At desired time points (e.g., Day 1, 3, 7), wash the cell-laden hydrogels with sterile PBS.
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS, following the manufacturer's instructions (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit).[11][12]
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells immediately using a fluorescence or confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[13]
Data Presentation
The properties of these hydrogels can be tuned by altering parameters such as pre-polymer molecular weight, crosslinker length, and polymer concentration.[3]
Table 1: Representative Physical and Mechanical Properties of Dioxanone-Based Hydrogels Data adapted from similar poly(carbonate)-graft-PEG hydrogel systems for illustrative purposes.[3]
| Property | Condition A (Short PEG Crosslinker) | Condition B (Long PEG Crosslinker) | Unit |
| Equilibrium Water Uptake | ~350 | ~850 | % |
| Compressive Strength (Fracture) | 468 | 27 | kPa |
| Degradation Time (50% Mass Loss) | 8 | 22 | Days |
Visualizations
Experimental and Characterization Workflow
Caption: Workflow for synthesis and evaluation of PDO-based hydrogels.
Cell-Scaffold Signaling Interaction Pathway
Caption: General signaling cascade for cell interaction with a hydrogel scaffold.
References
- 1. Hydrogels for tissue engineering and regenerative medicine - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Functional Hydrogels With Tunable Structures and Properties for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of in situ-forming poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one)-poly(ethylene glycol) hydrogels with tuneable swelling, mechanical strength and degradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
- 5. Application of Hydrogels in Cartilage Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry-Based Hydrogels for Tissue Engineering [mdpi.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Evaluating cells metabolic activity of bioinks for bioprinting: the role of cell-laden hydrogels and 3D printing on cell survival [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Free Catalysts for 1,4-Dioxan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-free ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO), a critical monomer for producing the biocompatible and biodegradable polymer, poly(this compound) (PPDO). The absence of metal contaminants is paramount for biomedical applications where PPDO is used in medical devices, sutures, and drug delivery systems. This document details several effective organocatalytic systems, enabling researchers to select and implement methods that best suit their synthetic needs.
Enzymatic Polymerization using Immobilized Lipase
Enzymatic catalysis offers a green and highly specific route to metal-free PPDO. Immobilized Candida antarctica lipase (Novozym 435) is a particularly effective catalyst for the ROP of PDO.[1]
Experimental Protocol: Enzymatic ROP of PDO
-
Monomer and Catalyst Preparation:
-
Dry this compound (PDO) monomer over calcium hydride for 48 hours and then distill under reduced pressure. Store under an inert atmosphere.
-
Dry the immobilized lipase (e.g., Novozym 435) under vacuum at room temperature for 24 hours before use.
-
-
Polymerization Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified PDO monomer.
-
Add the dried immobilized lipase. A typical catalyst loading is 5 wt% relative to the monomer.[1]
-
Place the flask in a preheated oil bath at 60°C and stir the reaction mixture.[1]
-
Monitor the polymerization progress over time (e.g., 12-15 hours). The reaction will reach equilibrium.[1]
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane.
-
Separate the enzyme catalyst from the polymer solution by filtration. The enzyme can often be washed, dried, and reused.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent such as cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the purified PPDO using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data for Enzymatic Polymerization
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Mw ( g/mol ) | Reference |
| Immobilized Lipase CA | 5 | 60 | 15 | 41,000 | [1] |
| Novozym 435 | 5 | 60 | 12 | (Equilibrium reached) | [1] |
Phosphazene-Catalyzed Polymerization
The strong, non-ionic phosphazene base t-BuP4 is a highly active organocatalyst for the ROP of PDO, capable of producing high molecular weight PPDO.[2] This system often utilizes an alcohol or aniline as an initiator.
Experimental Protocol: t-BuP4-Catalyzed ROP of PDO
-
Monomer, Catalyst, and Initiator Preparation:
-
Purify and dry the PDO monomer as described in the enzymatic protocol.
-
Use commercially available t-BuP4 solution (e.g., in hexane) as received or prepare as per literature methods. Handle under an inert atmosphere.
-
Dry the initiator (e.g., benzyl alcohol) by distillation over a suitable drying agent.
-
-
Polymerization Procedure:
-
In a glovebox or under a Schlenk line, add the purified PDO monomer to a reaction vessel.
-
Add the desired amount of initiator (e.g., to achieve a specific monomer-to-initiator ratio).
-
Introduce the t-BuP4 catalyst solution. The molar ratio of [PDO]/[t-BuP4] significantly impacts the polymerization.[2]
-
Heat the reaction mixture to the desired temperature, typically around 100°C.[2]
-
Allow the polymerization to proceed for the specified time.
-
-
Polymer Isolation and Purification:
-
Quench the reaction by adding a weak acid, such as benzoic acid, to neutralize the catalyst.
-
Dissolve the reaction mixture in dichloromethane.
-
Precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Quantitative Data for t-BuP4-Catalyzed Polymerization
| Catalyst | [PDO]/[t-BuP4] | Temperature (°C) | Time (h) | Conversion (%) | Mv ( g/mol ) | Reference |
| t-BuP4 | Varied | 100 | Not Specified | 88.7 | 20,900 | [2] |
Note: Increasing the [PDO]/[t-BuP4] ratio was found to facilitate molecular weight growth while decreasing monomer conversion.[2]
Amidine and Guanidine-Catalyzed Polymerization
Organic amidines and guanidines are effective catalysts for the ROP of PDO.[2] These catalysts operate through a nucleophilic or base-catalyzed mechanism to initiate polymerization.
Experimental Protocol: Amidine/Guanidine-Catalyzed ROP of PDO
-
Monomer and Catalyst Preparation:
-
Purify and dry the PDO monomer as previously described.
-
Use commercially available amidine (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) or guanidine (e.g., 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, TBD) catalysts. These should be dried and stored under an inert atmosphere.
-
-
Polymerization Procedure:
-
Under an inert atmosphere, charge a reaction vessel with the PDO monomer.
-
If an external initiator like an alcohol is used, add it to the monomer.
-
Add the amidine or guanidine catalyst at the desired monomer-to-catalyst ratio.
-
Conduct the polymerization in bulk or in a dry solvent (e.g., toluene, dichloromethane) at a specified temperature.
-
Stir for the required reaction time.
-
-
Polymer Isolation and Purification:
-
Terminate the polymerization by adding a slight excess of a weak acid (e.g., benzoic acid).
-
Dissolve the product in a minimal amount of a suitable solvent.
-
Precipitate, filter, and dry the polymer as detailed in the previous protocols.
-
Quantitative Data for Amidine/Guanidine Polymerization
Specific quantitative data for the polymerization of this compound with amidine and guanidine catalysts from the provided search results is limited. However, these catalysts are known to be effective for the ROP of other cyclic esters like lactide and can be adapted for PDO.[2][3]
Bifunctional Thiourea-Amine Catalyzed Polymerization
Bifunctional catalysts, such as a combination of thiourea and an amine (e.g., (-)-sparteine), can activate both the monomer and the initiator, leading to controlled polymerization.[4][5] This approach has been successfully applied to derivatives of 1,4-dioxan-2,5-dione and is applicable to PDO.[4][5]
Experimental Protocol: Thiourea-Amine Catalyzed ROP
-
Monomer, Catalyst, and Initiator Preparation:
-
Purify and dry the PDO monomer, initiator (e.g., n-pentanol), and solvent (e.g., dichloromethane) using standard procedures.
-
Use commercially available thiourea and amine catalysts, ensuring they are dry.
-
-
Polymerization Procedure:
-
In an inert atmosphere, dissolve the PDO monomer, initiator, thiourea, and amine catalyst in the dry solvent. A typical reaction might be conducted at 30°C.[5]
-
The catalyst system activates the monomer through hydrogen bonding from the thiourea and deprotonates the initiator with the amine.
-
Monitor the reaction for the desired time.
-
-
Polymer Isolation and Purification:
-
Quench the reaction, typically by precipitation into cold methanol.
-
Filter the resulting polymer and dry under vacuum.
-
Quantitative Data for a Related Dioxanedione Monomer (BED)
The following data is for the polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), demonstrating the capability of this catalytic system.[5]
| Catalyst System | [Monomer]/[Initiator] | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Thiourea / (-)-sparteine | 100 | 30 | Dichloromethane | up to 36,000 | < 1.25 | [4][5] |
Visualizations
Logical Workflow for Metal-Free ROP
References
Application Notes and Protocols: 1,4-Dioxan-2-one for Resorbable Medical Implants
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dioxan-2-one, also known as p-dioxanone, is a cyclic ester monomer that, through ring-opening polymerization, yields poly(p-dioxanone) (PDO), a biodegradable and biocompatible aliphatic polyester.[1][2][3] The presence of an ether-ester linkage in its backbone provides PDO with a unique combination of flexibility, strength, and a moderate degradation rate, making it an ideal material for a variety of resorbable medical implants.[1][2][3][4] PDO has been successfully used in the manufacturing of medical devices since the early 1980s and is known for its non-antigenic and non-pyrogenic properties, eliciting only a minimal tissue reaction upon implantation.[2][3]
These application notes provide a comprehensive overview of the synthesis of PDO from this compound, its material properties, degradation profile, and biocompatibility. Detailed protocols for polymerization and in vitro degradation studies are also presented to guide researchers in the development of novel resorbable medical implants and drug delivery systems.
Material Properties of Poly(p-dioxanone) (PDO)
PDO is a semi-crystalline polymer with physical and mechanical properties that can be tailored for specific biomedical applications by controlling its molecular weight and crystallinity.[2][3][5]
Physical and Thermal Properties:
| Property | Value | References |
| Crystalline Nature | Semi-crystalline (~55%) | [2][3] |
| Glass Transition Temperature (Tg) | -10°C to 0°C | [2][3] |
| Melting Temperature (Tm) | 110°C to 115°C | [2][6] |
| Molecular Weight Range | 5,000 to 300,000 g/mol | [5] |
Mechanical Properties of PDO Sutures:
| Property | Value | References |
| Tensile Strength Retention (2 weeks) | ~80-90% | [3][7] |
| Tensile Strength Retention (4 weeks) | ~90% | [7] |
| Tensile Strength Retention (6 weeks) | ~62% | [7] |
| Complete Mass Absorption | 182 to 238 days | [2] |
| Young's Modulus | ~1.5 GPa | [8] |
| Elongation at Break | >500% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Poly(p-dioxanone) via Ring-Opening Polymerization
This protocol describes the bulk polymerization of this compound using stannous octoate as a catalyst.
Materials:
-
This compound (p-dioxanone) monomer
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Toluene (anhydrous)
-
Reaction vessel (glass reactor with mechanical stirrer and nitrogen inlet/outlet)
-
Vacuum oven
Procedure:
-
Monomer and Catalyst Preparation:
-
Purify the p-dioxanone monomer by recrystallization or distillation to remove impurities and moisture.
-
Prepare a stock solution of stannous octoate catalyst in anhydrous toluene (e.g., 0.33 M).
-
-
Polymerization:
-
Charge the reaction vessel with the purified p-dioxanone monomer.
-
Heat the reactor to the desired reaction temperature (optimal is 100°C) under a nitrogen atmosphere.[1][10]
-
Once the monomer is molten and thermally equilibrated, add the stannous octoate catalyst solution via syringe. The monomer-to-catalyst molar ratio can be varied to control the molecular weight of the resulting polymer.
-
Continue the polymerization under nitrogen with constant stirring for the desired reaction time (optimal is 20 hours for high conversion).[1][10]
-
-
Purification and Isolation:
-
After the polymerization is complete, cool the molten polymer to room temperature to solidify it.
-
The solidified polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Diagram 1: Workflow for the Synthesis of Poly(p-dioxanone)
Caption: A schematic workflow for the synthesis of poly(p-dioxanone) via ring-opening polymerization.
Protocol 2: In Vitro Degradation Study of PDO Implants
This protocol outlines a method to evaluate the hydrolytic degradation of PDO-based implants under physiological conditions.
Materials:
-
PDO implant samples of defined dimensions and weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath set to 37°C.
-
Analytical balance.
-
Scanning Electron Microscope (SEM).
-
Gel Permeation Chromatography (GPC) system.
Procedure:
-
Sample Preparation:
-
Prepare PDO samples (e.g., films, fibers, or 3D printed scaffolds) with known initial weight (W₀) and dimensions.
-
Sterilize the samples using an appropriate low-temperature method such as ethylene oxide (EtO) or hydrogen peroxide plasma sterilization.[11][12] Gamma irradiation can lead to a significant decrease in molecular weight and mechanical strength and should be used with caution.[11]
-
-
Degradation:
-
Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion.
-
Incubate the containers at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 24 weeks), remove a set of samples for analysis.
-
Refresh the PBS solution periodically (e.g., weekly) to maintain a constant pH.
-
-
Analysis:
-
Mass Loss: Gently rinse the retrieved samples with deionized water and dry them to a constant weight (Wt) in a vacuum oven. Calculate the percentage of mass loss as: ((W₀ - Wt) / W₀) * 100.
-
Molecular Weight Reduction: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples using GPC.
-
Morphological Changes: Examine the surface morphology of the samples at different degradation stages using SEM.
-
Mechanical Property Changes: For samples like fibers or films, measure the tensile strength and elongation at break at each time point to determine the loss of mechanical integrity.
-
Diagram 2: Workflow for In Vitro Degradation Study of PDO Implants
Caption: A schematic workflow for conducting an in vitro degradation study of PDO-based implants.
Degradation and Biocompatibility
The degradation of PDO in the body occurs through hydrolysis of its ester linkages.[2] The degradation products, which include glyoxylic acid and 2-hydroxyacetic acid, are metabolized via the citric acid cycle or excreted in the urine.[2] Compared to other polyesters like PLA and PGA, the degradation products of PDO are less acidic, potentially leading to a less pronounced inflammatory response.[2] In vivo studies have shown that PDO has good biocompatibility, with tissue responses comparable to other resorbable polyesters.[13][14]
Applications in Medical Implants and Drug Delivery
The favorable properties of PDO have led to its use in a wide range of medical applications:
-
Sutures: PDO sutures (e.g., PDS™) are widely used for soft tissue approximation where extended wound support is required.[6][7]
-
Orthopedic Devices: Resorbable pins, screws, and plates made from PDO are used for bone fixation.[2][6]
-
Cardiovascular Devices: The flexibility and biocompatibility of PDO make it a candidate for stents and vascular grafts.[15]
-
Drug Delivery: PDO can be formulated into nanoparticles, nanomicelles, or nanofibers for the controlled release of drugs and genes.[13][15][16] Copolymers of this compound with other monomers like ω-pentadecalactone can be used to create nanoparticles for encapsulating and delivering anticancer drugs.[13][14]
Conclusion
This compound is a versatile monomer for the synthesis of poly(p-dioxanone), a resorbable polymer with a well-established safety and efficacy profile in medical applications. Its unique combination of flexibility, biocompatibility, and moderate degradation rate makes it a valuable material for researchers and drug development professionals working on the next generation of resorbable medical implants and controlled drug delivery systems. The protocols provided herein offer a starting point for the synthesis and characterization of PDO-based materials for these applications.
References
- 1. Synthesis of poly(p-dioxanone) [cjter.com]
- 2. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dolphinsutures.com [dolphinsutures.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Poly(1,4-dioxane-2-one) (PDO) for Biodegradable Medical, Packaging, and Industrial Applications [hi-tech-materials.com]
- 6. Segmented Copolymers of p-dioxanone, Glycolide, and Lactide: Advantages and Applications in Biomedical [sigmaaldrich.com]
- 7. Polydioxanone – Vital Sutures [vitalsutures.com]
- 8. mdpi.com [mdpi.com]
- 9. Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of poly(p-dioxanone) catalyzed by Zn L-lactate under microwave irradiation and its application in ibuprofen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polydioxanone-Based Scaffolds in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydioxanone (PDO), a biocompatible and biodegradable synthetic polymer, has emerged as a versatile material for fabricating scaffolds in regenerative medicine.[1] Its favorable mechanical properties, controllable degradation kinetics, and proven clinical safety make it an attractive candidate for a wide range of tissue engineering applications, including bone, cartilage, skin, and vascular regeneration.[2][3] PDO scaffolds provide a temporary three-dimensional framework that supports cell adhesion, proliferation, and differentiation, guiding the formation of new tissue as the scaffold gradually degrades.[4] This document provides detailed application notes and experimental protocols for researchers working with PDO-based scaffolds.
Applications in Regenerative Medicine
PDO scaffolds are utilized in various fields of regenerative medicine due to their adaptability and supportive properties for tissue growth.
-
Bone and Cartilage Regeneration: PDO scaffolds promote the regeneration of bone and cartilage tissues.[5]
-
Vascular Tissue Engineering: The mechanical properties of electrospun PDO mats are comparable to the structural components of the native vascular extracellular matrix (ECM), such as collagen and elastin.[2]
-
Peripheral Nerve and Skin Regeneration: Copolymers of dioxanone have opened new avenues for creating scaffolds for the regeneration of tissues like peripheral nerves and skin.[2][3]
-
Drug and Gene Delivery: The formulation of PDO into nanoparticles, nanomicelles, or nanofibers has led to significant advancements in controlled drug and gene delivery systems.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for various types of PDO-based scaffolds, providing a comparative overview of their physical and biological properties.
Table 1: Mechanical Properties of Polydioxanone (PDO)-Based Scaffolds
| Scaffold Type | Fabrication Method | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Citation(s) |
| 3D Printed PDO | Extrusion-based 3D Printing | 18.9 ± 4.0 (decreased after processing) | 31.8 ± 12.1 (decreased after processing) | Not significantly affected | [6] |
| Electrospun PDO | Electrospinning | 9.5 ± 1.0 (dry) | 3.7 ± 0.5 (dry) | 139.2 ± 28.1 (dry) | [7] |
| Electrospun PDO/PHH Blend | Electrospinning | ~5 (hydrated) | 2.0 ± 0.5 (hydrated) | 150 ± 44 (hydrated) | [7] |
| PDO Membrane | Not Specified | 30.1 ± 6.25 | 3.92 ± 0.28 | 287.96 ± 34.68 | [1] |
Table 2: In Vitro Degradation of Polydioxanone (PDO)-Based Scaffolds
| Scaffold Type | Degradation Medium | Time Point | Weight Loss (%) | Key Observations | Citation(s) |
| Electrospun PDO | Phosphate Buffered Saline (PBS) | 12 weeks | Broke into small pieces | Rapid degradation compared to PCL-containing scaffolds. | [6] |
| PDO-dominant PDOCL | Phosphate Buffered Saline (PBS) | 14 days | >50% loss of mechanical strength | Faster degradation than PCL-dominant scaffolds. | [8] |
| Electrospun PLA/PLGA/PEG/lactide | Not Specified | 7 weeks | ~65% | Rapid weight loss observed. | [2] |
Table 3: Cellular Viability on Polydioxanone (PDO)-Based Scaffolds
| Scaffold Type | Cell Type | Assay | Viability | Citation(s) |
| 3D Printed PDO | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Titer Blue® | >85% | [6] |
| 3D Printed PDO | Adipose-derived Mesenchymal Stem Cells | Cell Titer Blue® | >85% | [6] |
| Melt-molded PDO/PVA (5 wt%) | Not Specified | Not Specified | Better cell adhesion and growth than pure PDO | [9] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of PDO-based scaffolds.
Protocol 1: Scaffold Fabrication via Melt-Molding Particulate-Leaching
This method creates porous scaffolds by leaching out a porogen from a polymer matrix.
Materials:
-
Polydioxanone (PDO) polymer
-
Sieved salt particles (e.g., sodium chloride) of desired size range (porogen)
-
Mold of desired scaffold shape
-
Heater/oven
-
Distilled water
Procedure:
-
Thoroughly mix the PDO polymer with the sieved salt particles in a predetermined ratio to control porosity.
-
Cast the mixture into the mold.
-
Apply heat and pressure to melt and set the polymer, creating a composite of polymer and salt.
-
After cooling, immerse the composite in distilled water to leach out the salt particles.
-
Continue leaching with frequent changes of distilled water until all the salt is removed, resulting in a porous PDO scaffold.
-
Dry the scaffold, typically in a vacuum oven, to remove residual water.
Protocol 2: Scaffold Fabrication via Electrospinning
Electrospinning produces nanofibrous scaffolds that mimic the native extracellular matrix.
Materials:
-
Polydioxanone (PDO) polymer
-
Suitable solvent (e.g., hexafluoroisopropanol - HFIP)
-
High-voltage power supply
-
Syringe pump
-
Syringe with a needle
-
Grounded collector (e.g., a rotating mandrel for aligned fibers)
Procedure:
-
Dissolve PDO in the solvent to achieve the desired concentration (e.g., 15% w/v).
-
Load the polymer solution into the syringe and mount it on the syringe pump.
-
Position the needle a specific distance from the grounded collector (e.g., 25 cm).
-
Apply a high voltage (e.g., 25 kV) to the needle tip.
-
Set the flow rate of the polymer solution using the syringe pump (e.g., 1 mL/h).
-
As the charged polymer jet ejects from the needle, the solvent evaporates, and solid nanofibers are deposited on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
Protocol 3: Scaffold Fabrication via 3D Printing
3D printing allows for the precise fabrication of scaffolds with controlled architecture.
Materials:
-
Medical-grade Polydioxanone (PDO) filament
-
Extrusion-based 3D printer
-
CAD software to design the scaffold model
Procedure:
-
Design the 3D scaffold model using CAD software.
-
Load the PDO filament into the 3D printer.
-
Optimize printing parameters, including:
-
Print the scaffold according to the designed model.
-
Post-process the scaffold as needed (e.g., removal of support structures).
Protocol 4: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
PDO scaffolds sterilized for cell culture
-
Cell suspension in culture medium
-
96-well culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
MTT solvent (e.g., SDS/HCl mixture or acidified isopropanol)
-
Microplate reader
Procedure:
-
Place the sterilized PDO scaffolds into the wells of a 96-well plate.
-
Seed a known density of cells (e.g., 35,000 cells/well) onto each scaffold.[2]
-
Culture the cells for the desired time period (e.g., 1, 3, or 5 days).
-
At each time point, remove the culture medium and add fresh medium containing MTT solution (e.g., 10 μL of 5 mg/mL MTT solution to 100 μL of medium per well).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.
Protocol 5: Assessment of Osteogenic Differentiation
This protocol outlines the steps to induce and assess the osteogenic differentiation of mesenchymal stem cells (MSCs) on PDO scaffolds.
Materials:
-
Sterilized PDO scaffolds
-
Human bone marrow-derived mesenchymal stem cells (hBMSCs)
-
Standard growth medium
-
Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alkaline Phosphatase (ALP) assay kit
-
Alizarin Red S stain
-
RNA extraction kit and reagents for real-time RT-PCR
Procedure:
-
Seed hBMSCs (e.g., 5 x 10^4 cells/scaffold) onto the sterilized PDO scaffolds in a culture plate.[11]
-
Culture the cells in standard growth medium until they reach confluence.
-
Replace the growth medium with osteogenic induction medium. Culture for up to 21 days, changing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
At early time points (e.g., days 3, 7, and 14), lyse the cells on the scaffolds.
-
Measure ALP activity in the cell lysates using an ALP assay kit according to the manufacturer's instructions.
-
-
Alizarin Red S Staining for Mineralization:
-
At later time points (e.g., day 14 or 21), fix the cell-scaffold constructs with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution to visualize calcium deposits, which appear as red nodules.
-
-
Gene Expression Analysis:
-
At various time points, extract total RNA from the cells on the scaffolds.
-
Perform real-time RT-PCR to quantify the expression of osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).[11]
-
Protocol 6: Histological Analysis of Regenerated Tissue
This protocol describes the preparation of cell-seeded PDO scaffolds for histological examination.
Materials:
-
Cell-seeded PDO scaffolds (explanted from in vivo study or from in vitro culture)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Ethanol series (for dehydration)
-
Xylene or a xylene substitute
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E)
Procedure:
-
Fix the explanted or cultured cell-scaffold constructs in 10% neutral buffered formalin.
-
Dehydrate the samples through a graded series of ethanol solutions.
-
Clear the samples using a clearing agent like xylene. Note: Xylene can dissolve some polymers; a substitute may be necessary.[12]
-
Infiltrate the samples with molten paraffin wax and embed them to form a block.
-
Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E or other specific stains (e.g., Masson's trichrome for collagen).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the sections under a microscope to evaluate cell infiltration, tissue formation, and scaffold degradation.
Signaling Pathways and Experimental Workflows
The interaction of cells with PDO scaffolds triggers specific signaling pathways that govern cellular responses crucial for tissue regeneration.
Integrin-Mediated Cell Adhesion and Signaling
Cell adhesion to the PDO scaffold is primarily mediated by integrin receptors, which recognize adhesive proteins adsorbed onto the scaffold surface. This interaction initiates a signaling cascade that influences cell survival, proliferation, and differentiation.
Caption: Integrin signaling pathway initiated by cell adhesion to a PDO scaffold.
TGF-β Signaling in Extracellular Matrix Deposition
Transforming Growth Factor-beta (TGF-β) signaling plays a critical role in stimulating fibroblasts to produce extracellular matrix components, such as collagen, which is essential for tissue repair and regeneration.
Caption: TGF-β/SMAD signaling pathway leading to ECM production.
Wnt/β-catenin Signaling in Osteogenic Differentiation
The Wnt/β-catenin signaling pathway is a key regulator of mesenchymal stem cell differentiation into osteoblasts, a critical process in bone regeneration facilitated by PDO scaffolds.
Caption: Wnt/β-catenin pathway in MSC osteogenic differentiation.
Experimental Workflow for Scaffold-Based Tissue Engineering
The following diagram illustrates a typical experimental workflow for developing and evaluating PDO scaffolds for tissue engineering applications.
Caption: General experimental workflow for PDO scaffold development.
References
- 1. Wnt/β-catenin signaling induces the aging of mesenchymal stem cells through the DNA damage response and the p53/p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of degradation rate and hydrophilicity in electrospun non-woven poly(D,L-lactide) nanofiber scaffolds for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical Characterization of 3D-Printed Scaffolds: A Multi-Objective Optimization Approach Using Virtual Testing and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Polyester-Based Electrospun Scaffolds under In Vitro Hydrolytic Conditions: From Short-Term to Long-Term Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. imrpress.com [imrpress.com]
- 12. mdpi.com [mdpi.com]
Controlled-Release Drug Formulations with Polydioxanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of controlled-release drug formulations utilizing polydioxanone (PDO). Polydioxanone is a biocompatible and biodegradable polymer widely used in biomedical applications, including drug delivery, due to its favorable degradation kinetics and mechanical properties.
Introduction to Polydioxanone for Controlled Drug Release
Polydioxanone (PDO) is a crystalline, biodegradable polyester that degrades in vivo by hydrolysis of its ester linkages. The degradation products are non-toxic and are eliminated from the body through metabolic pathways.[1] This controlled degradation allows for the sustained release of incorporated therapeutic agents over a prolonged period, making PDO an excellent candidate for various drug delivery systems.
Key Advantages of PDO in Drug Delivery:
-
Biocompatibility: PDO is well-tolerated in the body, eliciting a minimal inflammatory response.[1]
-
Biodegradability: It degrades into non-toxic products that are safely metabolized and excreted.[2][3]
-
Tunable Degradation Rate: The degradation and subsequent drug release can be modulated by altering the polymer's molecular weight and crystallinity.
-
Versatile Formulation Options: PDO can be formulated into various drug delivery platforms, including nanoparticles, nanofibers, and implantable matrices.[4][5]
Quantitative Data on PDO-Based Drug Formulations
The following tables summarize quantitative data from studies on controlled-release formulations using PDO and similar biodegradable polymers, highlighting drug loading efficiency and release kinetics for various therapeutic agents.
Table 1: Drug Loading and Encapsulation Efficiency in PDO and Other Polymer-Based Formulations
| Drug | Formulation Type | Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | Electrospun Nanofibers | Polydioxanone (PDO) | 10 (w/w) | 87.82 ± 2.54 | [2][6] |
| Doxorubicin | Nanoparticles | PLGA-PEG | 2.6 - 2.9 (mg DOX/100mg NPs) | Not Reported | [7] |
| Doxorubicin | Nanoparticles | PLGA | 0.26 - 6.7 (µg DOX/mg NP) | 25.5 ± 1.0 - 60.2 ± 3.8 | [8] |
| Paclitaxel | Nanofibers | PCL/PVA | Not Reported | 85 ± 1.73 | [9] |
Table 2: In Vitro Drug Release Kinetics from PDO and Other Polymer-Based Formulations
| Drug | Formulation Type | Polymer | Time Point | Cumulative Release (%) | Release Profile | Reference |
| Paclitaxel | Electrospun Nanofibers | Polydioxanone (PDO) | ~4 weeks | Sustained | Biphasic (Initial burst of ~10%) | [2][6] |
| Doxorubicin | Nanoparticles | PLGA | 24 hours | 10 - 45 | Biphasic | [8] |
| Doxorubicin | Nanoparticles | PLGA-PEG (15% PEG) | 2 days | ~40 | Biphasic | [7] |
| Doxorubicin | Nanoparticles | PLGA-PEG (15% PEG) | 12 days | ~71 | Biphasic | [7] |
| Doxorubicin | Nanoparticles | PLGA-PEG (15% PEG) | 60 days | ~92 | Biphasic | [7] |
| Paclitaxel | Nanofibers | PCL/PVA | 17 days | Sustained | Sustained | [9] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of PDO-based controlled-release drug formulations.
Fabrication of Drug-Loaded PDO Nanoparticles via Solvent Evaporation
This protocol describes the preparation of drug-loaded PDO nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
Polydioxanone (PDO)
-
Drug (e.g., Doxorubicin)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PDO and the drug in an appropriate volume of DCM.
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. Continue for a specified time to achieve the desired droplet size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder for storage and characterization.
Fabrication of Drug-Loaded PDO Nanofibers via Electrospinning
This protocol details the fabrication of drug-loaded PDO nanofibers using the electrospinning technique.
Materials:
-
Polydioxanone (PDO)
-
Drug (e.g., Paclitaxel)
-
Suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)
-
Syringe pump
-
High-voltage power supply
-
Spinneret (e.g., a blunt-ended needle)
-
Collector (e.g., a grounded metal plate or rotating mandrel)
Procedure:
-
Polymer Solution Preparation: Dissolve PDO and the drug in the chosen solvent system to achieve the desired concentration (e.g., 15% w/v PDO).
-
Electrospinning Setup: Load the polymer solution into a syringe and mount it on the syringe pump. Attach the spinneret to the syringe and connect the high-voltage power supply to the spinneret. Place the collector at a fixed distance from the spinneret.
-
Electrospinning Process: Set the flow rate of the syringe pump, the applied voltage, and the distance between the spinneret and the collector. Initiate the process, and the polymer jet will be ejected from the spinneret, solidify, and deposit as nanofibers on the collector.
-
Nanofiber Mat Collection: After a sufficient amount of nanofibers has been collected, turn off the power supply and the syringe pump. Carefully remove the nanofiber mat from the collector.
-
Drying: Dry the nanofiber mat under vacuum to remove any residual solvent.
Characterization of PDO-Based Formulations
Objective: To visualize the surface morphology, size, and shape of PDO nanoparticles or nanofibers.
Protocol:
-
Sample Preparation:
-
For nanoparticles: Disperse a small amount of the lyophilized powder in a volatile solvent (e.g., ethanol) and drop-cast onto a clean silicon wafer or SEM stub. Allow the solvent to evaporate completely.
-
For nanofibers: Cut a small piece of the electrospun mat and mount it on an SEM stub using conductive carbon tape.
-
-
Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging during imaging.
-
Imaging: Place the coated sample into the SEM chamber. Operate the SEM at an appropriate accelerating voltage and magnification to acquire high-resolution images of the sample's surface.
Objective: To confirm the presence of the drug and polymer in the formulation and to assess potential drug-polymer interactions.
Protocol:
-
Sample Preparation: Prepare KBr pellets by mixing a small amount of the lyophilized nanoparticles or finely cut nanofibers with potassium bromide powder and pressing the mixture into a thin pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). Compare the spectrum of the drug-loaded formulation with the spectra of the pure drug and the blank polymer to identify characteristic peaks and any shifts that may indicate interactions.[10][11]
Objective: To determine the hydrodynamic diameter and polydispersity index (PDI) of the PDO nanoparticles in suspension.
Protocol:
-
Sample Preparation: Disperse the lyophilized nanoparticles in deionized water or a suitable buffer by sonication to obtain a dilute, homogenous suspension.
-
Measurement: Transfer the nanoparticle suspension to a disposable cuvette and place it in the DLS instrument.
-
Data Analysis: The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. The software then calculates the average particle size (Z-average) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample.[12][13]
In Vitro Drug Release Study
Objective: To determine the rate and extent of drug release from the PDO-based formulation over time.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the drug-loaded formulation (nanoparticles or nanofibers) and place it in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Place the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in the protocols.
References
- 1. Electrospun polydioxanone/fucoidan blend nanofibers loaded with anti-cancer precipitate from Jaspis diastra and paclitaxel: Physico-chemical characterization and in-vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanofibrous Polydioxanone Depots for Prolonged Intraperitoneal Paclitaxel Delivery. | Semantic Scholar [semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Nanofibrous Polydioxanone Depots for Prolonged Intraperitoneal Paclitaxel Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing sustained release from nanofiber patch for paclitaxel as prospective localized nanotherapeutic delivery in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3p-instruments.com [3p-instruments.com]
Application Notes and Protocols for 3D Printing with Polydioxanone-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polydioxanone (PDO) is a biodegradable, semi-crystalline thermoplastic polymer belonging to the poly-ether-ester family.[1] Its biocompatibility, flexibility, and resorbability have led to its widespread use in biomedical applications, notably in surgical sutures and tissue engineering scaffolds.[1][2] The advent of three-dimensional (3D) printing has further expanded the potential of PDO-based polymers, enabling the fabrication of patient-specific implants, controlled drug delivery devices, and complex scaffolds for tissue regeneration.[3][4]
These application notes provide a comprehensive overview of 3D printing with PDO-based polymers, including detailed protocols for fabrication, characterization, and biological evaluation.
Applications of 3D Printed Polydioxanone
Tissue Engineering
PDO's biocompatibility and biodegradability make it an excellent candidate for tissue engineering scaffolds. 3D printing allows for the precise design of scaffold architecture, including pore size, porosity, and interconnectivity, which are crucial for cell infiltration, nutrient transport, and tissue ingrowth.
-
Bone Regeneration: PDO scaffolds, often combined with osteoinductive materials like β-tricalcium phosphate (β-TCP) or hydroxyapatite (HA), can provide a temporary framework for bone regeneration.[5][6] The scaffold supports the attachment, proliferation, and differentiation of osteoprogenitor cells while gradually degrading as new bone tissue is formed.[7][8]
-
Soft Tissue Engineering: The flexibility of PDO makes it suitable for soft tissue applications, such as skin, cartilage, and muscle regeneration.[1][3] Aligned PDO fibers have been shown to promote myoblast differentiation, indicating their potential for muscle tissue engineering.[9]
Drug Delivery
The biodegradable nature of PDO allows for its use in creating implantable drug delivery systems. 3D printing offers the ability to fabricate devices with complex geometries and tunable release kinetics.
-
Controlled Release: By modifying the scaffold design and polymer composition (e.g., by creating copolymers with polycaprolactone (PCL)), the drug release profile can be tailored for sustained or targeted delivery.[10]
-
Personalized Medicine: 3D printing enables the on-demand fabrication of drug-eluting implants with patient-specific dosages and release characteristics.
Quantitative Data
Table 1: Mechanical Properties of 3D Printed Polydioxanone (PDO) and its Composites
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Compressive Modulus (MPa) | Reference(s) |
| 3D Printed PDO | 545 ± 47 | 31.8 ± 12.1% decrease after processing | - | [1][11] |
| 3D Printed PDO (higher mold temp) | 786 ± 48 | - | - | [11] |
| PCL-PDO Copolymer | 60 - 80 | - | - | [3] |
| PDO Membrane | 30.1 ± 6.25 | 3.92 ± 0.28 | - | [7] |
| PCL/CIP Scaffold (0.5-5 wt%) | - | - | ~70-90 | [12] |
| PCL/DEX Scaffold (0.5-5 wt%) | - | - | ~70-90 | [12] |
Table 2: In Vitro Degradation of 3D Printed Polydioxanone (PDO)
| Material | Degradation Medium | Time (days) | Mass Loss (%) | Key Findings | Reference(s) |
| PDO-dominant PDOCL Scaffolds | PBS, 37°C | 14 | >50% loss of mechanical strength | Rapid degradation, minimal pH change. | [13] |
| PCL-dominant PDOCL Scaffolds | PBS, 37°C | 56 | <10% loss of initial strength | Slower degradation compared to PDO-dominant scaffolds. | [13] |
| PLGA Scaffolds | PBS, 37°C | 56 | ~2.12 | Slow decrease in pH. | [14] |
| PLA/PCL/HA Composites | Not specified | 28 | Varies (PLA shows minimal loss) | PCL addition can influence degradation. | [15] |
Table 3: Cell Viability on 3D Printed Polydioxanone (PDO) Scaffolds
| Cell Type | Assay | Time Point | Cell Viability | Key Findings | Reference(s) |
| HUVECs, Adipose-derived MSCs | Cell Titer Blue® | Not specified | > 85% | Good biocompatibility of PDO. | [1] |
| Human Adipose-derived Stem Cells (hASCs) | MTT Assay | 5 days | > 70% | GelMA coating improved proliferation. | [3] |
| Human Skin Fibroblasts (HSF) | AlamarBlue Assay | 72 hours | High on 60% & 80% porosity scaffolds | Porosity affects cell proliferation. | [5] |
| 3T3 Fibroblasts | Not specified | 24 hours | > 90% | Good viability on inkjet-printed scaffolds. | [16] |
| hMSCs | Not specified | 24 hours | ~88% | Good viability on inkjet-printed scaffolds. | [16] |
Experimental Protocols
Protocol 1: 3D Printing of a Polydioxanone (PDO) Scaffold
This protocol provides a general workflow for 3D printing a PDO scaffold using a fused deposition modeling (FDM) printer. It is based on parameters for medical-grade polymers and should be optimized for your specific printer and PDO filament.
Materials:
-
PDO filament (e.g., 1.75 mm diameter)
-
3D printer with a heated bed
-
Slicing software (e.g., Ultimaker Cura, PrusaSlicer)
-
CAD software for scaffold design (e.g., Autodesk Inventor, SolidWorks)
-
Desiccator with desiccant
Procedure:
-
Filament Preparation:
-
Store PDO filament in a sealed bag with desiccant in a cool, dark, and dry place.
-
Prior to printing, dry the filament in a vacuum oven or a desiccator at a temperature below its glass transition temperature for at least 24 hours to minimize hydrolysis during printing.
-
-
Scaffold Design:
-
Design the 3D scaffold model using CAD software. Define parameters such as pore size, porosity, and overall dimensions based on the intended application.
-
Export the model as an STL file.
-
-
Slicing:
-
Import the STL file into the slicing software.
-
Select the material profile for PDO or a similar medical-grade polymer (e.g., PCL) and adjust the printing parameters as follows (starting points for optimization):
-
Nozzle Temperature: 170-210°C
-
Bed Temperature: 60-80°C
-
Print Speed: 20-60 mm/s
-
Layer Height: 0.1-0.2 mm
-
Infill Density and Pattern: As per scaffold design requirements.
-
-
Generate the G-code file.[4]
-
-
3D Printing:
-
Load the G-code file onto the 3D printer.
-
Ensure the print bed is level and clean.
-
Load the dried PDO filament into the extruder.
-
Start the printing process.
-
-
Post-Processing:
-
Once printing is complete and the bed has cooled, carefully remove the scaffold.
-
Remove any support structures.
-
For cell culture experiments, sterilize the scaffold using an appropriate method such as ethylene oxide (EtO) or hydrogen peroxide plasma. Avoid steam autoclaving as it can deform the scaffold.[4]
-
Workflow Diagram:
References
- 1. Design and development of polydioxanone scaffolds for skin tissue engineering manufactured via green process [iris.unipv.it]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ε-caprolactone- co- p-dioxanone): a Degradable and Printable Copolymer for Pliable 3D Scaffolds Fabrication toward Adipose Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjen.org [iosrjen.org]
- 5. Performance of Polydioxanone-Based Membrane in Association with 3D-Printed Bioceramic Scaffolds in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of a Synthetic Bioceramic Associated with a Polydioxanone-Based Membrane as an Alternative to Autogenous Bone Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Osteoconductive, Osteoinductive, and Osteogenic Tissue-Engineered Product for Trauma and Orthopaedic Surgery: How Far Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Behavior of 3D Porous Polydioxanone-b-Polycaprolactone Scaffolds Fabricated Using the Melt-Molding Particulate-Leaching Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Release of PLGA–encapsulated dexamethasone from microsphere loaded porous surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dioxan-2-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,4-dioxan-2-one via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Insufficient cooling of the solution. | Ensure the solution is cooled to a sufficiently low temperature, such as below -10°C, and maintained for an adequate period to allow for crystal formation.[1] |
| Supersaturation of the solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][2] | |
| Use of an excessive amount of solvent. | If too much solvent was added, a poor or no yield of crystals will result.[2] Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| Oily Precipitate Forms Instead of Crystals ("Oiling Out") | The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair might also be beneficial. |
| Presence of significant impurities. | Consider pre-purification steps such as treatment with activated charcoal to remove impurities that may inhibit crystallization. | |
| Crystals are Colored or Appear Impure | Incomplete removal of impurities from the crude material. | Perform a second recrystallization to enhance purity. For colored impurities, dissolving the crude product in a suitable solvent and treating with activated charcoal before filtration can be effective.[3] |
| Solvent is trapped within the crystals. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. | |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize. | Use a pre-warmed funnel and filter the hot solution in small batches to prevent cooling.[4] Adding a slight excess of hot solvent before filtration can also help keep the product dissolved.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Aliphatic esters are highly effective solvents for the recrystallization of this compound, with ethyl acetate being the most preferred.[1] This solvent system has been shown to yield high-purity (99%+) crystals with good recovery after one or two recrystallizations.[1]
Q2: What is the expected yield for the recrystallization of this compound?
A2: With proper technique and using ethyl acetate as the solvent, a good yield can be expected. For instance, dissolving 200 grams of crude product in 200 ml of ethyl acetate can yield approximately 100 grams of crystalline solid after the first filtration, and 60-65 grams of highly pure product after a second recrystallization.[1]
Q3: At what temperature should the dissolution and crystallization be carried out?
A3: The crude this compound can be dissolved in ethyl acetate at room temperature.[1] To induce crystallization, the solution should be cooled significantly, for example, to -20°C, and then further to -34°C to maximize crystal formation.[1]
Q4: Is seeding necessary for the crystallization of this compound?
A4: While not always mandatory, seeding the solution with pure this compound crystals can promote more rapid and controlled crystallization.[1] A typical amount for seeding is about 1 to 10 grams of crystals per liter of solution.[1]
Q5: How can I remove diethylene glycol (DEG), a common impurity, from my this compound sample?
A5: Recrystallization is an effective method for removing DEG. Additionally, other purification methods include vacuum distillation or melt crystallization to achieve purities greater than 99.5%.[5] It is crucial to remove excess DEG as it can affect the stability of the monomer.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethyl Acetate
This protocol is adapted from established methods for purifying this compound.[1]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Stirring apparatus
-
Cooling bath (e.g., acetone/dry ice)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in ethyl acetate at room temperature. A common ratio is 1:1 (w/v), for example, 200g of crude product in 200mL of ethyl acetate.[1]
-
Stir the mixture until the solid is completely dissolved, resulting in a yellowish solution.[1]
-
Cool the solution to -20°C in a cooling bath.[1]
-
After initial crystal formation is observed (approximately 1 hour), further reduce the temperature to -34°C and maintain for at least 2 hours to maximize crystallization.[1]
-
Filter the cold mixture using a Büchner funnel under vacuum to collect the crystalline this compound.
-
Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
For higher purity, a second recrystallization can be performed by dissolving the obtained solids in a minimal amount of fresh ethyl acetate (e.g., 100g of solids in 75g of ethyl acetate), cooling to 0°C, optionally seeding with pure crystals, and then maintaining at -30°C for 12 hours before filtration.[1]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature Range (K) | Molar Mass ( g/mol ) |
| Tetrahydrofuran | 263.05 - 288.45 | 72.11 |
| Acetone | 263.05 - 288.45 | 58.08 |
| Methanol | 263.05 - 288.45 | 32.04 |
| Ethanol | 263.05 - 288.45 | 46.07 |
| 1-Propanol | 263.05 - 288.45 | 60.10 |
| 1-Butanol | 263.05 - 288.45 | 74.12 |
| 1-Pentanol | 263.05 - 288.45 | 88.15 |
| Ethyl Acetate | 263.55 - 295.95 | 88.11 |
Data compiled from multiple sources.[6][7][8][9] The solubility of this compound in alcohols generally increases with the polarity of the solvent.[6][7][8]
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. p-Dioxanone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,4-Dioxan-2-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of diethylene glycol (DEG), a common impurity, from 1,4-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing diethylene glycol (DEG) from this compound?
The two primary methods for purifying this compound and removing residual diethylene glycol are fractional distillation and crystallization.[1][2] The choice of method often depends on the scale of the purification, the desired final purity, and the available equipment.
Q2: Why is diethylene glycol a common impurity in this compound?
Diethylene glycol is often used as a starting material in the synthesis of this compound.[2] The reaction involves the dehydration and ring closure of DEG, and incomplete reaction can lead to its presence in the crude product.[3][4]
Q3: What are the boiling points of this compound and diethylene glycol?
The boiling point of this compound is approximately 215°C at atmospheric pressure, while diethylene glycol has a boiling point of around 244-245°C. The significant difference in boiling points allows for separation via fractional distillation.
Q4: Which solvents are suitable for the crystallization of this compound?
Aliphatic esters are effective solvents for the recrystallization of this compound.[2] Ethyl acetate and methyl acetate are particularly useful, with ethyl acetate being the most preferred.[2]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound and diethylene glycol.
-
Possible Cause: Inefficient distillation column or incorrect packing material.
-
Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) can improve separation efficiency.
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slower distillation rate generally leads to better separation.
-
Possible Cause: Fluctuations in vacuum pressure.
-
Solution: If performing vacuum distillation, ensure a stable vacuum is maintained. Use a vacuum controller for precise pressure regulation.
Issue: The product is discolored after distillation.
-
Possible Cause: Thermal decomposition of the product or impurities at high temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components and minimize thermal degradation.
Crystallization
Issue: this compound does not crystallize from the solution.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Solution: Try to induce crystallization by adding seed crystals of pure this compound to the cooled solution.[2] Alternatively, you can try further cooling the solution to a lower temperature.
-
Possible Cause: The concentration of this compound in the solvent is too low.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool for crystallization.
Issue: The product "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool down slowly to the target crystallization temperature. A gradual decrease in temperature promotes the formation of well-defined crystals over an oil.
-
Possible Cause: The presence of significant amounts of impurities.
-
Solution: If the crude product is highly impure, a preliminary purification step, such as a simple distillation, might be necessary before attempting crystallization.
Data Presentation
The following table summarizes quantitative data for the purification of this compound by crystallization as described in the cited literature.
| Parameter | Value | Reference |
| Starting Material | Crude this compound | [2] |
| Solvent | Ethyl Acetate | [2] |
| Initial Concentration | 200 g crude product in 200 ml solvent | [2] |
| Seeding Temperature | -20°C | [2] |
| Crystallization Temperature | -34°C | [2] |
| Final Yield | ~30-32.5% | [2] |
| Purity | Excellent (as determined by NMR analysis) | [2] |
Experimental Protocols
Crystallization of this compound from Ethyl Acetate
This protocol is based on the methodology described in US Patent 5,391,768 A.[2]
-
Dissolution: Dissolve the crude reaction product containing this compound in ethyl acetate at room temperature. A typical concentration is around 600 to 900 grams of crude product per liter of ethyl acetate.[2] For example, dissolve 200 grams of the crude product in 200 ml of ethyl acetate.[2]
-
Cooling and Seeding: Cool the solution to approximately -20°C. Once cooled, add a small amount (e.g., 2.0 grams) of pure this compound crystals to act as seeds.[2]
-
Crystal Formation: Visually confirm the formation of crystals, which may take about an hour.[2]
-
Further Cooling: After crystal formation begins, reduce the temperature of the solution to -34°C and maintain it for at least 2 hours to maximize crystal growth.[2]
-
Filtration: Filter the cold mixture to separate the crystalline this compound from the mother liquor.
-
Drying: Dry the collected crystals to obtain the purified product.
-
Recrystallization (Optional): For even higher purity, the obtained solids can be redissolved in a minimal amount of fresh, warm ethyl acetate, followed by cooling to 0°C, seeding, and maintaining at -30°C for 12 hours before filtering.[2]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for fractional distillation.
References
- 1. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]
- 2. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Controlling molecular weight and polydispersity of polydioxanone
Welcome to the technical support center for the synthesis of polydioxanone (PDO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight and polydispersity of PDO during its synthesis via ring-opening polymerization (ROP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polydioxanone, helping you to identify potential causes and implement effective solutions.
Issue 1: Low Molecular Weight of Polydioxanone
Q1: My ring-opening polymerization of p-dioxanone is resulting in a polymer with a lower-than-expected molecular weight. What are the common causes and how can I fix this?
A1: Low molecular weight in PDO synthesis is a frequent challenge and can be attributed to several factors. The primary culprits are often related to impurities and suboptimal reaction parameters.
Possible Causes and Solutions:
-
Presence of Water: Water can act as an initiator in the ring-opening polymerization of p-dioxanone, leading to the formation of a higher number of shorter polymer chains and consequently, a lower average molecular weight.
-
Solution: Ensure all reagents and glassware are scrupulously dried before use. The monomer, p-dioxanone, should be purified to remove any traces of water. Drying agents or vacuum drying can be employed for this purpose.
-
-
Incorrect Monomer-to-Initiator Ratio: The molecular weight of the resulting PDO is directly proportional to the molar ratio of the monomer to the initiator.[1] A lower ratio will result in shorter polymer chains.
-
Solution: Carefully calculate and precisely measure the amounts of monomer and initiator to achieve the desired molecular weight. Increasing the monomer-to-initiator ratio will lead to a higher molecular weight.
-
-
Suboptimal Polymerization Temperature: While higher temperatures can increase the rate of polymerization, excessively high temperatures can also lead to side reactions, such as thermal degradation of the polymer, which can reduce the molecular weight.[2]
-
Solution: Optimize the polymerization temperature. For many common catalyst systems like stannous octoate, temperatures in the range of 100-140°C are often used.[3] Conduct small-scale experiments to determine the optimal temperature for your specific system that balances reaction rate and polymer integrity.
-
-
Insufficient Polymerization Time: The polymerization reaction may not have proceeded to completion, resulting in a lower molecular weight.
-
Solution: Increase the polymerization time to allow for higher monomer conversion. Monitoring the reaction progress by techniques like GPC or NMR can help determine the optimal reaction time.
-
dot```dot graph Troubleshooting_Low_MW { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Node styles start [label="Low Molecular Weight PDO", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Presence of Water?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incorrect Monomer/\nInitiator Ratio?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Suboptimal\nTemperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Insufficient\nTime?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Dry all reagents\nand glassware", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Monomer/\nInitiator Ratio", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Optimize\nTemperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Increase\nPolymerization Time", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> solution1 [label="Yes"]; cause2 -> solution2 [label="Yes"]; cause3 -> solution3 [label="Yes"]; cause4 -> solution4 [label="Yes"]; }
Caption: Troubleshooting workflow for high PDI in PDO synthesis.
Frequently Asked Questions (FAQs)
Q3: What are the most common catalysts used for the ring-opening polymerization of p-dioxanone?
A3: A variety of catalysts can be used for the ROP of p-dioxanone. Organometallic compounds are particularly common. Some of the most frequently used catalysts include:
-
Stannous Octoate (Sn(Oct)₂): This is one of the most widely used and effective catalysts for the ROP of cyclic esters, including p-dioxanone. [2]It is known for its high efficiency and is approved for use in biomedical applications.
-
Zinc-based Catalysts: Compounds like zinc L-lactate and diethyl zinc have been shown to be effective catalysts for producing high molecular weight PDO. [4]* Zirconium Acetylacetonate: This is another organometallic catalyst that can be employed for the polymerization of p-dioxanone. [4]* Organic Catalysts: In recent years, metal-free organic catalysts have gained attention as alternatives to metal-based catalysts to avoid potential metal contamination in the final polymer.
Q4: How does the monomer-to-initiator ratio affect the final molecular weight of the polydioxanone?
A4: In a controlled ring-opening polymerization, the number-average molecular weight (Mn) of the resulting polymer is theoretically determined by the following equation:
Mn = (mass of monomer / moles of initiator) * monomer conversion
Therefore, for a given monomer conversion, the molecular weight is directly proportional to the monomer-to-initiator molar ratio. A higher ratio will result in a higher molecular weight, as each initiator molecule will be responsible for polymerizing a larger number of monomer units.
Q5: What is the typical range for the polydispersity index (PDI) of polydioxanone synthesized via ring-opening polymerization?
A5: For a well-controlled ring-opening polymerization of p-dioxanone, it is possible to achieve a relatively narrow molecular weight distribution, with a polydispersity index (PDI) typically below 1.5. In some optimized systems, PDI values of less than 1.3 have been reported. A PDI value close to 1.0 indicates a very narrow distribution of polymer chain lengths.
Data Presentation
The following tables summarize the effect of different synthesis parameters on the molecular weight and polydispersity of polydioxanone, based on data from various studies.
Table 1: Effect of Monomer-to-Initiator Ratio on PDO Molecular Weight
| Catalyst | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Inherent Viscosity (dL/g) |
| Diethyl Zinc | - | 2000:1 | 80 | 72 | 0.70 |
| Diethyl Zinc | - | 4000:1 | 80 | 72 | 1.18 |
| Tetraoctylene glycol titanate | - | 12250:1 | 80 | 144 | 1.15 |
| Tetraoctylene glycol titanate | - | 26700:1 | 80 | 144 | 0.81 |
| Tetraoctylene glycol titanate | - | 26700:1 | 80 | 288 | 0.84 |
Note: Inherent viscosity is an indicator of molecular weight; a higher value generally corresponds to a higher molecular weight. Data adapted from a patent describing the synthesis of high molecular weight PDO.[1]
Table 2: Effect of Catalyst Type and Concentration on PDO Synthesis
| Catalyst | Catalyst Concentration (mol%) | Initiator | Temperature (°C) | Time (h) | Viscosity-Average Molecular Weight (Mv) ( g/mol ) |
| Stannous Octoate | 0.1 | Lauryl Alcohol | 65 | 2 | Not Reported |
| Stannous Octoate | 0.001 | - | 158-198 (Microwave) | 0.42 | 156,000 |
Note: Data for Stannous Octoate with Lauryl Alcohol is from a study focused on physical properties and does not report Mv. [5]Data for microwave-assisted synthesis shows the potential for rapid polymerization to high molecular weight.[6]
Experimental Protocols
Protocol 1: Bulk Polymerization of p-Dioxanone using Stannous Octoate
This protocol describes a general procedure for the bulk polymerization of p-dioxanone to synthesize polydioxanone using stannous octoate as a catalyst.
Materials:
-
p-Dioxanone (monomer), purified and dried
-
Stannous octoate (Sn(Oct)₂), catalyst
-
Lauryl alcohol (or other suitable alcohol), initiator (optional, for better control over molecular weight)
-
Dry, nitrogen-purged reaction vessel with a mechanical stirrer and temperature control
-
Vacuum line
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C overnight and cooled under a stream of dry nitrogen.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reaction vessel with the purified p-dioxanone monomer. If using an initiator, add the desired amount of lauryl alcohol.
-
Catalyst Addition: Add the calculated amount of stannous octoate catalyst to the monomer. The monomer-to-catalyst ratio can be varied to control the polymerization rate.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 100-140°C) with continuous stirring.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For quantitative analysis, samples can be withdrawn at different time intervals (if the setup allows) and analyzed by GPC to determine molecular weight and PDI.
-
Termination and Purification: Once the desired molecular weight or monomer conversion is achieved, the reaction can be terminated by cooling the mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and catalyst residues.
-
Drying: The purified polymer is then dried under vacuum to remove any residual solvent.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
dot
Caption: General experimental workflow for PDO synthesis.
References
- 1. US4052988A - Synthetic absorbable surgical devices of poly-dioxanone - Google Patents [patents.google.com]
- 2. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polydioxanone - Wikipedia [en.wikipedia.org]
- 5. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation and Stability of Polydioxanone (PDO)
This technical support center is designed for researchers, scientists, and drug development professionals working with polydioxanone (PDO). It provides troubleshooting guidance and answers to frequently asked questions related to the thermal degradation and stability of this critical biomaterial.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Interpreting Thermal Analysis Data (TGA & DSC)
Q1: My TGA curve for PDO shows an earlier onset of degradation than expected. What are the possible causes?
A1: An unexpectedly low thermal degradation onset for PDO can be attributed to several factors:
-
Residual Catalysts: Trace amounts of catalysts, such as those containing tin, aluminum, or zinc, used during polymerization can significantly lower the thermal stability of PDO. The catalytic activity of these residues can accelerate decomposition.[1]
-
Thermal History: The processing history of the PDO, including any annealing steps, can affect its thermal stability. Interestingly, some studies have shown that annealing can sometimes lead to a slightly lower onset of degradation, possibly due to minor degradation during the annealing process itself, which can create more chain ends that are susceptible to degradation.[1][2]
-
Atmosphere: The atmosphere in the TGA instrument plays a crucial role. PDO is generally more stable in an inert nitrogen atmosphere compared to an air or oxygen atmosphere, where thermo-oxidative degradation can occur at lower temperatures.[3]
-
Sample Purity: The presence of impurities or residual monomers can act as initiation sites for thermal degradation.
Q2: I'm seeing a double melting peak in the DSC thermogram of my PDO sample. What does this indicate?
A2: A double melting peak in the DSC of PDO is a common observation and can be attributed to:
-
Lamellar Reorganization: The presence of multiple melting peaks is often due to the reorganization of crystalline lamellae during the heating process. Thinner, less perfect crystals may melt at a lower temperature, and the molten polymer can then recrystallize into thicker, more stable lamellae which then melt at a higher temperature.
-
Different Crystal Populations: The sample may contain crystal populations with different sizes or degrees of perfection, each with its own melting point. This can be influenced by the thermal history of the material, such as the cooling rate from the melt or any annealing processes it has undergone.
-
Degradation during Analysis: In some cases, degradation during the DSC scan can lead to changes in the crystal structure and result in complex melting behavior.
Q3: The baseline of my DSC curve for PDO is shifting after a transition. What does this signify?
A3: A baseline shift in a DSC curve indicates a change in the heat capacity of the sample. This is characteristic of a glass transition (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state. For PDO, the glass transition temperature is typically below room temperature, around -10 °C.[4] A baseline shift can also occur after melting or crystallization events due to the different heat capacities of the solid and molten states.
Q4: My TGA results for PDO are not reproducible. What are some common causes of this variability?
A4: Poor reproducibility in TGA measurements for PDO can stem from several experimental factors:
-
Sample Heterogeneity: Ensure that the small sample taken for TGA is representative of the entire batch. Inhomogeneities in the material, such as localized high concentrations of residual catalyst, can lead to variations in degradation behavior.
-
Sample Preparation: The physical form of the sample (e.g., powder, film, fiber) can influence heat and mass transfer, affecting the degradation profile. Consistency in sample preparation is key.
-
Heating Rate: Different heating rates can shift the degradation curve to higher or lower temperatures. Ensure the same heating rate is used for all comparable experiments.
-
Sample Mass: Variations in sample mass can affect the thermal lag within the sample, leading to shifts in the observed degradation temperatures. It is important to use a consistent sample mass for all runs.
-
Instrument Calibration: Regular calibration of the TGA instrument for temperature and mass is crucial for obtaining accurate and reproducible results.
Experimental Issues
Q5: I suspect my PDO sample is degrading during melt processing. How can I confirm this?
A5: To confirm thermal degradation during melt processing, you can employ the following techniques:
-
Gel Permeation Chromatography (GPC): Measure the molecular weight and molecular weight distribution of the PDO before and after processing. A decrease in molecular weight is a direct indication of chain scission due to thermal degradation.
-
Thermogravimetric Analysis (TGA): While not a direct measure of degradation during processing, a lower onset of degradation in the processed material compared to the unprocessed material can suggest that some degradation has already occurred.
-
Melt Flow Index (MFI): An increase in the MFI of the processed material compared to the virgin resin can indicate a reduction in melt viscosity, which is often a consequence of decreased molecular weight due to degradation.
Q6: How can I minimize the thermal degradation of PDO during my experiments?
A6: To minimize thermal degradation:
-
Use a Purified Grade of PDO: Start with a high-purity PDO with minimal residual catalyst.
-
Process at the Lowest Possible Temperature: Keep processing temperatures as low as feasible while still achieving the desired outcome (e.g., melting, extrusion).
-
Minimize Residence Time at High Temperatures: Reduce the time the PDO is exposed to elevated temperatures.
-
Use an Inert Atmosphere: Whenever possible, process PDO under a nitrogen or argon atmosphere to prevent thermo-oxidative degradation.
-
Consider Thermal Stabilizers: For some applications, the addition of thermal stabilizers can help to mitigate degradation.
Quantitative Data on Thermal Degradation of Polydioxanone
The following tables summarize key quantitative data related to the thermal degradation and stability of PDO.
Table 1: Thermogravimetric Analysis (TGA) Data for Polydioxanone in a Nitrogen Atmosphere
| Parameter | Untreated PPDO | Annealed PPDO (90°C, 2h) | Reference |
| Initial Degradation Temperature (Ti) | ~185.25 °C | ~181.50 °C | [2] |
| Temperature at 50% Weight Loss (T50%) | 299.83 °C | 295.17 °C | [2] |
| Temperature at Maximum Degradation Rate (Tmax) | 306.83 °C | 299.83 °C | [2] |
| Maximum Degradation Temperature (Td) | 311.83 °C | 306.50 °C | [2] |
Table 2: Thermal Properties of Polydioxanone Granulate
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -10.19 °C | [4] |
| Melting Temperature (Tm) | 105.44 °C | [4] |
| Thermal Stability Limit (in synthetic oxygen) | 162 °C (at 0.3 wt% loss) | [4] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of Polydioxanone
Objective: To determine the thermal stability and degradation profile of a PDO sample.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other desired atmosphere)
-
TGA sample pans (e.g., aluminum or platinum)
-
Microbalance
-
PDO sample (powder, film, or fiber)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is properly calibrated for temperature and mass.
-
Set the desired atmosphere (e.g., nitrogen) and flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PDO sample into a TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Program the temperature profile. A typical dynamic scan involves:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 500 °C).[2]
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine key parameters such as the onset temperature of degradation (Tonset), the temperature at maximum degradation rate (Tmax) from the derivative of the TGA curve (DTG), and the residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC) of Polydioxanone
Objective: To determine the thermal transitions of a PDO sample, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen gas
-
DSC sample pans (e.g., aluminum) and lids
-
Crimper for sealing pans
-
Microbalance
-
PDO sample
Procedure:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Set the nitrogen purge gas flow rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Weigh 5-10 mg of the PDO sample into a DSC pan.
-
Seal the pan using a crimper.
-
Prepare an empty sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Program the temperature profile. A common "heat-cool-heat" cycle is used to erase the thermal history of the sample:
-
First Heating Scan: Ramp from a low temperature (e.g., -50 °C) to a temperature above the melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Hold at the high temperature for a few minutes to ensure complete melting, then cool down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Ramp up again at the same heating rate as the first scan. The data from this scan is typically used for analysis as it reflects the intrinsic properties of the material without the influence of its previous thermal history.
-
-
-
Data Analysis:
-
Analyze the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.
-
Determine the melting temperature (Tm) as the peak of the endothermic melting event.
-
Calculate the percent crystallinity (%Xc) using the enthalpy of melting (ΔHm) and the theoretical enthalpy of melting for 100% crystalline PDO (ΔHm°), which is approximately 141.18 J/g.[4] The formula is: %Xc = (ΔHm / ΔHm°) * 100.
-
Fourier-Transform Infrared Spectroscopy (FTIR) of Thermally Degraded Polydioxanone
Objective: To identify changes in the chemical structure of PDO after thermal degradation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
PDO sample before and after thermal degradation.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is turned on and has stabilized.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum:
-
Collect a background spectrum with nothing on the ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO2, water vapor).
-
-
Sample Measurement:
-
Place the solid PDO sample (either undegraded or thermally degraded) onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the FTIR spectra of the undegraded and degraded PDO samples.
-
Look for changes in the characteristic peaks of PDO, such as the ester carbonyl stretch (~1735 cm-1) and the C-O-C ether stretch (~1100-1200 cm-1).
-
The appearance of new peaks, such as those corresponding to hydroxyl groups (-OH) or carboxylic acid groups, can indicate specific degradation pathways.
-
Visualizations
Caption: Thermal degradation pathway of Polydioxanone (PDO).
Caption: Troubleshooting workflow for unexpected thermal analysis results.
References
Technical Support Center: Polymerization of 1,4-Dioxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 1,4-Dioxan-2-one (PDO).
Troubleshooting Guides
This section addresses specific issues that may arise during your polymerization experiments.
Problem: Low Molecular Weight of the Final Polymer
Low molecular weight is a common issue in the polymerization of this compound. The following sections detail potential causes and their solutions.
1. Was your monomer pure enough?
-
Question: Have you rigorously purified the this compound monomer before use?
-
Cause: Impurities in the monomer, such as water or residual diethylene glycol, can act as chain transfer agents or terminate the polymerization, leading to a lower molecular weight.
-
Solution: Purify the monomer by recrystallization from a suitable solvent like ethyl acetate, followed by drying under vacuum. Ensure the water content is below 80 ppm for optimal results.[1]
2. Were your reaction conditions sufficiently anhydrous?
-
Question: Have you taken stringent measures to exclude water from your reaction setup?
-
Cause: Ring-opening polymerization is highly sensitive to water, which can act as a potent chain transfer agent, leading to a significant decrease in molecular weight.
-
Solution: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled and dried solvents. Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon).
3. Was your choice and concentration of catalyst optimal?
-
Question: Are you using an appropriate catalyst at the correct concentration?
-
Cause: The type and amount of catalyst can significantly influence the polymerization. Some catalysts may have lower activity or promote side reactions at certain concentrations.
-
Solution: Screen different catalysts to find the most effective one for your system. For example, while stannous octoate (Sn(Oct)₂) is widely used, organocatalysts or other metal-based catalysts might offer better control. Optimize the monomer-to-catalyst ratio; a higher ratio generally leads to higher molecular weight, but may also require longer reaction times.
4. Was the polymerization temperature appropriate?
-
Question: Was the reaction temperature too high?
-
Cause: The polymerization of PDO is an equilibrium process, and higher temperatures can favor the monomer, leading to depolymerization and lower molecular weight.[2] High temperatures also promote side reactions like transesterification.
-
Solution: Conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate. For many catalyst systems, temperatures between 80°C and 120°C are effective.
Problem: Broad Polydispersity Index (PDI > 1.5) or Bimodal GPC Trace
A broad PDI or a bimodal distribution in the Gel Permeation Chromatography (GPC) trace indicates a lack of control over the polymerization, often due to multiple active species or side reactions.
1. Is your initiation efficient and uniform?
-
Question: Is the rate of initiation comparable to the rate of propagation?
-
Cause: Slow initiation compared to propagation leads to the continuous formation of new polymer chains throughout the reaction, resulting in a broad distribution of chain lengths.
-
Solution: Choose an initiator/catalyst system that provides rapid and efficient initiation. Ensure proper mixing at the start of the reaction to achieve uniform initiation.
2. Are intramolecular transesterification (backbiting) reactions occurring?
-
Question: Are you observing a significant fraction of cyclic oligomers?
-
Cause: Intramolecular transesterification, or "backbiting," is a common side reaction where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers. This process broadens the PDI and can result in a bimodal GPC trace, with one peak corresponding to the linear polymer and another to the cyclic species.[3]
-
Solution:
-
Lower the reaction temperature: Backbiting is more prevalent at higher temperatures.
-
Choose a less reactive catalyst: Some catalysts are more prone to promoting transesterification. Screening different catalysts can help identify one that minimizes this side reaction.
-
Limit reaction time: Prolonged reaction times, especially after high monomer conversion is reached, can increase the extent of backbiting.
-
3. Is intermolecular transesterification occurring?
-
Question: Is the molecular weight distribution shifting over time, even after monomer consumption?
-
Cause: Intermolecular transesterification involves the exchange of segments between different polymer chains. This "scrambling" of chain lengths leads to a broadening of the PDI, typically approaching a value of 2 at equilibrium.
-
Solution:
-
Reduce reaction temperature and time: Similar to intramolecular transesterification, this side reaction is promoted by higher temperatures and longer reaction times.
-
Select a suitable catalyst: The choice of catalyst can influence the rate of intermolecular transesterification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the polymerization of this compound?
A1: The main side reactions are:
-
Transesterification: This can be either intramolecular (backbiting) leading to the formation of cyclic oligomers, or intermolecular, which results in a redistribution of polymer chain lengths and a broadening of the molecular weight distribution.[4][5]
-
Formation of Cyclic Oligomers: This is a consequence of intramolecular transesterification and is favored at higher temperatures and lower monomer concentrations.[3]
-
Thermal Degradation: At elevated temperatures, poly(this compound) can undergo thermal decomposition, primarily through an "unzipping" depolymerization to regenerate the monomer.[6]
Q2: How can I minimize the formation of cyclic oligomers?
A2: To minimize the formation of cyclic oligomers:
-
Polymerize at lower temperatures: The equilibrium shifts away from cyclic species at lower temperatures.
-
Use high monomer concentrations: Bulk polymerization or high monomer concentration in solution disfavors the formation of cyclics.
-
Select a catalyst with low transesterification activity.
-
Keep reaction times as short as possible while still achieving high monomer conversion.
Q3: My GPC trace shows a bimodal distribution. What is the likely cause and how can I fix it?
A3: A bimodal distribution in the GPC trace of poly(this compound) is often indicative of the presence of both linear polymer chains and a significant fraction of cyclic oligomers. The cyclic species typically have a smaller hydrodynamic volume for a given molecular weight and thus elute later, appearing as a separate, lower molecular weight peak.
To address this:
-
Confirm the presence of cyclics: Use techniques like MALDI-TOF mass spectrometry to identify the cyclic species.
-
Implement strategies to minimize cyclic formation: As outlined in Q2, this involves lowering the reaction temperature, increasing the monomer concentration, and optimizing the catalyst and reaction time.
Q4: What is the effect of water on the polymerization?
A4: Water has a detrimental effect on the controlled polymerization of this compound. It can act as an initiator, leading to the formation of a larger number of polymer chains than intended, and consequently, a lower average molecular weight. It can also act as a chain transfer agent, terminating growing chains. It is crucial to maintain strictly anhydrous conditions for a controlled polymerization. A water content of less than 80 ppm in the monomer is recommended for achieving high molecular weights.[1]
Q5: Can I use metal-based catalysts for biomedical applications?
A5: Yes, metal-based catalysts like stannous octoate (Sn(Oct)₂) are commonly used. However, for biomedical applications, the residual metal content in the final polymer must be very low, often requiring a purification step to remove the catalyst. To avoid metal contamination, organocatalysts are becoming an increasingly popular alternative.
Quantitative Data Summary
Table 1: Influence of Polymerization Temperature on Equilibrium Monomer Concentration and Formation of Cyclic Oligomers for Bulk Polymerization of this compound.
| Temperature (°C) | Equilibrium Monomer Concentration (mol/L) | Mass Fraction of Cyclic Oligomers (%) |
| 80 | ~0.5 | < 10 |
| 100 | ~0.8 | ~15 |
| 120 | ~1.2 | > 20 |
Note: These are approximate values compiled from literature and can vary depending on the specific catalyst system and reaction time.
Experimental Protocols
Protocol for High Molecular Weight Poly(this compound) via Ring-Opening Polymerization
This protocol aims to produce high molecular weight poly(this compound) with a narrow polydispersity by minimizing side reactions.
Materials:
-
This compound (PDO) monomer
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Benzyl alcohol (BnOH) initiator
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Ethyl acetate (for monomer recrystallization)
Procedure:
-
Monomer Purification:
-
Recrystallize the PDO monomer from hot ethyl acetate.
-
Collect the crystals by filtration and dry them under vacuum at room temperature for at least 24 hours to a water content of < 80 ppm.
-
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble hot under a flow of dry nitrogen.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified PDO monomer.
-
Melt the monomer under a nitrogen atmosphere by gently heating.
-
-
Initiator and Catalyst Addition:
-
Prepare stock solutions of the benzyl alcohol initiator and the Sn(Oct)₂ catalyst in anhydrous toluene.
-
Calculate the required volumes of the initiator and catalyst solutions to achieve the desired monomer-to-initiator (e.g., 500:1) and monomer-to-catalyst (e.g., 10000:1) ratios.
-
Inject the calculated amount of the initiator solution into the molten monomer, followed by the catalyst solution, under vigorous stirring.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at 100°C.
-
Allow the polymerization to proceed for the desired time (e.g., 2-4 hours). Monitor the reaction progress by observing the increase in viscosity.
-
-
Termination and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the solid polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer under vacuum at 40-50°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst Concentration for 1,4-Dioxan-2-one Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the ring-opening polymerization (ROP) of 1,4-dioxan-2-one.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
Issue: Low or No Monomer Conversion
Q1: My this compound polymerization is showing low or no conversion. What are the primary factors I should investigate?
A1: Low monomer conversion in the ring-opening polymerization of this compound can stem from several factors. The most critical areas to check are:
-
Monomer and Solvent Purity: Impurities, particularly water, can act as terminating agents or poison the catalyst. Ensure the monomer and solvent are rigorously dried and purified before use. Water content should ideally be below 10 ppm for sensitive polymerizations.[1]
-
Catalyst Activity: The catalyst may have degraded due to improper storage or handling. Many catalysts are sensitive to air and moisture and should be stored in an inert atmosphere (e.g., in a glovebox or under argon).[1] To verify catalyst activity, a small-scale test polymerization with a highly reactive monomer under ideal conditions can be performed.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or an inert atmosphere are common culprits. Many ROP reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen and moisture.[2] Ensure the reaction is allowed to proceed for a sufficient duration, as some polymerizations can take several hours to reach high conversion.
-
Inhibitor Presence: Commercial monomers often contain inhibitors to prevent polymerization during storage. These must be removed before the reaction, for example, by passing the monomer through a column of basic alumina.
Q2: I suspect my catalyst is being deactivated. What are the likely causes and how can I prevent this?
A2: Catalyst deactivation is a frequent cause of low conversion. Key causes include:
-
Presence of Protic Impurities: Water, alcohols, or acidic impurities in the monomer or solvent can react with and deactivate many catalysts.[2] Thorough purification and drying of all reagents and glassware are crucial.
-
Exposure to Air or Moisture: Many catalysts, especially organometallic ones like stannous octoate, are sensitive to oxygen and humidity. All manipulations should be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Inappropriate Temperature: High temperatures can lead to catalyst decomposition or side reactions that consume the catalyst.[1] It is important to operate within the recommended temperature range for the specific catalyst being used.
Issue: High Polydispersity Index (PDI)
Q3: The polydispersity index (PDI) of my resulting poly(this compound) is higher than expected. What are the potential causes and solutions?
A3: A high PDI indicates a broad molecular weight distribution, which can be caused by several factors in ring-opening polymerization:
-
Presence of Impurities: Water and other nucleophilic impurities can initiate polymerization independently of the intended initiator, leading to multiple growing chains and a broader molecular weight distribution.[1]
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains will be formed throughout the polymerization process, resulting in a high PDI. Ensure the chosen initiator is appropriate for the catalyst and reaction conditions.
-
Chain Transfer Reactions: Transesterification reactions, which can be more prevalent at higher temperatures, can lead to a scrambling of polymer chains and an increase in PDI.[1] Consider lowering the reaction temperature if transesterification is suspected.
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of monomer or initiator, resulting in non-uniform polymerization and a broader molecular weight distribution.
Frequently Asked Questions (FAQs)
Q4: What are the most common types of catalysts used for the polymerization of this compound?
A4: A variety of catalysts can be used for the ring-opening polymerization of this compound, including:
-
Organometallic Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for this polymerization.[3]
-
Enzyme Catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a "green" and metal-free alternative for polymerization.[1][4]
-
Organocatalysts: 4-Dimethylaminopyridine (DMAP) and combinations of thiourea and (−)-sparteine have been shown to effectively catalyze the polymerization.[5]
-
Coordination Catalysts: Complexes of metals like aluminum (e.g., Al(OiPr)₃), lanthanum, and yttrium have also been employed.
Q5: How does the catalyst concentration affect the molecular weight of the resulting polymer?
A5: In a controlled polymerization, the number-average molecular weight (Mn) is typically inversely proportional to the initial concentration of the initiator. By adjusting the monomer-to-initiator ratio ([M]/[I]), the molecular weight can be targeted. However, the catalyst concentration can also influence the polymerization kinetics and the occurrence of side reactions, which may indirectly affect the final molecular weight and PDI. For some systems, increasing the catalyst concentration can lead to an increase in the apparent rate of polymerization.
Q6: What is a typical monomer-to-catalyst ratio for the polymerization of this compound?
A6: The optimal monomer-to-catalyst ratio can vary significantly depending on the chosen catalyst, the desired molecular weight, and the reaction conditions. For stannous octoate, monomer-to-catalyst molar ratios in the range of 1,000 to 10,000 are often used. For enzymatic polymerizations, the enzyme loading is typically given as a weight percentage of the monomer, often in the range of 5-10 wt%. It is always recommended to consult the literature for specific examples using your chosen catalytic system.
Data Presentation
Table 1: Effect of Stannous Octoate Catalyst Concentration on this compound Polymerization
| Monomer/Catalyst Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1000:1 | 120 | 24 | >95 | 25,000 | 1.3 |
| 2000:1 | 120 | 24 | >95 | 48,000 | 1.4 |
| 5000:1 | 120 | 48 | >90 | 95,000 | 1.6 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and purity of reagents.
Table 2: Effect of Lipase (Novozym 435) Concentration on this compound Polymerization
| Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mw ( g/mol ) |
| 5 | 60 | 15 | ~90 | 41,000 |
| 10 | 70 | 24 | >95 | 45,000 |
Note: The data in this table is based on literature reports and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Stannous Octoate Catalyzed Bulk Polymerization of this compound
Materials:
-
This compound (monomer), purified and dried
-
Stannous octoate (Sn(Oct)₂), catalyst
-
Anhydrous toluene for catalyst solution preparation
-
Initiator (e.g., benzyl alcohol), if desired for molecular weight control
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere. Purify the this compound monomer by recrystallization or distillation to remove impurities and water.
-
Catalyst Solution: Prepare a stock solution of stannous octoate in anhydrous toluene (e.g., 0.1 M) inside a glovebox or using Schlenk techniques.
-
Reaction Setup: In a flame-dried Schlenk flask under a continuous flow of inert gas, add the desired amount of this compound monomer.
-
Initiator Addition (Optional): If a specific molecular weight is targeted, add the calculated amount of initiator (e.g., benzyl alcohol) via syringe.
-
Catalyst Addition: Add the required volume of the stannous octoate catalyst solution to the reaction flask via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 120-140 °C) and stir the reaction mixture.
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination and Isolation: After the desired time or conversion is reached, cool the reaction mixture to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Purification: Precipitate the polymer by adding the solution dropwise into a non-solvent such as cold methanol or hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
Protocol 2: Lipase-Catalyzed Ring-Opening Polymerization of this compound
Materials:
-
This compound (monomer), purified
-
Immobilized lipase (e.g., Novozym 435), dried
-
Anhydrous solvent (e.g., toluene or diphenyl ether)
-
Schlenk flask or reaction vial
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for at least 24 hours to remove any adsorbed water.
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the this compound monomer and the anhydrous solvent.
-
Enzyme Addition: Add the dried immobilized lipase to the monomer solution (typically 5-10 wt% of the monomer).
-
Polymerization: Seal the flask and place it in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C). Stir the reaction mixture.
-
Termination and Isolation: After the desired reaction time, cool the mixture to room temperature.
-
Enzyme Removal: Dilute the reaction mixture with a suitable solvent (e.g., chloroform) and separate the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Purification: Precipitate the polymer from the filtrate by adding it to a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for this compound polymerization.
References
Technical Support Center: 1,4-Dioxan-2-one Polymerization and Polymer Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of moisture on the polymerization of 1,4-dioxan-2-one and the stability of the resulting polymer, polydioxanone (PDO).
Frequently Asked Questions (FAQs)
Q1: Why is my polydioxanone (PDO) molecular weight consistently lower than expected?
A1: The most common reason for lower-than-expected molecular weight in PDO is the presence of residual moisture during polymerization. Water acts as an initiator in the ring-opening polymerization of this compound, leading to an increased number of polymer chains, each with a shorter length.[1] This results in a lower average molecular weight and can also lead to a broader or bimodal molecular weight distribution. To achieve a high molecular weight polymer, maintaining strictly anhydrous (dry) conditions is critical.[1]
Q2: What are the primary sources of moisture contamination in my polymerization reaction?
A2: Moisture can be introduced from several sources, including:
-
Monomer: this compound is hygroscopic and can absorb moisture from the atmosphere.[1]
-
Solvents: Any solvents used must be thoroughly dried, as they are a primary source of water contamination.[1]
-
Glassware: Inadequately dried glassware can introduce significant amounts of moisture.[1]
-
Atmosphere: Exposure of the reaction setup to the ambient atmosphere, which contains water vapor, can lead to contamination.[1]
-
Initiator and Catalyst: These reagents may also contain trace amounts of water.[1]
Q3: How does humidity affect the stability and degradation of my final PDO polymer?
A3: Humidity significantly accelerates the hydrolytic degradation of PDO.[2] The presence of moisture leads to the cleavage of the ester bonds in the polymer backbone through hydrolysis. This results in a decrease in the polymer's weight, tensile strength, and viscosity over time.[2] Higher humidity and temperature will increase the rate of this degradation.[2] The degradation process typically occurs in two stages, initially attacking the amorphous regions of the polymer, followed by the crystalline regions.[3][4]
Q4: What are the visible signs of hydrolytic degradation in PDO?
A4: Visual signs of degradation can include changes in the material's appearance, such as a loss of clarity or the development of a hazy or opaque look. Morphological changes on the surface, such as the formation of voids and cracks, can also occur, which weaken the mechanical properties of the material.[2]
Q5: Can I use water as an initiator for the polymerization of this compound?
A5: While water can initiate the ring-opening polymerization of this compound, it is generally not recommended for controlled polymerization.[1] Using water as an initiator makes it difficult to control the molecular weight and polydispersity of the resulting polymer, often leading to low molecular weight products.[1] For applications requiring specific polymer characteristics, a well-defined initiator under anhydrous conditions is crucial.
Troubleshooting Guides
Issue 1: Low Molecular Weight and Broad Polydispersity
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a lower average molecular weight (Mn and Mw) than targeted.
-
GPC curve shows a broad or bimodal distribution.
-
The final polymer is brittle or has poor mechanical properties.
Possible Cause:
-
Presence of excess moisture in the monomer, solvent, or reaction setup, leading to uncontrolled initiation.[1]
Troubleshooting Steps:
-
Quantify Moisture Content: Use Karl Fischer titration to determine the moisture content of the this compound monomer and any solvents. For high molecular weight polymers, the moisture content in the solvent should ideally be less than 3 ppm.[1]
-
Thoroughly Dry All Components:
-
Monomer: Dry the this compound monomer over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under reduced pressure.
-
Solvents: Reflux solvents over a drying agent such as sodium metal with a benzophenone indicator until a persistent blue or purple color is achieved, then distill under an inert atmosphere. For 1,4-dioxane, it can be dried over sodium hydroxide or calcium chloride, followed by distillation from sodium metal.[5][6]
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 120°C) for several hours and then cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
-
Maintain an Inert Atmosphere: Assemble the reaction setup while hot and under a positive pressure of a dry, inert gas like argon or nitrogen to prevent atmospheric moisture from entering.
-
Use a Glovebox: For highly sensitive polymerizations, conduct the entire experiment inside a glovebox with a controlled, low-moisture atmosphere.
Issue 2: Inconsistent Polymerization Results or Complete Failure
Symptoms:
-
Wide variation in molecular weight and yield between different batches.
-
No polymer formation is observed.
Possible Cause:
-
Variable amounts of moisture in different experimental runs.[1]
-
Deactivation of the catalyst by water.[1]
Troubleshooting Steps:
-
Standardize Drying Protocols: Implement and strictly follow a standardized, documented procedure for drying the monomer, solvents, and glassware for every experiment.
-
Verify Catalyst Activity: Ensure the catalyst is handled under strictly anhydrous conditions. If catalyst deactivation is suspected, use a fresh batch of catalyst or re-purify and dry the existing stock.
-
Check for Leaks: Ensure all joints and seals in the reaction setup are secure and leak-proof to prevent the ingress of atmospheric moisture during the reaction.
-
Monitor Laboratory Environment: Be aware of the ambient humidity in the laboratory. High humidity days may require more stringent drying procedures.
Issue 3: Premature Degradation of Stored PDO
Symptoms:
-
A stored batch of PDO shows a decrease in viscosity or mechanical strength over time.
-
The material becomes brittle or changes in appearance during storage.
Possible Cause:
-
Exposure to humid conditions during storage.[2]
Troubleshooting Steps:
-
Control Storage Environment: Store PDO in a desiccator containing a desiccant such as silica gel or under a dry, inert atmosphere.
-
Use Moisture-Barrier Packaging: For long-term storage, seal the polymer in a container with a good moisture barrier. Vacuum sealing can also be effective.
-
Minimize Exposure to Ambient Air: When handling the polymer, minimize its exposure time to the open atmosphere, especially in humid environments.
Quantitative Data Summary
Table 1: Effect of Moisture on Polydioxanone Degradation
| Condition | Time (weeks) | Weight Retention | pH Change | Tensile Strength | Viscosity |
| Wet | 12 | Decreased | Decreased | Decreased | Decreased |
| Dry | 12 | Minimal Decrease | Minimal Decrease | Minimal Decrease | Minimal Decrease |
This table summarizes the general trends observed in the hydrolytic degradation of PDO. Wet conditions consistently lead to a more rapid decline in material properties compared to dry conditions.[2]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Content Analysis
This protocol provides a general guideline for determining the water content in this compound or solvents using coulometric Karl Fischer titration, a common method for accurately measuring low levels of moisture.[7]
Materials:
-
Karl Fischer Titrator (Coulometric)
-
Anhydrous methanol or appropriate solvent for the KF titrator
-
Gastight syringe
-
This compound sample or solvent sample
Procedure:
-
Prepare the Titrator: Fill the titration cell with the appropriate anhydrous solvent and allow the instrument to stabilize until the drift rate is low and constant, as per the manufacturer's instructions.
-
Sample Preparation: Ensure the sample is at room temperature.
-
Sample Injection: Using a dry, gastight syringe, draw a precise volume or weight of the sample.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the water present and provide a reading of the moisture content, typically in parts per million (ppm) or percentage.
-
Repeatability: Perform multiple measurements to ensure the results are consistent and reproducible.
Protocol 2: Drying of this compound Monomer
This protocol describes a common method for drying the this compound monomer to reduce the moisture content to a level suitable for controlled ring-opening polymerization.
Materials:
-
This compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Initial Drying: In a dry round-bottom flask under an inert atmosphere, add the this compound monomer. Add calcium hydride (approximately 5-10% by weight).
-
Stirring: Stir the mixture at room temperature for 24-48 hours. The calcium hydride will react with any water present, evolving hydrogen gas. Ensure the system is not sealed to allow the gas to escape.
-
Vacuum Distillation: Assemble a dry distillation apparatus. Heat the mixture gently under reduced pressure. The pressure should be low enough to allow the monomer to distill at a moderate temperature, avoiding thermal degradation.
-
Collection: Collect the distilled monomer in a dry receiving flask under an inert atmosphere.
-
Storage: Store the purified, dry monomer under an inert atmosphere and seal the container tightly. For best results, use the freshly distilled monomer as soon as possible.
Visualizations
Caption: Hydrolytic degradation pathway of polydioxanone (PDO).
Caption: Troubleshooting workflow for this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. smithers.com [smithers.com]
Troubleshooting low monomer conversion in polydioxanone synthesis
Welcome to the technical support center for polydioxanone (PDO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low monomer conversion in PDO synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low monomer conversion in polydioxanone synthesis?
Low monomer conversion in the ring-opening polymerization (ROP) of p-dioxanone is a frequent issue that can be attributed to several factors, primarily related to reagent purity and reaction conditions. The most common culprits include:
-
Monomer Impurities: The presence of water, acidic, or basic impurities in the p-dioxanone monomer can terminate the polymerization chain reaction by interfering with the initiator or catalyst.[1]
-
Initiator/Catalyst Issues: The catalyst, most commonly a tin-based compound like stannous octoate, may be deactivated due to improper handling or storage.[1] Using an incorrect concentration of the initiator or catalyst can also adversely affect the polymerization process.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[3] Temperatures that are too high can favor the monomer in the thermodynamic equilibrium between the polymer and monomer, leading to depolymerization.[4][5][6] Conversely, temperatures that are too low will result in a very slow reaction rate.[1] Reaction times that are too short will not allow the polymerization to proceed to completion.
-
Solvent Purity: If a solvent is used, impurities within it can negatively impact the polymerization rate and the stability of the catalyst.[1]
-
Monomer Ring Strain: While p-dioxanone generally has sufficient ring strain for polymerization, factors that might affect the monomer's conformation could play a minor role.[1]
Troubleshooting Guide for Low Monomer Conversion
If you are experiencing low monomer conversion, this guide provides a systematic approach to identifying and resolving the root cause.
Step 1: Verify Reagent Purity
-
Monomer: Ensure the p-dioxanone monomer is of high purity and free from water. It is recommended to purify the monomer, for example, by distillation, before use. The presence of water can be particularly detrimental.[7]
-
Initiator and Catalyst: Use a fresh or properly stored initiator (e.g., dodecanol) and catalyst (e.g., stannous octoate). Ensure they have not been exposed to atmospheric moisture.
-
Solvent (if applicable): If conducting a solution polymerization, use a high-purity, anhydrous solvent.
Step 2: Optimize Reaction Conditions
Refer to the table below for a summary of how different reaction parameters can impact monomer conversion.
| Parameter | Effect on Monomer Conversion | Recommendations |
| Temperature | Higher temperatures increase the reaction rate but can also favor depolymerization above the ceiling temperature.[1] Lower temperatures slow the reaction rate but can lead to higher conversion for monomers with low strain.[1] | For bulk polymerization with stannous octoate, an optimal temperature is around 100°C.[3] |
| Reaction Time | Longer reaction times generally lead to higher monomer conversion.[1] | A reaction time of approximately 20 hours has been shown to be effective for achieving high conversion in bulk polymerization at 100°C.[3] Microwave-assisted synthesis can significantly reduce this time to under 30 minutes.[8] |
| Monomer Concentration | In solution polymerization, a higher monomer concentration generally favors higher conversion.[1] | For bulk polymerization, this is not a variable. |
| Initiator/Catalyst Concentration | The ratio of monomer to initiator and catalyst is crucial. An incorrect ratio can lead to low molecular weight polymer or incomplete conversion. | A monomer-to-initiator ratio of 500:1 to 2000:1 and a monomer-to-catalyst ratio of 30,000:1 to 300,000:1 have been reported for melt polymerization.[4] |
Step 3: Consider a Post-Polymerization Step
For melt polymerizations that are limited by thermodynamic equilibrium, a solid-state polymerization step can be employed. After the initial melt polymerization, the polymer is cooled to a temperature between 65°C and 85°C. This solidifies the resin and helps to drive the polymerization forward, increasing the final monomer conversion.[4] However, this process can be slow due to diffusional limitations in the solid state.[4]
Experimental Protocols
Protocol 1: Bulk Polymerization of p-Dioxanone
This protocol is based on conventional heating methods.
Materials:
-
p-Dioxanone (PDO) monomer, purified
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Dodecanol initiator
-
Dry, nitrogen-purged reaction vessel with mechanical stirring
Procedure:
-
Charge the reaction vessel with the purified p-dioxanone monomer.
-
Add the dodecanol initiator at a monomer-to-initiator molar ratio of between 500:1 and 2000:1.[4]
-
Add the stannous octoate catalyst at a monomer-to-catalyst molar ratio of between 30,000:1 and 300,000:1.[4]
-
Heat the mixture to 100°C under a nitrogen atmosphere with continuous stirring.[3]
-
Maintain the reaction at 100°C for 20 hours to achieve high monomer conversion.[3]
-
After the reaction is complete, cool the polymer to room temperature.
-
The resulting polydioxanone can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Protocol 2: Microwave-Assisted Bulk Polymerization of p-Dioxanone
This protocol offers a rapid synthesis route.
Materials:
-
p-Dioxanone (PDO) monomer, purified
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the purified p-dioxanone monomer and stannous octoate catalyst (e.g., at a molar ratio of 1000:1 monomer to catalyst).[8]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with a constant microwave power (e.g., 270W) for a short duration (e.g., 25 minutes).[8] The temperature will typically range from 158°C to 198°C.[8]
-
After the irradiation period, safely remove the vessel and allow the polymer to cool.
-
Purify the polymer as described in Protocol 1.
Diagrams
Caption: Troubleshooting workflow for low monomer conversion in PDO synthesis.
Caption: Ring-opening polymerization of p-dioxanone to form polydioxanone.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. WO2020109930A1 - Advanced processing of absorbable poly(p-dioxanone) containing high level of p-dioxanone monomer - Google Patents [patents.google.com]
- 5. poly-med.com [poly-med.com]
- 6. Polydioxanone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Crude 1,4-Dioxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1,4-Dioxan-2-one. The information provided will help in identifying and characterizing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized from diethylene glycol?
A1: Crude this compound synthesized from diethylene glycol typically contains several process-related impurities. The most common ones include:
-
Unreacted Diethylene Glycol: The primary starting material which may not have fully reacted.
-
Water: A common byproduct of the cyclization reaction and can also be present from atmospheric moisture.
-
Acetaldehyde: A potential byproduct formed from the degradation of diethylene glycol or the product under acidic conditions.
-
2-Methyl-1,3-dioxolane: A known byproduct in the synthesis of related compounds from diethylene glycol.[1]
-
Acidic Impurities: Catalysts (e.g., sulfuric acid) or acidic degradation products can be present.
Q2: Why is it crucial to characterize and remove these impurities?
A2: The purity of this compound is critical for its subsequent applications, particularly in polymerization reactions for drug development and other sensitive areas. Impurities can:
-
Interfere with polymerization, leading to polymers with inconsistent properties.
-
Introduce toxicity, which is a major concern in pharmaceutical applications.
-
Affect the stability and shelf-life of the final product.
Q3: What are the primary analytical techniques for characterizing impurities in crude this compound?
A3: The most common and effective analytical techniques for characterizing impurities in crude this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the lactone ring and potential impurities like alcohols and carboxylic acids.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantifying non-volatile impurities.
Troubleshooting Guides
Guide 1: Issues with Purity Analysis by GC-MS
Symptom: Poor separation of peaks, making identification and quantification of impurities difficult.
| Possible Cause | Recommended Solution |
| Inappropriate GC Column: The column's polarity may not be suitable for separating the polar analytes. | Troubleshooting Steps: 1. Use a mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, which can provide good separation for lactones and glycols.[2] 2. Ensure the column is properly conditioned before use. |
| Incorrect Temperature Program: The oven temperature ramp may be too fast or the initial/final temperatures may be suboptimal. | Troubleshooting Steps: 1. Start with a lower initial temperature (e.g., 40-70°C) to separate volatile impurities like acetaldehyde. 2. Use a slower ramp rate (e.g., 5-10°C/min) to improve resolution. 3. Ensure the final temperature is high enough to elute less volatile impurities like diethylene glycol. |
| Matrix Effects: The crude sample matrix may interfere with the analysis. | Troubleshooting Steps: 1. Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). 2. Consider using headspace GC-MS for volatile impurities to avoid injecting non-volatile matrix components. |
Symptom: Inaccurate quantification of impurities.
| Possible Cause | Recommended Solution |
| Non-linear Detector Response: The concentration of an impurity may be outside the linear range of the detector. | Troubleshooting Steps: 1. Prepare a calibration curve for each identified impurity using certified reference standards. 2. If an impurity concentration is too high, dilute the sample and re-analyze. |
| Lack of Internal Standard: Variations in injection volume can lead to inaccurate quantification. | Troubleshooting Steps: 1. Use an internal standard that is chemically similar to the analytes but does not co-elute with any components in the sample. A deuterated analog like 1,4-dioxane-d8 is often a good choice for related analyses.[3] |
Guide 2: Issues with Purification by Distillation
Symptom: The product codistills with impurities.
| Possible Cause | Recommended Solution |
| Azeotrope Formation: this compound may form an azeotrope with water or other impurities. | Troubleshooting Steps: 1. Dry the crude product before distillation using a suitable drying agent. 2. Consider azeotropic distillation by adding a solvent that forms a lower-boiling azeotrope with the impurity. |
| Similar Boiling Points: The boiling points of the product and an impurity may be too close for effective separation. | Troubleshooting Steps: 1. Use a fractional distillation column with a higher number of theoretical plates. 2. Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point difference between the components. |
Guide 3: Issues with Purification by Recrystallization
Symptom: Oiling out of the product instead of crystallization.
| Possible Cause | Recommended Solution |
| Solvent is too good: The product is too soluble in the chosen solvent even at low temperatures. | Troubleshooting Steps: 1. Use a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. 2. Use a solvent pair: dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then gently heat to clarify and allow to cool slowly. |
| Cooling too rapidly: Rapid cooling can lead to the formation of an oil instead of crystals. | Troubleshooting Steps: 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 2. Scratch the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
Table 1: Common Impurities in Crude this compound and their Characterization Data
Disclaimer: The typical concentration ranges are inferred from synthesis processes of related compounds and may vary depending on the specific reaction conditions. Experimental verification is required.
| Impurity | Chemical Structure | Typical Boiling Point (°C) | Key ¹H NMR Signals (ppm, in CDCl₃) | Key FTIR Bands (cm⁻¹) |
| This compound | O=C1OC--INVALID-LINK--C | ~215 | 4.3 (t), 4.0 (t), 3.8 (s) | 1740 (C=O, lactone) |
| Diethylene Glycol | HOCH₂CH₂OCH₂CH₂OH | 245 | 3.7 (m), 3.6 (m), 2.5 (br s, OH) | 3400 (O-H), 1120 (C-O) |
| Water | H₂O | 100 | ~1.56 (variable) | 3400 (broad) |
| Acetaldehyde | CH₃CHO | 20 | 9.8 (q), 2.2 (d) | 1730 (C=O, aldehyde), 2720 (C-H, aldehyde) |
| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | 83 | 5.0 (q), 3.9 (m), 1.4 (d) | 1100-1200 (C-O) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
Objective: To separate, identify, and quantify volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane or ethyl acetate.
-
If an internal standard is used, add a known concentration at this stage.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-35MS or similar mid-polarity column (30 m x 0.25 mm ID x 0.25 µm film thickness).[2]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Mass Range: 30-350 amu.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an external or internal standard method by integrating the peak areas.
-
Protocol 2: ¹H NMR Analysis of Crude this compound
Objective: To identify and quantify impurities based on their unique proton signals.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the crude sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
NMR Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
Protocol 3: FTIR Analysis of Crude this compound
Objective: To identify the presence of key functional groups of the product and impurities.
Methodology:
-
Sample Preparation:
-
Liquid/Oily Sample: Place a small drop of the crude sample between two KBr or NaCl plates to form a thin film.
-
Solid Sample: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]
-
-
FTIR Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Look for the strong lactone carbonyl (C=O) stretch around 1740 cm⁻¹.
-
Look for broad O-H stretching bands around 3400 cm⁻¹ (indicating water or diethylene glycol) and C-O stretching bands around 1100 cm⁻¹.
-
Visualizations
Caption: Formation pathway of this compound and common impurities from diethylene glycol.
Caption: General analytical workflow for the characterization of impurities in crude this compound.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. drawellanalytical.com [drawellanalytical.com]
Strategies to prevent polydioxanone depolymerization during processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing polydioxanone (PDO) depolymerization during processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the processing of PDO, leading to its degradation.
| Issue | Potential Cause | Recommended Action |
| Significant drop in molecular weight after melt processing (e.g., extrusion, injection molding). | Excessive Thermal Stress: Processing temperature is too high or residence time in the heated barrel is too long. | 1. Lower Processing Temperature: Reduce the barrel and nozzle temperatures. The maximum recommended processing temperature for PDO is around 162°C to prevent significant thermal degradation. 2. Minimize Residence Time: Increase the screw speed and ensure a continuous and efficient flow of material. Match the extruder size to the required output to avoid the material lingering in the barrel. 3. Use a Heat-Stabilized Grade: If available, use a grade of PDO that contains thermal stabilizers. |
| Hydrolytic Degradation: Presence of moisture in the PDO pellets before processing. | 1. Thoroughly Dry the Resin: Dry PDO pellets in a dehumidifying dryer to a moisture content below 0.05% before processing. Follow the manufacturer's recommended drying time and temperature. 2. Prevent Moisture Re-absorption: Use a closed feeding system to transfer the dried pellets to the processing equipment. | |
| High Shear Stress: Excessive screw speed or restrictive die/nozzle design. | 1. Optimize Screw Speed: Reduce the screw speed to a level that ensures proper melting and mixing without excessive shear. 2. Modify Tooling: Use a less restrictive die or nozzle design to reduce back pressure. | |
| Discoloration (yellowing) of the processed PDO. | Oxidative Degradation: Presence of oxygen in the processing environment, often exacerbated by high temperatures. | 1. Use a Nitrogen Purge: Introduce a nitrogen purge in the feed hopper and/or the extruder barrel to displace oxygen. 2. Incorporate Antioxidants: If possible, compound the PDO with an appropriate antioxidant prior to final processing. Phenolic antioxidants are commonly used for polyesters. |
| Inconsistent melt flow and processing behavior. | Inconsistent Thermal History: Variations in the thermal history of the raw material. | 1. Standardize Material Handling: Ensure all batches of PDO are stored and dried under the same conditions. 2. Pre-condition the Material: Consider a pre-heating or annealing step to provide a more uniform thermal history to the pellets before they enter the processing equipment. |
| Brittle final product with poor mechanical properties. | Chain Scission: Significant reduction in molecular weight due to thermal, hydrolytic, or oxidative degradation. | 1. Address All Degradation Sources: Implement all the above strategies to minimize thermal, hydrolytic, and oxidative degradation. 2. Characterize the Material: Use Gel Permeation Chromatography (GPC) to measure the molecular weight of the processed material and compare it to the starting resin. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PDO depolymerization during processing?
A1: The two primary mechanisms are:
-
Thermal Degradation: At elevated temperatures, the ester linkages in the PDO backbone can undergo random chain scission, leading to a decrease in molecular weight. This process can be accelerated by long residence times at high temperatures.
-
Hydrolytic Degradation: PDO is susceptible to hydrolysis, where water molecules break the ester bonds. Even small amounts of moisture in the resin pellets can lead to significant degradation when heated during processing.
Q2: How can I minimize PDO degradation during injection molding?
A2: To minimize degradation during injection molding, you should:
-
Control Temperatures: Use the lowest possible melt and mold temperatures that still allow for complete filling of the mold cavity. A study on PDO injection molding determined a maximum processing temperature of 162°C to avoid significant degradation.
-
Optimize Pressures and Speeds: Use moderate injection and packing pressures and injection speeds to avoid excessive shear.
-
Minimize Cycle Time: Use an efficient cooling time to reduce the overall time the polymer spends at elevated temperatures.
-
Ensure Proper Drying: Thoroughly dry the PDO resin before processing to remove moisture.
Q3: Are there any additives that can help prevent PDO depolymerization?
A3: Yes, certain additives can help:
-
Thermal Stabilizers: These additives are designed to inhibit thermal degradation at processing temperatures.
-
Antioxidants: These are used to prevent oxidative degradation, which can be a concern, especially if the melt is exposed to air. Phenolic antioxidants are often effective for polyesters.
-
Moisture Scavengers: These can be added to the polymer to react with any residual moisture and prevent hydrolysis.
Q4: How does the crystallinity of PDO affect its processing and degradation?
A4: The degree of crystallinity can influence both processing and degradation. A higher degree of crystallinity can:
-
Increase the melting point and heat resistance, potentially allowing for slightly higher processing temperatures without immediate degradation.
-
Slow down hydrolytic degradation, as the crystalline regions are less accessible to water molecules than the amorphous regions. Annealing the PDO after processing can increase its crystallinity.
Q5: What analytical techniques are essential for monitoring PDO degradation?
A5: The following techniques are crucial:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer before and after processing. A significant decrease indicates degradation.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting temperature (Tm) and glass transition temperature (Tg), and to study the thermal history of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical changes in the polymer structure, such as the formation of new functional groups that are indicative of degradation.
Quantitative Data on Processing Effects
Table 1: Effect of Annealing on Polydioxanone (PPDO) Thermal Properties
| Annealing Temperature (°C) for 2 hours | Melting Temperature (°C) |
| Untreated | 108.3 |
| 50 | 108.5 |
| 60 | 108.7 |
| 70 | 109.1 |
| 80 | 109.5 |
| 90 | 110.2 |
Data synthesized from a study on the effect of isothermal annealing on PPDO.
Table 2: Influence of Mold Temperature on Mechanical Properties of Injection Molded PDO
| Mold Temperature (°C) | Young's Modulus (MPa) | Flexural Modulus (MPa) |
| 25 | 545 ± 47 | 533 ± 9 |
| 65 | 786 ± 48 | 705 ± 72 |
Data from a study on the injection molding of biodegradable polydioxanone.
Experimental Protocols
Molecular Weight Analysis using Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PDO.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the PDO sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of approximately 1 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: Two Agilent ResiPore columns (7.5 x 300 mm) in series.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detector: Refractive Index (RI) detector.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights with narrow polydispersity.
-
Inject each standard and record the retention time.
-
Generate a universal calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Analysis:
-
Inject the filtered PDO sample.
-
Record the chromatogram.
-
Use the calibration curve to calculate the Mn, Mw, and PDI of the PDO sample.
-
Thermal Property Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PDO, and to assess its thermal history.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PDO sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrumentation and Conditions:
-
DSC Instrument: A TA Instruments DSC Q200 or equivalent.
-
Temperature Program:
-
Heat from 25°C to 150°C at a rate of 10°C/min to erase the thermal history.
-
Hold at 150°C for 5 minutes.
-
Cool from 150°C to -30°C at a rate of 10°C/min.
-
Heat from -30°C to 150°C at a rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Analysis:
-
Tg: Determined from the midpoint of the step transition in the second heating scan.
-
Tm: Determined from the peak of the endothermic melting event in the second heating scan.
-
Percent Crystallinity (%Χc): Calculated using the following equation: %Χc = (ΔHm / ΔHm°) x 100 where ΔHm is the enthalpy of melting obtained from the area under the melting peak, and ΔHm° is the enthalpy of melting for 100% crystalline PDO (141.18 J/g).
-
Chemical Structure Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify chemical changes indicative of degradation in the PDO structure.
Methodology:
-
Sample Preparation:
-
For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Ensure the sample makes good contact with the ATR crystal.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a KBr salt plate. Ensure the solvent has completely evaporated before analysis.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer: A Shimadzu IR Affinity-1 or equivalent, equipped with an ATR accessory.
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Analysis:
-
Acquire the FTIR spectrum of the sample.
-
Identify the characteristic peaks for PDO, including the C=O stretching of the ester group (~1735 cm⁻¹) and the C-O-C stretching of the ether group (~1100 cm⁻¹).
-
Look for the appearance of new peaks or changes in existing peaks that may indicate degradation. For example, the formation of a broad peak in the 3200-3500 cm⁻¹ region can indicate the presence of hydroxyl (-OH) groups from hydrolysis.
-
Visualizations
Caption: Primary degradation pathways for Polydioxanone during processing.
Caption: Troubleshooting workflow for identifying the cause of PDO degradation.
Caption: Relationship between processing parameters and PDO stability.
Improving the mechanical properties of polydioxanone through annealing
This guide provides researchers, scientists, and drug development professionals with technical support for improving the mechanical properties of polydioxanone (PDO) through annealing. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing Polydioxanone (PDO)?
Annealing is a heat treatment process used to modify the microstructure of PDO. The primary goals are to increase the degree of crystallinity and the size of crystal grains within the polymer.[1][2] This enhancement of crystallinity typically leads to significant improvements in mechanical properties, particularly tensile strength, and can also slow the material's hydrolytic degradation rate.[1][3][4]
Q2: How does annealing affect the mechanical properties of PDO?
Annealing PDO below its melting temperature (approx. 110°C) generally increases its tensile strength and elastic modulus.[2][5] For example, isothermally annealing compression-molded PDO bars at 90°C for 2 hours can increase the tensile strength to a maximum of 41.1 MPa and the crystallinity to 57.21%.[1][4][6] However, the effect is highly dependent on the annealing temperature and time.
Q3: What is the optimal temperature and time for annealing PDO?
The optimal conditions depend on the desired outcome and the form of the PDO (e.g., molded bar, electrospun filament). For compression-molded PDO, studies have shown that annealing at 90°C for 2 hours yields the maximum tensile strength.[1][7] For electrospun PDO filaments, a lower temperature of 65°C for 3 hours was found to be more beneficial for tailoring the degradation rate and maintaining structural integrity, while only marginally improving tensile strength.[3][8][9]
Q4: Can annealing cause thermal degradation of PDO?
While there is a risk of thermal degradation, especially if the temperature is too high or held for too long, studies have shown that under optimized conditions (e.g., 90°C for 2 hours), significant thermal degradation does not occur.[1][2] It is crucial to keep the annealing temperature below the melting point of PDO.[7] Thermogravimetric analysis (TGA) can be used to determine the thermal stability limit of your specific PDO material.[5]
Q5: Does annealing affect the degradation rate of PDO?
Yes, annealing can delay hydrolytic degradation.[1][4] The increased crystallinity reduces the amorphous regions of the polymer, which are more susceptible to water penetration and hydrolysis. Annealing electrospun PDO at 65°C, for instance, had a significant effect on reducing the rate of degradation in phosphate-buffered saline (PBS).[3][8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected mechanical properties after annealing.
-
Possible Cause: Uneven heating within the annealing oven or improper loading of samples.[10] This can lead to different parts of the sample or batch experiencing different thermal histories.
-
Solution: Ensure your oven has uniform temperature distribution and is properly calibrated. Arrange samples to allow for even heat flow, avoiding overcrowding or stacking.[10]
-
Possible Cause: Insufficient soak time. The material may not have had enough time at the target temperature for the crystalline structure to fully rearrange.[10]
-
Solution: Verify that the soak time is adequate for your sample's thickness and the chosen temperature. Refer to literature for similar sample geometries. For instance, studies have used times ranging from 1 to 3 hours for molded bars.[1][6]
-
Possible Cause: The cooling rate is too fast. Rapid cooling can introduce new internal stresses, negating the benefits of annealing.[11]
-
Solution: Implement a slow, controlled cooling process. The simplest method is to turn off the oven and allow the samples to cool to room temperature naturally within the furnace.[11]
Issue 2: Mechanical properties have worsened after annealing.
-
Possible Cause: The annealing temperature was set too high, approaching the melting point of PDO. This can damage the material by limiting the formation of crystal nuclei, which is detrimental to crystallization.[1][2][7]
-
Solution: Reduce the annealing temperature. The optimal range is typically well above the glass transition temperature (-10°C) but safely below the melting temperature (approx. 105-110°C).[5] For molded PDO, tensile strength was observed to decrease when the temperature was raised from 90°C to 100°C.[7]
-
Possible Cause: For certain forms of PDO, like electrospun filaments, higher annealing temperatures can negatively impact long-term performance. While annealing at 75°C improved initial tensile strength, the filaments performed mechanically worse than non-annealed samples after 6 weeks of degradation.[3][9]
-
Solution: For applications where long-term stability in a degradation environment is key, consider lower annealing temperatures (e.g., 65°C). The goal may shift from maximizing initial strength to tailoring the degradation profile.[3][9]
Issue 3: Samples have warped or deformed during annealing.
-
Possible Cause: The annealing temperature is too high, causing the material to soften excessively.[11]
-
Solution: Lower the annealing temperature. Ensure the temperature is below the heat distortion temperature of PDO.
-
Possible Cause: Samples were not properly supported during the heating and cooling cycle.
-
Solution: Place samples on a flat, thermally stable surface (e.g., a ceramic or metal plate) within the oven to prevent sagging or warping.
Data Presentation: Annealing Effects on PDO Properties
Table 1: Mechanical Properties of Compression-Molded PDO After Isothermal Annealing (Data sourced from Liu et al.[2][7])
| Annealing Temp. (°C) | Annealing Time (hr) | Tensile Strength (MPa) | Elastic Modulus (MPa) |
| Untreated | 0 | 25.0 ± 1.5 (approx.)* | 254.1 ± 37.3 |
| 50 | 1 | 28.9 ± 0.4 | 285.3 ± 9.9 |
| 50 | 2 | 30.1 ± 0.9 | 297.8 ± 22.6 |
| 50 | 3 | 31.2 ± 0.7 | 299.1 ± 25.4 |
| 60 | 1 | 30.2 ± 0.8 | 290.1 ± 21.6 |
| 60 | 2 | 32.5 ± 0.6 | 295.4 ± 27.8 |
| 60 | 3 | 33.1 ± 1.1 | 296.0 ± 30.5 |
| 70 | 1 | 33.5 ± 0.9 | 291.3 ± 15.3 |
| 70 | 2 | 35.1 ± 1.0 | 294.7 ± 20.4 |
| 70 | 3 | 36.2 ± 0.8 | 310.5 ± 29.7 |
| 80 | 1 | 36.8 ± 0.7 | 299.5 ± 36.2 |
| 80 | 2 | 38.2 ± 0.5 | 311.2 ± 31.6 |
| 80 | 3 | 39.5 ± 0.9 | 321.9 ± 35.2 |
| 90 | 1 | 40.3 ± 0.5 | 398.7 ± 15.6 |
| 90 | 2 | 41.1 ± 0.8 | 431.0 ± 22.1 |
| 90 | 3 | 39.8 ± 0.6 | 455.3 ± 28.9 |
| 100 | 1 | 37.4 ± 1.1 | 484.9 ± 32.2 |
| 100 | 2 | 36.5 ± 1.3 | 488.1 ± 38.7 |
| 100 | 3 | 35.8 ± 1.2 | 490.5 ± 45.9 |
*Note: Untreated tensile strength value is estimated from graphical data in the source for comparison.
Experimental Protocols & Visualizations
Protocol 1: Isothermal Annealing of Compression-Molded PDO
This protocol describes a general procedure for preparing and annealing PDO samples.
-
Sample Preparation:
-
Dry PDO pellets or powder in a vacuum oven to remove residual moisture.
-
Use a compression molding machine to fabricate PDO bars or films of the desired dimensions. This typically involves melting the polymer and pressing it in a heated mold, followed by quenching to create a standardized amorphous starting material.
-
-
Annealing Procedure:
-
Preheat a calibrated laboratory oven or furnace to the desired annealing temperature (e.g., 50, 60, 70, 80, 90, or 100°C).[6]
-
Place the molded PDO samples flat on a tray and place them inside the preheated oven.
-
Maintain the isothermal temperature for the specified annealing time (e.g., 1, 2, or 3 hours).[6]
-
After the time has elapsed, turn off the oven heating element.
-
Allow the samples to cool slowly and gradually to room temperature inside the oven to prevent the introduction of thermal stress.[11]
-
-
Post-Annealing Storage:
-
Store the annealed samples in a desiccator until they are ready for characterization to prevent moisture absorption.
-
Protocol 2: Material Characterization
-
Tensile Testing:
-
Perform uniaxial tensile tests on annealed and untreated samples using a universal testing machine.
-
Record the tensile strength (maximum stress), elastic modulus (stiffness), and elongation at break. At least five parallel samples should be tested for each condition to ensure statistical significance.[7]
-
-
Thermal Analysis (DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the degree of crystallinity, melting temperature (Tm), and glass transition temperature (Tg).[6]
-
The degree of crystallinity (Xc) can be calculated from the enthalpy of fusion (ΔHm) measured during the heating scan.
-
-
Structural Analysis (XRD & SEM):
Caption: Experimental workflow for annealing and characterizing PDO.
Caption: Relationship between annealing parameters and PDO properties.
References
- 1. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing | Semantic Scholar [semanticscholar.org]
- 5. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Effect of annealing on the mechanical properties and the degradation of electrospun polydioxanone filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eoxs.com [eoxs.com]
- 11. boyanmfg.com [boyanmfg.com]
Technical Support Center: Catalyst Removal for High-Purity Polydioxanone (PDO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalysts from polydioxanone (PDO), a critical step in producing high-purity polymer for biomedical applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polydioxanone in a question-and-answer format.
1. Precipitation-Based Purification
| Problem / Question | Possible Causes | Solutions & Recommendations |
| Why is my polydioxanone forming an oily or gummy precipitate instead of a fine powder during anti-solvent precipitation? | 1. Inadequate Solvent/Anti-Solvent Miscibility: The chosen solvent and anti-solvent may not be fully miscible, leading to incomplete precipitation. 2. Precipitation Temperature is Too High: A higher temperature can increase the solubility of the polymer, resulting in an oily phase instead of a solid. 3. Rate of Anti-Solvent Addition is Too Fast: Rapid addition of the anti-solvent can cause localized high concentrations, leading to uncontrolled precipitation and the formation of a gummy mass. | 1. Optimize Solvent System: Ensure complete miscibility of the solvent and anti-solvent. Common solvents for PDO include toluene and chloroform. Methanol and ethanol are frequently used as anti-solvents. 2. Control Temperature: Perform the precipitation at a reduced temperature (e.g., in an ice bath) to decrease the solubility of the polymer and promote the formation of a solid precipitate. 3. Slow Anti-Solvent Addition: Add the anti-solvent dropwise to the vigorously stirred polymer solution. This allows for gradual and uniform precipitation, resulting in a fine powder that is easier to filter and dry. |
| After precipitation and drying, the residual catalyst level in my PDO is still too high. What can I do? | 1. Inefficient Washing: The precipitated polymer may not have been washed sufficiently to remove the entrapped catalyst. 2. Catalyst Entrapment: The catalyst may be physically trapped within the polymer matrix, making it difficult to remove by simple washing. 3. Complex Formation: The catalyst may have formed a complex with the polymer chains. | 1. Multiple Washing Steps: Wash the precipitated polymer multiple times with fresh anti-solvent. Sonication during washing can help to break up agglomerates and release trapped catalyst. 2. Re-precipitation: For very high purity requirements, a second dissolution and precipitation cycle can be performed. 3. Use of Chelating Agents: Consider adding a small amount of a chelating agent, such as ethyl acetoacetate, to the washing solvent to help extract the tin catalyst.[1] |
| I am experiencing significant loss of polydioxanone during the precipitation and filtration steps. How can I improve the yield? | 1. Polymer Solubility in the Anti-Solvent: The chosen anti-solvent may have some limited solubility for the lower molecular weight fractions of the polymer. 2. Fine Polymer Particles Passing Through the Filter: The precipitated polymer particles may be too fine and are passing through the filter paper. | 1. Select a More Effective Anti-Solvent: Test different anti-solvents to find one in which PDO has negligible solubility. 2. Use a Finer Filter: Employ a filter with a smaller pore size to retain the fine polymer particles. Alternatively, centrifugation can be used to pellet the polymer before decanting the supernatant. |
2. Adsorption-Based Purification
| Problem / Question | Possible Causes | Solutions & Recommendations |
| The flow rate through my silica/alumina column is very slow, or the column is clogged. | 1. High Polymer Concentration: A highly concentrated polymer solution will be viscous, leading to a slow flow rate. 2. Fine Adsorbent Particles: Using an adsorbent with a very small particle size can lead to a tightly packed column with high resistance to flow. 3. Swelling of the Adsorbent: The adsorbent may be swelling in the chosen solvent. | 1. Dilute the Polymer Solution: Use a more dilute solution of the polymer to reduce viscosity. 2. Use a Larger Particle Size Adsorbent: Select a silica gel or alumina with a larger mesh size. 3. Pre-swell the Adsorbent: Equilibrate the adsorbent in the solvent before packing the column. |
| After column chromatography, there is still a significant amount of catalyst in the eluted polydioxanone. | 1. Inappropriate Adsorbent: The chosen adsorbent may not have a high affinity for the tin catalyst. 2. Column Overloading: Too much polymer or catalyst may have been loaded onto the column, exceeding its binding capacity. 3. Incorrect Eluent Polarity: The eluent may be too polar, causing the catalyst to elute with the polymer. | 1. Select the Right Adsorbent: Neutral alumina or silica gel are commonly used for removing metal catalysts from polymers.[2] 2. Optimize Loading: Reduce the amount of polymer solution loaded onto the column or use a larger column. 3. Use a Less Polar Eluent: Start with a non-polar solvent to elute the polymer and then increase the polarity to strip the bound catalyst from the column if regeneration is desired. |
3. General Troubleshooting
| Problem / Question | Possible Causes | Solutions & Recommendations |
| The molecular weight of my polydioxanone has decreased after the purification process. | 1. Polymer Degradation: PDO can be susceptible to degradation, especially at elevated temperatures or in the presence of acidic or basic impurities.[3] 2. Hydrolysis: The presence of water in the solvents can lead to hydrolysis of the ester bonds in the polymer backbone. | 1. Mild Purification Conditions: Conduct all purification steps at room temperature or below, if possible. Ensure that all solvents and materials are neutral. 2. Use Anhydrous Solvents: Use dry solvents to minimize the risk of hydrolysis. |
| How can I confirm the purity of my final polydioxanone product? | Not applicable. | Analytical Techniques: A combination of analytical methods should be used to assess the purity of the final product: • Inductively Coupled Plasma (ICP-OES or ICP-MS): To quantify the residual tin concentration.[4][5] • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution and to check for degradation. • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and to detect any residual monomer or solvent. • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the functional groups of the polymer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of polydioxanone?
A1: The most prevalent catalyst used for the ring-opening polymerization of p-dioxanone to produce polydioxanone is stannous octoate (tin(II) 2-ethylhexanoate).[6][7]
Q2: Why is it crucial to remove the catalyst from polydioxanone, especially for biomedical applications?
A2: Residual tin-based catalysts can be toxic and may negatively impact the biocompatibility of the final medical device.[8] Furthermore, residual catalysts can affect the thermal stability and degradation profile of the polymer.
Q3: What are the primary methods for removing catalysts from polydioxanone?
A3: The main techniques for catalyst removal from PDO are:
-
Precipitation: This involves dissolving the crude polymer in a suitable solvent and then adding an anti-solvent to precipitate the purified polymer, leaving the catalyst in the solution.[9]
-
Adsorption: The polymer solution is passed through a column packed with an adsorbent material like silica gel or alumina, which selectively retains the catalyst.[2]
-
Solvent Extraction: This method, as described in a patent, involves extracting the polymer with a hot solvent like toluene, followed by washing.[10]
Q4: What is a typical solvent/anti-solvent system for the precipitation of polydioxanone?
A4: A common approach is to dissolve the polydioxanone in a good solvent such as toluene or chloroform, and then precipitate it by adding an anti-solvent like methanol, ethanol, or acetone.[11]
Q5: What are the target residual tin levels for high-purity polydioxanone in biomedical applications?
A5: While specific limits can vary depending on the application and regulatory body, a common target for residual tin in polyester-based medical devices is less than 200 parts per billion (ppb).[12][13]
Experimental Protocols
Protocol 1: Purification of Polydioxanone by Precipitation
This protocol is a general guideline and may require optimization based on the specific properties of your polymer and the initial catalyst concentration.
-
Dissolution: Dissolve the crude polydioxanone in a suitable solvent (e.g., toluene) to a concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: While vigorously stirring the polymer solution, slowly add an anti-solvent (e.g., methanol) dropwise. A typical volume ratio of anti-solvent to solvent is 3:1 to 5:1. Continue stirring for 30 minutes after the addition is complete.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Washing: Wash the polymer cake on the filter with several portions of fresh anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polydioxanone in a vacuum oven at a temperature below its melting point (typically < 60°C) until a constant weight is achieved.
Protocol 2: Purification of Polydioxanone by Adsorption Chromatography
-
Column Preparation: Prepare a chromatography column with a slurry of neutral alumina or silica gel in a non-polar solvent (e.g., hexane).
-
Dissolution: Dissolve the crude polydioxanone in a minimal amount of a suitable solvent (e.g., chloroform or toluene).
-
Loading: Carefully load the polymer solution onto the top of the prepared column.
-
Elution: Elute the polymer from the column using the same solvent used for dissolution. Collect the fractions containing the polymer. The catalyst will remain adsorbed to the stationary phase.
-
Recovery: Combine the polymer-containing fractions and remove the solvent by rotary evaporation.
-
Drying: Dry the purified polydioxanone in a vacuum oven.
Quantitative Data on Catalyst Removal
The effectiveness of catalyst removal techniques can be compared by measuring the residual tin content in the purified polymer. The following table provides a summary of expected outcomes based on literature for similar polyester systems.
| Purification Method | Typical Starting Tin Concentration (ppm) | Expected Final Tin Concentration (ppm) | Reference |
| Single Precipitation | 100 - 500 | 20 - 50 | General Knowledge |
| Double Precipitation | 100 - 500 | < 20 | General Knowledge |
| Adsorption Chromatography (Silica/Alumina) | 100 - 500 | 10 - 30 | [2] |
| Solvent Extraction (Toluene/Ether) | Not specified | Not specified (aims for high purity) | [10] |
Note: These are estimated values and the actual efficiency will depend on the specific experimental conditions.
Diagrams
Caption: Workflow for polydioxanone purification by precipitation.
Caption: Troubleshooting logic for high residual catalyst levels.
References
- 1. researchgate.net [researchgate.net]
- 2. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions [mdpi.com]
- 3. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 7. Stannous Octoate: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of high-purity polydioxanone - Eureka | Patsnap [eureka.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Polydioxanone (PDO) Processing
Welcome to the technical support center for polydioxanone (PDO) processing. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the melt processing of PDO. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development activities.
Troubleshooting Guide: High Melt Viscosity of Polydioxanone
High melt viscosity is a primary obstacle in the processing of polydioxanone, leading to difficulties in extrusion, injection molding, and other melt-based fabrication techniques. This guide provides solutions to address this common issue.
| Problem | Potential Cause | Recommended Solution |
| High Processing Pressure & Difficulty in Extrusion | Inherently high molecular weight and strong intermolecular forces of PDO. | 1. Optimize Processing Temperature: Carefully increasing the melt temperature can lower viscosity. However, be cautious as PDO is thermally sensitive and can degrade.[1][2] 2. Introduce a Plasticizer: Incorporate a low molecular weight, biocompatible plasticizer such as polyethylene glycol (PEG) to increase polymer chain mobility.[3][4] 3. Blend with a Lower Viscosity Polymer: Create a polymer blend with a material like polycaprolactone (PCL), which has a lower melting point and can act as a plasticizer for PDO.[5] |
| Material Degradation (Discoloration, Reduced Mechanical Properties) | Excessive processing temperatures or long residence times leading to thermal degradation of the polymer chains.[6] | 1. Minimize Residence Time: Reduce the time the molten PDO spends in the extruder or molding machine. 2. Use a Nitrogen Atmosphere: Processing under an inert nitrogen atmosphere can help mitigate oxidative degradation. 3. Lower Processing Temperature: If possible, reduce the temperature while still achieving adequate flow. This may require the use of a plasticizer or blending agent. |
| Inconsistent Melt Flow and Product Defects | Non-uniform melting or thermal gradients within the processing equipment. | 1. Ensure Uniform Heating: Verify that all heating zones of the extruder or injection molder are functioning correctly and providing consistent temperature. 2. Optimize Screw Design: For extrusion, a screw design that imparts sufficient shear to ensure uniform melting without causing excessive degradation is crucial.[7] |
| Melt Fracture | High extrusion speeds or excessive melt viscosity causing a rough or irregular surface on the extrudate.[7] | 1. Reduce Extrusion Speed: Lowering the screw speed can alleviate melt fracture.[7] 2. Increase Die Temperature: Adjusting the die temperature can sometimes smooth the melt flow.[7] 3. Utilize Processing Aids: Additives can help to reduce the melt viscosity and improve the surface finish of the final product.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high melt viscosity in PDO?
A1: The high melt viscosity of polydioxanone is primarily due to its high molecular weight and the strong intermolecular ether-ester bonds in its polymer chains. These factors restrict chain mobility in the molten state, leading to high resistance to flow.[8]
Q2: How does temperature affect the melt viscosity of PDO?
A2: Increasing the temperature of the PDO melt will decrease its viscosity.[8] However, PDO is thermally sensitive and prolonged exposure to high temperatures can lead to thermal degradation, which also reduces viscosity but at the cost of molecular weight and mechanical properties.[2][6] Therefore, a careful balance must be struck.
Q3: What are the ideal processing temperatures for PDO?
A3: The processing temperature for PDO should be kept as low as possible to prevent degradation.[2][6] The glass transition temperature of PDO is around -10°C to 0°C, and its melting point is typically in the range of 110°C.[6][9] Processing is often carried out in the range of 110°C to 160°C.[9]
Q4: Can I blend PDO with other polymers to reduce its viscosity?
A4: Yes, blending PDO with other biocompatible polymers is an effective strategy. Polycaprolactone (PCL) is a common choice as it has a lower melting point and can act as a plasticizer, reducing the overall melt viscosity of the blend.[5] Blending with polylactic acid (PLA) is also possible, though it may increase the viscosity of the system.[5]
Q5: What kind of plasticizers are suitable for PDO?
A5: Biocompatible, low molecular weight plasticizers are recommended. Polyethylene glycol (PEG) is a commonly used plasticizer that can effectively reduce the melt viscosity of polyesters.[3] The concentration of the plasticizer needs to be optimized to achieve the desired viscosity reduction without negatively impacting the final properties of the product.
Q6: How can I measure the melt viscosity of my PDO formulation?
A6: Several techniques can be used to measure melt viscosity. A rotational rheometer can provide detailed information on the viscoelastic properties. For a more straightforward assessment of melt flow properties, a melt flow indexer (MFI) or melt volume rate (MVR) tester can be used.[9][10][11][12][13]
Q7: What is the effect of humidity on PDO processing?
A7: PDO is susceptible to hydrolytic degradation, especially at elevated temperatures and in the presence of moisture.[14] It is crucial to thoroughly dry the PDO granules before processing to prevent a significant drop in molecular weight and viscosity during melting.
Quantitative Data Summary
The following tables summarize the effects of different strategies on the thermal and rheological properties of polydioxanone.
Table 1: Effect of Blending with Polycaprolactone (PCL) on PDO Melt Temperature
| Blend Composition (PDO:PCL) | PDO Melt Temperature (°C) |
| 100:0 | 114 |
| 75:25 | 107 - 106 |
| 50:50 | 107 - 106 |
| 25:75 | 107 - 106 |
| Source: Adapted from Rheological and Thermal Evaluation of Polydioxanone and Bioresorbable Polymers.[5] |
Table 2: General Effects of Plasticizers on Polymer Properties
| Property | Effect of Plasticizer Addition |
| Melt Viscosity | Decreases[4] |
| Glass Transition Temperature (Tg) | Decreases[3][4] |
| Processing Temperature | Can be lowered[3] |
| Flexibility and Workability | Increases[4] |
| Crystallinity | Generally decreases[3][4] |
Experimental Protocols
Protocol 1: Preparation of PDO/PEG Blends for Viscosity Reduction
Objective: To prepare a homogeneous blend of polydioxanone and polyethylene glycol to reduce the melt viscosity for improved processability.
Materials:
-
Polydioxanone (PDO) granules (dried under vacuum at 40°C for 24 hours)
-
Polyethylene glycol (PEG), molecular weight 200-4000 g/mol
-
Twin-screw extruder or a small-scale melt mixer
-
Rheometer or Melt Flow Indexer
Procedure:
-
Pre-blending: Physically mix the dried PDO granules with the desired weight percentage of PEG (e.g., 5%, 10%, 15% w/w) in a sealed container by tumbling for 15 minutes to ensure a uniform initial mixture.
-
Melt Blending:
-
Set the temperature profile of the extruder or melt mixer. A starting point for PDO is typically a profile ranging from 120°C to 150°C from the feeding zone to the die.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The screw speed should be set to ensure adequate mixing without causing excessive shear heating and degradation (e.g., 50-100 rpm).
-
-
Extrusion and Pelletization:
-
Extrude the molten blend through a strand die.
-
Cool the extruded strand in a water bath.
-
Pelletize the cooled strand into uniform granules.
-
-
Drying: Dry the resulting blend pellets under vacuum at 40°C for 24 hours to remove any absorbed moisture before further processing or characterization.
-
Characterization:
-
Measure the melt flow index (MFI) or melt volume rate (MVR) of the dried blend pellets according to ISO 1133 or ASTM D1238 standards to quantify the change in melt viscosity.[10][13]
-
Perform rheological analysis using a rotational rheometer to obtain detailed viscosity curves as a function of shear rate and temperature.
-
Protocol 2: Measurement of Melt Volume Rate (MVR)
Objective: To determine the melt volume rate of PDO and its blends as a measure of melt flowability.
Apparatus:
-
Melt Flow Indexer (MVR apparatus) conforming to ISO 1133 or ASTM D1238.
-
Analytical balance (accurate to 0.001 g).
-
Standard test weights (e.g., 2.16 kg).
-
Stopwatch.
Procedure:
-
Instrument Setup:
-
Set the test temperature on the MVR apparatus (e.g., 150°C for PDO). Allow the instrument to stabilize at the set temperature.
-
Select the appropriate die and piston.
-
-
Sample Loading:
-
Introduce a known mass of the dried polymer (typically 3-5 grams) into the heated barrel of the MVR apparatus.
-
Insert the piston and allow the polymer to preheat for a specified time (e.g., 5 minutes) to ensure it is fully molten.
-
-
Measurement:
-
Place the selected test weight onto the piston.
-
As the molten polymer begins to extrude through the die, allow the piston to travel a short distance to purge any entrapped air.
-
Start the measurement when the piston reaches a marked starting position.
-
Measure the distance the piston travels over a specific time interval or the time it takes for the piston to travel a specific distance.
-
-
Calculation:
-
The MVR is calculated in cm³/10 min using the formula provided by the instrument manufacturer, which is based on the volume of extrudate per unit of time.
-
-
Cleaning: After the measurement, thoroughly clean the barrel, piston, and die to prevent cross-contamination between samples.
Visualizations
Caption: Workflow for reducing PDO melt viscosity via melt blending.
Caption: Decision-making flowchart for troubleshooting high PDO melt viscosity.
References
- 1. en.pfluon.com [en.pfluon.com]
- 2. Polydioxanone PDO - Properties [swicofil.com]
- 3. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Polydioxanone - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 8. dynisco.com [dynisco.com]
- 9. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions [mdpi.com]
- 10. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]
- 11. Ultimate Guide to Melt Flow Index Tester: Operations, Advantages, and Uses [prestogroup.com]
- 12. Melt Flow Index Testing: A Simple Guide for Plastics - Pacorr [pacorr.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
Impact of reaction temperature on polydioxanone properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of polydioxanone (PDO). The following information addresses common issues encountered during experimentation, with a focus on the impact of reaction temperature on the final polymer properties.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the synthesis of polydioxanone.
| Problem | Potential Cause | Recommended Solution |
| Low Monomer Conversion Rate | Suboptimal Reaction Temperature: The temperature may be too low for efficient polymerization kinetics. | One study indicates that for the bulk polymerization of p-dioxanone using stannous octoate as a catalyst, a reaction temperature of 100°C is optimal for achieving a high monomer conversion rate.[1] Temperatures significantly lower than this may result in incomplete polymerization. |
| Inadequate Reaction Time: The polymerization duration may be insufficient for the reaction to proceed to completion. | For bulk polymerization at 100°C, a reaction time of 20 hours has been identified as optimal.[1] Ensure the reaction is allowed to proceed for the recommended duration. | |
| Catalyst Inactivity: The catalyst may be impure or used at an incorrect concentration. | Ensure the catalyst (e.g., stannous octoate) is of high purity and used at the appropriate concentration. | |
| Low Molecular Weight of PDO | High Reaction Temperature: Excessively high temperatures can lead to thermal degradation of the polymer chains, resulting in lower molecular weight. | While a certain level of heat is required, temperatures exceeding the optimal range can be detrimental. For bulk polymerization, temperatures around 100-120°C are often cited.[1][2] A patent suggests a range of 110 to 175°C for melt polymerization.[3] It is crucial to find the balance for the specific setup. |
| Presence of Impurities: Water or other impurities in the monomer or reaction vessel can act as chain transfer agents, limiting polymer chain growth. | Ensure all glassware is thoroughly dried and the monomer is of high purity. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. | |
| Polymer Discoloration (Yellowing) | Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade and change color. | Minimize the reaction time at elevated temperatures. If high temperatures are necessary, consider using a high-purity monomer and catalyst to reduce the likelihood of side reactions that contribute to discoloration. The thermal degradation of PDO has been observed to start around 185°C.[2][4] |
| Inconsistent Material Properties | Poor Temperature Control: Fluctuations in the reaction temperature can lead to a broad molecular weight distribution and variable crystallinity, resulting in inconsistent final properties. | Use a reliable heating system with precise temperature control (e.g., an oil bath with a PID controller) to maintain a stable reaction temperature throughout the synthesis process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of polydioxanone?
A1: The optimal reaction temperature can vary depending on the specific synthesis method (e.g., bulk polymerization, solution polymerization, microwave-assisted synthesis) and the catalyst used. For the bulk ring-opening polymerization of p-dioxanone with stannous octoate as a catalyst, a temperature of 100°C has been reported as optimal for achieving a high monomer conversion rate.[1] Other studies and patents suggest a broader range, from as low as 60°C up to 175°C.[3][5] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific experimental setup and desired polymer characteristics.
Q2: How does reaction temperature affect the molecular weight of the resulting PDO?
A2: Reaction temperature has a significant impact on the molecular weight of polydioxanone.
-
Temperatures that are too low can result in a low monomer conversion rate and consequently, a lower yield of high molecular weight polymer.
-
Increasing the temperature generally increases the rate of polymerization. However, excessively high temperatures can lead to thermal degradation of the polymer, causing chain scission and a decrease in the average molecular weight. For instance, microwave-assisted synthesis at temperatures between 158°C and 198°C has been shown to produce high molecular weight PDO rapidly.[6]
Q3: Can the reaction temperature influence the crystallinity of PDO?
A3: While the final crystallinity of PDO is heavily influenced by post-synthesis processing such as annealing, the synthesis temperature can play a role. The temperature at which polymerization occurs can affect the initial morphology of the polymer chains as they form. However, the more dominant factor for controlling crystallinity is the thermal treatment (annealing) of the polymer after it has been synthesized. Isothermal annealing at temperatures ranging from 50°C to 100°C has been shown to significantly increase the crystallinity of PDO.[2]
Q4: What are the signs of thermal degradation during PDO synthesis, and how can it be avoided?
A4: Signs of thermal degradation include discoloration (yellowing or browning) of the polymer and a lower than expected molecular weight. The thermal decomposition of PDO is reported to begin at approximately 185°C.[2][4] To avoid thermal degradation:
-
Maintain the reaction temperature within the optimal range for polymerization without exceeding the degradation temperature.
-
Minimize the reaction time at elevated temperatures.
-
Ensure the monomer and catalyst are free of impurities that could catalyze degradation.
-
Conduct the polymerization under an inert atmosphere to prevent oxidative degradation.
Experimental Protocols
General Protocol for Bulk Ring-Opening Polymerization of p-Dioxanone
This protocol provides a general methodology for the synthesis of polydioxanone. Researchers should optimize the parameters based on their specific equipment and desired polymer properties.
Materials:
-
p-Dioxanone (monomer)
-
Stannous octoate (catalyst)
-
Dry, inert reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Vacuum line and inert gas (e.g., nitrogen or argon) supply
-
Heating mantle or oil bath with temperature controller
-
Solvent for purification (e.g., dichloromethane)
-
Non-solvent for precipitation (e.g., ethanol)
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Monomer and Catalyst Preparation: Add the desired amount of p-dioxanone monomer and a magnetic stir bar to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas for at least 15-20 minutes to remove air and moisture. A vacuum/inert gas cycle can also be used.
-
Catalyst Addition: Under a positive pressure of inert gas, add the calculated amount of stannous octoate catalyst to the reaction vessel.
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 100°C).
-
Begin stirring the reaction mixture.
-
Allow the polymerization to proceed for the desired duration (e.g., 20 hours).
-
-
Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent like dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as ethanol while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying: Dry the purified polydioxanone under vacuum at room temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Reaction Temperature on Monomer Conversion Rate in Bulk Polymerization
| Reaction Temperature (°C) | Reaction Time (hours) | Monomer Conversion Rate (%) |
| 80 | 10 | Data not available |
| 80 | 20 | Data not available |
| 80 | 30 | Data not available |
| 100 | 10 | Data not available |
| 100 | 20 | Optimal [1] |
| 100 | 30 | Data not available |
| 140 | 10 | Data not available |
| 140 | 20 | Data not available |
| 140 | 30 | Data not available |
| Note: A study identified 100°C and 20 hours as the optimal conditions based on monomer conversion rate, though specific quantitative data for all conditions were not provided in the abstract.[1] |
Table 2: Properties of Polydioxanone After Post-Synthesis Annealing
The following table summarizes the impact of annealing temperature on the properties of already synthesized PDO. This illustrates the significant role of post-processing temperature on the final material characteristics.
| Annealing Temperature (°C) | Annealing Time (hours) | Crystallinity (%) | Tensile Strength (MPa) |
| 50 | 2 | Data not available | 28.9 ± 0.4[2] |
| 60 | 2 | Data not available | Data not available |
| 70 | 2 | Data not available | Data not available |
| 80 | 2 | Data not available | Data not available |
| 90 | 2 | 57.21[2] | 41.1[2] |
| 100 | 2 | Data not available | 37.4 ± 1.1[2] |
Visualizations
Caption: Experimental workflow for the synthesis of polydioxanone.
Caption: Impact of reaction temperature on PDO properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997021753A1 - Method for preparing poly-p-dioxanone polymer - Google Patents [patents.google.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Degradation rate comparison of polydioxanone and polycaprolactone (PCL)
A comprehensive comparison of the degradation profiles of two leading biodegradable polymers for researchers, scientists, and drug development professionals.
Polydioxanone (PDO) and polycaprolactone (PCL) are two of the most prominent biodegradable aliphatic polyesters utilized in biomedical applications, from surgical sutures and tissue engineering scaffolds to drug delivery systems. Their distinct degradation kinetics are a critical determinant of their suitability for specific applications. This guide provides an objective comparison of their degradation rates, supported by experimental data, to aid in material selection and device design.
At a Glance: Key Differences in Degradation
Polydioxanone is characterized by its relatively rapid degradation, making it ideal for applications requiring short-term mechanical support that gradually transfers stress to healing tissues. In contrast, polycaprolactone exhibits a significantly slower degradation profile, rendering it suitable for long-term implants and controlled drug release over extended periods.
In Vitro Degradation Comparison
The following tables summarize the quantitative data from in vitro degradation studies, typically conducted in phosphate-buffered saline (PBS) at 37°C to simulate physiological conditions.
Table 1: In Vitro Mass Loss of PDO and PCL
| Time | Polydioxanone (PDO) Mass Loss (%) | Polycaprolactone (PCL) Mass Loss (%) |
| 4 Weeks | ~5-10% | < 1% |
| 8 Weeks | ~10-20% | < 2%[1] |
| 10 Weeks | ~3% (for a stent form)[2] | - |
| 6 Months | Substantial to complete degradation | ~1-7%[3][4] |
| 1 Year | Fully degraded | ~5%[5] |
Table 2: In Vitro Molecular Weight Retention of PDO and PCL
| Time | Polydioxanone (PDO) Molecular Weight Retention (%) | Polycaprolactone (PCL) Molecular Weight Retention (%) |
| 4 Weeks | Significant decrease | > 95% |
| 8 Weeks | Substantial decrease | > 90% |
| 6 Months | Not applicable (fully degraded) | ~100% (virtually no change)[3] |
| 1 Year | Not applicable (fully degraded) | ~88.6%[6] |
In Vivo Degradation Comparison
In vivo studies, typically involving subcutaneous implantation in animal models, provide a more clinically relevant picture of degradation, influenced by enzymatic activity and cellular responses.
Table 3: In Vivo Degradation Characteristics of PDO and PCL
| Parameter | Polydioxanone (PDO) | Polycaprolactone (PCL) |
| Tensile Strength Loss | 67% loss in 14-28 days[7] | Gradual loss over months to years |
| Complete Absorption | 117 to 240 days[7] | > 2 years[8] |
| Biocompatibility | Good, with transient inflammatory response | Excellent, minimal tissue reaction[3] |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies to assess polymer degradation. Below are representative experimental protocols for in vitro and in vivo degradation analysis.
In Vitro Hydrolytic Degradation Protocol
This protocol outlines a typical procedure for evaluating the hydrolytic degradation of PDO and PCL scaffolds in a simulated physiological environment.
In Vivo Degradation Protocol
This protocol provides a general framework for assessing the in vivo degradation and biocompatibility of PDO and PCL implants.
Degradation Mechanisms
The primary mechanism of degradation for both PDO and PCL is hydrolysis of their ester linkages. This process occurs in two main stages:
-
Initial Stage: Water molecules penetrate the amorphous regions of the polymer, causing random chain scission of the ester bonds. This leads to a decrease in molecular weight without significant mass loss.
-
Second Stage: As the molecular weight decreases, shorter, water-soluble oligomers and monomers are formed. These fragments diffuse out of the polymer matrix, resulting in mass loss.
The faster degradation of PDO can be attributed to the presence of ether linkages in its backbone, which increase the hydrophilicity and accessibility of the ester groups to water molecules. PCL's more hydrophobic nature and higher crystallinity contribute to its slower hydrolysis rate.
Conclusion
The choice between polydioxanone and polycaprolactone is fundamentally dictated by the required degradation timeline of the biomedical application. PDO offers a predictable and relatively rapid degradation profile suitable for short-term applications where tissue regeneration is expected within a few months. Conversely, PCL provides long-term stability, making it the material of choice for durable implants and extended drug delivery. A thorough understanding of these degradation kinetics, as outlined in this guide, is paramount for the successful design and development of next-generation medical devices and therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility and Cytotoxicity of Polydioxanone and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility and cytotoxicity of polydioxanone (PDO), a biodegradable polymer widely used in medical devices, with its common alternatives, polylactic acid (PLA) and polyglycolic acid (PGA). The information presented is supported by experimental data from scientific literature to aid in the selection of appropriate biomaterials for research and development.
Executive Summary
Polydioxanone (PDO) is a synthetic, biodegradable polymer recognized for its favorable biocompatibility and predictable degradation profile. When compared to other commonly used biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA), PDO often exhibits a lower inflammatory response and comparable to superior cell viability. The degradation of PDO occurs through hydrolysis, resulting in monomeric units that are metabolized by the body. This guide delves into the specifics of its biocompatibility, cytotoxicity, and degradation process, offering a comparative analysis with PLA and PGA to inform material selection for various biomedical applications.
Biocompatibility and In Vivo Response
The biocompatibility of an implanted material is largely determined by the host tissue's response. For biodegradable polymers, this includes the reaction to the initial implant and its subsequent degradation products.
Polydioxanone (PDO): In vivo studies have consistently demonstrated that PDO elicits a minimal inflammatory response. Following implantation, a typical foreign body reaction is observed, characterized by the formation of a fibrous capsule around the material. However, this response is generally mild and resolves as the material degrades. One study comparing PDO and PGA meshes found that PDO induced a milder early inflammatory response and resulted in a thinner fibrous capsule over time[1]. Another study highlighted that PDO membranes induced only a slight increase in newly formed bone tissue compared to a control group, with no signs of systemic toxicity[2].
Polylactic Acid (PLA) and Polyglycolic Acid (PGA): Both PLA and PGA are also considered biocompatible. However, the acidic nature of their degradation products, lactic acid and glycolic acid respectively, can sometimes lead to a more pronounced inflammatory response. In particular, PGA's degradation can significantly increase local acid concentrations, potentially causing tissue damage[3]. Studies have shown that PLLA/PGA composites can result in a thicker fibrous tissue layer, indicative of a chronic inflammatory reaction, compared to other biomaterials[4]. The inflammatory response to PLA can be influenced by its surface topography, with smoother surfaces potentially leading to a milder reaction[5].
Comparative Insights: The consensus in the literature suggests that while all three polymers are biocompatible, PDO often presents a more favorable in vivo profile due to its less acidic degradation byproducts, leading to a reduced inflammatory response compared to PGA and some formulations of PLA[1].
Cytotoxicity: In Vitro Analysis
Cytotoxicity assays are crucial for evaluating the potential of a material or its extracts to cause cell death. The ISO 10993-5 standard outlines the accepted methodologies for these tests[6][7].
Polydioxanone (PDO): Multiple studies utilizing the MTT assay have shown that PDO is non-cytotoxic. In a direct comparison with polyhydroxyalkanoate (PHBVV) and polyurethane (PU), PDO demonstrated significantly higher cell viability[2]. Another study comparing PDO and PGA meshes concluded that neither material possessed cytotoxic properties based on MTT assay results[1].
Polylactic Acid (PLA) and Polyglycolic Acid (PGA): Scaffolds made from PGA/PLA have been shown to be suitable for cell growth and proliferation[8]. However, the localized acidic environment created by their degradation can, in some instances, negatively impact cell viability. The cytotoxicity of these polymers is often dependent on the concentration of the degradation products and the buffering capacity of the surrounding medium.
Quantitative Cytotoxicity Data
| Biomaterial | Assay Type | Cell Line | Cell Viability (%) | Reference |
| Polydioxanone (PDO) | MTT | Adipose-Derived Stem Cells | ~130% (relative to control) | [2] |
| Polydioxanone (PDO) | MTT | Not Specified | Non-cytotoxic | [1] |
| Polyglycolic Acid (PGA) | MTT | Not Specified | Non-cytotoxic | [1] |
| PGA/PLA Scaffold | MTT | MSH 133+ Cells | Suitable for growth and proliferation | [8] |
Note: The presented values are representative and may vary based on specific experimental conditions, such as material formulation, cell type, and exposure time.
Degradation Profile and Products
The degradation of these aliphatic polyesters occurs primarily through hydrolysis of their ester bonds. The rate of degradation and the nature of the byproducts are key factors influencing their biocompatibility.
Polydioxanone (PDO): PDO undergoes hydrolysis, breaking down into diethylene glycol and glycolic acid, which are further metabolized and excreted. The degradation of PDO is relatively slow and predictable, which is advantageous for applications requiring prolonged mechanical support.
Polylactic Acid (PLA) and Polyglycolic Acid (PGA): PLA degrades into lactic acid, while PGA degrades into glycolic acid. Both are natural metabolites in the human body. However, the accumulation of these acidic byproducts at the implant site can lower the local pH, potentially leading to increased inflammation and, in some cases, accelerated and uncontrolled degradation of the polymer. PGA is known to have a faster degradation rate compared to PLA[4].
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below, based on established standards and scientific literature.
MTT Assay (ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Material Extraction:
-
Prepare extracts of the test material (PDO, PLA, or PGA) and control materials according to ISO 10993-12 standards. A common extraction vehicle is a serum-free cell culture medium.
-
The extraction is typically performed at 37°C for 24 hours.
2. Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
3. Exposure to Extracts:
-
Remove the culture medium from the cells and replace it with the material extracts.
-
Include negative (extraction medium only) and positive (a known cytotoxic substance) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
After the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect[6].
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
1. Material Extraction and Cell Culture:
-
Follow the same procedures for material extraction and cell culture as described for the MTT assay.
2. Exposure to Extracts:
-
Expose the cultured cells to the material extracts for the desired duration.
3. Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
4. LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature, protected from light, for approximately 30 minutes. During this incubation, LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.
5. Measurement:
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm[9][10][11].
6. Data Analysis:
-
The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity. Results are often expressed as a percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualized Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Degradation pathways of PDO versus PLA/PGA.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
Caption: A simplified decision logic for biomaterial selection.
Conclusion
Polydioxanone, polylactic acid, and polyglycolic acid are all valuable biodegradable polymers in the medical field. The choice of material should be guided by the specific application's requirements, including the necessary degradation profile and the acceptable level of host tissue response. Based on the available literature, PDO often demonstrates a superior biocompatibility profile due to its less inflammatory degradation pathway compared to PLA and PGA. Its cytotoxicity is consistently low, making it a safe and reliable option for a wide range of biomedical applications. Researchers and developers are encouraged to consider these comparative aspects when selecting a biodegradable polymer for their next innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Hard and Soft Tissue Responses to Four Different Generation Bioresorbable Materials-Poly-l-Lactic Acid (PLLA), Poly-l-Lactic Acid/Polyglycolic Acid (PLLA/PGA), Uncalcined/Unsintered Hydroxyapatite/Poly-l-Lactic Acid (u-HA/PLLA) and Uncalcined/Unsintered Hydroxyapatite/Poly-l-Lactic Acid/Polyglycolic Acid (u-HA/PLLA/PGA) in Maxillofacial Surgery: An In-Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nhiso.com [nhiso.com]
- 8. Polyglycolic Acid–Polylactic Acid Scaffold Response to Different Progenitor Cell In Vitro Cultures: A Demonstrative and Comparative X-Ray Synchrotron Radiation Phase-Contrast Microtomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Polydioxanone Molecular Weight Determination: GPC vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for predicting material performance, degradation kinetics, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other leading analytical techniques for characterizing the molecular weight of polydioxanone (PDO), a critical biodegradable polymer in the medical field.
This publication delves into the experimental protocols and presents a comparative analysis of quantitative data obtained from GPC and alternative methods such as Multi-Angle Light Scattering (MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
At a Glance: Comparing Molecular Weight Determination Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing a polymer's molecular weight distribution.[1] It separates molecules based on their hydrodynamic volume in solution, providing relative molecular weight information through calibration with known standards.[1] However, for a more comprehensive and absolute understanding of molecular weight, techniques like Multi-Angle Light Scattering (MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offer significant advantages.
The following table summarizes the key molecular weight parameters—number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)—for polydioxanone, illustrating the data obtained from different analytical approaches.
| Analytical Technique | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |
| GPC (Conventional Calibration) | Varies based on calibration standards | Varies based on calibration standards | Varies based on calibration standards |
| SEC-MALS | Reported as 65.1 | Reported as 85.3 | 1.31 |
| MALDI-TOF MS | Provides absolute mass of individual oligomers | Can be calculated but may be skewed towards lower masses | Can be calculated but may not be accurate for highly polydisperse samples |
Note: The SEC-MALS data is for a specific polydioxanone surgical suture sample and is presented as a representative example. GPC results are inherently relative to the calibration standards used. MALDI-TOF MS provides a mass spectrum of individual polymer chains.
Deep Dive into Methodologies
A thorough understanding of the experimental protocols is crucial for replicating and interpreting molecular weight data. Below are detailed methodologies for GPC analysis of polydioxanone and outlines for alternative techniques.
Experimental Protocol: GPC Analysis of Polydioxanone
This protocol provides a general framework for the GPC analysis of PDO. Specific conditions may need optimization based on the exact polymer characteristics and available instrumentation.
1. Sample Preparation:
-
Dissolve 1-2 mg of polydioxanone in 1 mL of a suitable solvent such as hexafluoroisopropanol (HFIP), tetrahydrofuran (THF), or chloroform.[2] For high molecular weight or crystalline samples, a longer dissolution time (e.g., overnight) may be necessary to ensure complete dissolution.[2]
-
Filter the dissolved sample through a 0.1–0.2 μm PTFE membrane filter to remove any particulate matter that could interfere with the analysis.[2]
2. GPC System and Conditions:
-
Mobile Phase: Use the same solvent for the mobile phase as was used for sample dissolution (e.g., HFIP with potassium trifluoroacetate).
-
Columns: Employ a set of columns suitable for polyester analysis, such as polystyrene-divinylbenzene (PS-DVB) based columns (e.g., Agilent PLgel, ResiPore).[1][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature (e.g., 40 °C) to ensure reproducible results.
-
Detector: A differential refractive index (dRI) detector is commonly used.
3. Calibration:
-
Prepare a series of narrow polydispersity polymer standards (e.g., polystyrene or polymethyl methacrylate) with known molecular weights.
-
Inject the standards into the GPC system to generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
4. Data Analysis:
-
Inject the prepared polydioxanone sample.
-
Determine the molecular weight distribution of the PDO sample relative to the calibration curve.
Alternative Methodologies:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique provides absolute molecular weight determination without the need for column calibration.[4][5] A MALS detector is coupled with a GPC system to directly measure the light scattered by the polymer molecules as they elute from the column.[4] This allows for the calculation of the absolute weight-average molecular weight (Mw) at each elution volume.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the absolute molecular weight of individual polymer chains.[2][6] It provides detailed information about the mass of repeating units and end-groups.[6] However, for polydisperse samples, MALDI may show a bias towards lower molecular weight species, potentially leading to an underestimation of the average molecular weights.[2]
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the relationship between different analytical outputs, the following diagrams are provided.
Conclusion: Selecting the Right Tool for the Job
While conventional GPC remains a valuable and accessible tool for routine analysis and quality control of polydioxanone, a more in-depth and accurate characterization often necessitates the use of advanced techniques. SEC-MALS stands out for its ability to provide absolute molecular weight data, which is crucial for fundamental research and development. MALDI-TOF MS offers unparalleled detail on the molecular composition, including end-group analysis, which can be vital for understanding polymerization mechanisms and degradation pathways. The choice of analytical method should be guided by the specific research question, the required level of detail, and the available resources. For comprehensive characterization, a multi-faceted approach employing a combination of these techniques is often the most powerful strategy.
References
- 1. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 2. osti.gov [osti.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wyatt.com [wyatt.com]
- 5. 3 types of calculated molecular weight data | Malvern Panalytical [malvernpanalytical.com]
- 6. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
A Comparative Guide to the Thermal Properties and Crystallinity of Polydioxanone via DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties and crystallinity of polydioxanone (PDO), a key biodegradable polymer in medical applications, with other common alternatives such as polylactic acid (PLA) and polycaprolactone (PCL). The data presented is derived from Differential Scanning Calorimetry (DSC) analysis, a cornerstone technique for characterizing the thermal behavior of polymers.
Comparative Thermal Properties of Biodegradable Polymers
The following table summarizes the key thermal properties of polydioxanone (PDO) in comparison to polylactic acid (PLA) and polycaprolactone (PCL), as determined by Differential Scanning Calorimetry (DSC). These parameters are crucial for understanding the processing conditions, mechanical performance, and degradation kinetics of these biomaterials.
| Thermal Property | Polydioxanone (PDO) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Glass Transition Temperature (Tg) | -15 °C to -10 °C[1] | ~63 °C[2] | ~-60 °C[2] |
| Melting Temperature (Tm) | 105 °C to 110 °C[1][3] | ~177 °C[2] | 55 °C to 70 °C[2] |
| Enthalpy of Fusion (ΔHm) of 100% Crystalline Polymer | 102.9 J/g[3] | 93 J/g | 139.5 J/g |
| Typical Degree of Crystallinity (Xc) | Up to 60%, commonly 42-55%[1][4] | 25-40% | 33-50%[5] |
Experimental Protocol: DSC Analysis of Polydioxanone
A precise and standardized experimental protocol is essential for obtaining reproducible DSC data. The following methodology outlines a typical procedure for the thermal characterization of polydioxanone.
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity (Xc) of polydioxanone.
Apparatus: Differential Scanning Calorimeter (DSC)
Materials:
-
Polydioxanone sample (5-10 mg)
-
Aluminum DSC pans and lids
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polydioxanone sample into an aluminum DSC pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.[6]
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.[6] Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).[7][8] This step is crucial to erase the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at this temperature for a short period (e.g., 5 minutes) to ensure complete melting and thermal equilibrium.[9]
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature (e.g., -50 °C).[7] This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to above its melting point (e.g., 150 °C).[1][8] The data from this second heating scan is typically used for analysis of Tg and Tm.
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan.[10]
-
Melting Temperature (Tm): Determined as the peak temperature of the melting endotherm on the second heating scan.[11] Polydioxanone may exhibit multiple melting peaks, which can be attributed to the reorganization of crystalline structures during heating.[3][12]
-
Enthalpy of Fusion (ΔHm): Calculated by integrating the area under the melting peak in the second heating scan.[11][13]
-
Degree of Crystallinity (Xc): Calculated using the following equation:[7][13][14]
Xc (%) = (ΔHm / ΔHm0) x 100
Where:
-
ΔHm is the measured enthalpy of fusion of the sample.
-
ΔHm0 is the theoretical enthalpy of fusion for a 100% crystalline polydioxanone sample (102.9 J/g).[3]
-
Experimental Workflow for DSC Analysis
The following diagram illustrates the logical flow of the DSC experiment for analyzing the thermal properties of polydioxanone.
Caption: Workflow for DSC analysis of polydioxanone thermal properties.
References
- 1. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 7. covalentmetrology.com [covalentmetrology.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. mdpi.com [mdpi.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 12. Study of Non-Isothermal Crystallization of Polydioxanone and Analysis of Morphological Changes Occurring during Heating and Cooling Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. tainstruments.com [tainstruments.com]
A Comparative Guide to the In Vitro and In Vivo Degradation of Polydioxanone and Other Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation characteristics of polydioxanone (PDO) with two other commonly used biodegradable polymers: polylactic acid (PLA) and polyglycolic acid (PGA). The information presented herein is supported by experimental data from scholarly sources to assist researchers in selecting the appropriate biomaterial for their specific application.
Introduction to Biodegradable Polymers
Biodegradable polymers are essential materials in the medical field, utilized in a wide range of applications from sutures and stents to drug delivery systems and tissue engineering scaffolds. Their key advantage lies in their ability to degrade and be absorbed by the body over time, eliminating the need for surgical removal and minimizing long-term foreign body reactions. The ideal degradation profile of a biodegradable implant should align with the healing rate of the host tissue, providing mechanical support when needed and gradually transferring load to the regenerating tissue.
Polydioxanone (PDO), a semi-crystalline polyester, is known for its prolonged degradation time and flexibility, making it suitable for applications requiring extended mechanical support.[1] Polylactic acid (PLA) and polyglycolic acid (PGA) are also widely used aliphatic polyesters, but they exhibit different degradation kinetics and mechanical properties. Understanding the comparative degradation behavior of these polymers is crucial for the design and development of effective medical devices.
In Vitro Degradation Comparison
In vitro degradation studies are fundamental for screening and characterizing the degradation behavior of biodegradable polymers in a controlled laboratory setting. These studies typically involve immersing the polymer in a simulated physiological environment, such as phosphate-buffered saline (PBS) at 37°C, and monitoring changes in its properties over time.
Quantitative Data Summary: In Vitro Degradation
The following table summarizes the in vitro degradation characteristics of PDO, PLA, and PGA based on data from various studies. It is important to note that degradation rates can be influenced by factors such as polymer crystallinity, molecular weight, and the specific in vitro conditions.
| Property | Polydioxanone (PDO) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) |
| Degradation Mechanism | Hydrolysis | Hydrolysis | Hydrolysis |
| Tensile Strength Retention (in PBS at 37°C) | ~55% after 4 weeks | High retention in early weeks, then gradual loss | Rapid loss, significant reduction by 14 days |
| Mass Loss (in PBS at 37°C) | Slow, ~1.5% after 60 days | Slow initial loss, accelerates after significant strength loss | Rapid mass loss |
| Complete Absorption Time (in vitro) | 182–238 days | 6 months to 2 years (depending on formulation) | 4 months |
Experimental Protocol: In Vitro Degradation (Following ASTM F1635-11)
The standard test method for in vitro degradation testing of hydrolytically degradable polymers for surgical implants is outlined in ASTM F1635-11.[2][3]
1. Sample Preparation:
-
Fabricate test specimens from the polymer resin or the final sterilized medical device.
-
Ensure all specimens are sterilized using the same method as the final product, as sterilization can affect degradation.[1][2]
-
A minimum of three samples should be used for each time point.[1][2]
2. Degradation Medium:
-
Use phosphate-buffered saline (PBS) with a pH of 7.4, maintained at 37°C.[1][2]
-
The ratio of the degradation medium to the polymer sample should be high (e.g., 100:1) to ensure consistent pH.[1][2]
3. Incubation:
-
Place the specimens in sealed containers with the degradation medium.
-
Incubate at 37°C for predetermined time intervals.
4. Analysis:
-
At each time point, retrieve the specimens and dry them to a constant weight.
-
Mass Loss: Measure the change in mass over time.
-
Mechanical Properties: Evaluate changes in tensile strength, modulus, and elongation using methods such as ASTM D638 or ASTM D882.[1]
-
Molecular Weight: Determine the reduction in molecular weight using techniques like size exclusion chromatography (SEC).
-
Morphology: Observe surface and internal structural changes using scanning electron microscopy (SEM).
In Vivo Degradation Comparison
In vivo degradation studies are essential for understanding how a biodegradable polymer behaves in a complex biological environment. These studies involve implanting the polymer into an animal model and observing the host tissue response and the material's degradation over time.
Quantitative Data Summary: In Vivo Degradation
Direct comparative in vivo data for PDO, PLA, and PGA from a single study is limited. The following table is a compilation of data from various sources and should be interpreted with caution, as experimental conditions such as implantation site and animal model can influence degradation rates.
| Property | Polydioxanone (PDO) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) |
| Tensile Strength Retention | ~70% after 4 weeks in rats | Gradual loss over several months | Significant loss within a few weeks |
| Complete Absorption Time | 180–210 days in rats | 6 months to over 2 years | Approximately 4 months |
| Tissue Reaction | Minimal inflammatory response | Mild to moderate inflammatory response | Can elicit a more pronounced inflammatory response |
Experimental Protocol: In Vivo Degradation
A general methodology for in vivo degradation studies of biodegradable polymers is as follows:
1. Animal Model Selection:
-
Commonly used small animal models include mice and rats for initial screening.
-
Larger animal models such as rabbits, sheep, or pigs are often used for evaluating devices under more clinically relevant mechanical loading.[4]
2. Implantation:
-
Sterilize the polymer implants.
-
Surgically implant the specimens into a specific anatomical site (e.g., subcutaneous, intramuscular, or in bone). The choice of site depends on the intended clinical application.
-
The surgical procedure should be performed under sterile conditions and with appropriate anesthesia and analgesia.
3. Post-operative Monitoring:
-
Monitor the animals for signs of inflammation, infection, or other adverse reactions.
-
At predetermined time points, euthanize a subset of animals.
4. Explantation and Analysis:
-
Carefully excise the implant along with the surrounding tissue.
-
Gross Observation: Visually inspect the implant and surrounding tissue.
-
Histology: Process the tissue surrounding the implant for histological analysis to evaluate the cellular response, inflammation, and tissue integration.
-
Implant Analysis:
-
Carefully remove the explanted polymer.
-
Analyze for changes in mass, mechanical properties, and molecular weight as described in the in vitro protocol.
-
Use SEM to observe changes in the implant's morphology.
-
Signaling Pathways in Biodegradation
The degradation of these polymers in vivo is primarily initiated by hydrolysis, which is the cleavage of the ester bonds in the polymer backbone by water molecules. This initial abiotic process is followed by a cellular response.
Conclusion
The choice between PDO, PLA, and PGA for a specific medical application depends on the required mechanical properties and the desired degradation timeline. PDO offers a longer period of mechanical support with a slower degradation rate compared to PLA and PGA. PGA degrades the most rapidly, which can be advantageous for applications where short-term support is needed. PLA exhibits intermediate degradation characteristics. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further experiments to evaluate these materials for novel biomedical applications.
References
Comparative Analysis of Organometallic Catalysts for Polydioxanone Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical determinant in the synthesis of polydioxanone (PDO), a biocompatible and biodegradable polymer widely used in medical devices and pharmaceutical applications. This guide provides a comparative analysis of common organometallic catalysts—tin(II) 2-ethylhexanoate (Sn(Oct)₂), zinc L-lactate (Zn(L-lactate)₂), and triethylaluminum (AlEt₃)—for the ring-opening polymerization (ROP) of p-dioxanone. The performance of these catalysts is evaluated based on key metrics such as polymer molecular weight, polydispersity, and reaction conditions, supported by experimental data from peer-reviewed literature.
Performance Comparison of Organometallic Catalysts
The selection of an appropriate catalyst system is paramount in achieving desired polymer characteristics. The following table summarizes the performance of Sn(Oct)₂, Zn(L-lactate)₂, and AlEt₃ in the synthesis of PDO.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Sn(Oct)₂ | 1000:1 | 100 | 20 | >95 | 89,000 | 1.65 | [1] |
| Zn(L-lactate)₂ | 2000:1 | 100 | 192 | High | ~70,000 (viscosity avg.) | Not Reported | [2][3] |
| AlEt₃ | 1311:1 | 80 | 8-10 | High | >100,000 | Not Reported | [4] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. Variations in experimental setup, monomer purity, and analytical techniques can influence the results.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of catalytic systems. Below are representative experimental protocols for the bulk polymerization of p-dioxanone using the discussed organometallic catalysts.
Protocol 1: Synthesis of Polydioxanone using Tin(II) 2-ethylhexanoate (Sn(Oct)₂)[1]
-
Preparation: A flask equipped with a magnetic stirrer is flame-dried under vacuum and subsequently purged with dry nitrogen.
-
Charging the Reactor: p-Dioxanone (PDO) monomer and a predetermined amount of Sn(Oct)₂ catalyst (e.g., monomer to catalyst molar ratio of 1000:1) are added to the flask under a nitrogen atmosphere.
-
Polymerization: The reaction mixture is heated to 100°C with continuous stirring.
-
Reaction Monitoring: The polymerization is allowed to proceed for a specified duration (e.g., 20 hours).
-
Purification: After cooling to room temperature, the solidified polymer is dissolved in a suitable solvent, such as chloroform, and precipitated in a non-solvent like cold methanol.
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
Protocol 2: Synthesis of Polydioxanone using Zinc L-lactate (Zn(L-lactate)₂)[2][3]
-
Catalyst and Monomer Preparation: Anhydrous Zn(L-lactate)₂ is used as the catalyst. The p-dioxanone monomer is purified prior to use.
-
Reaction Setup: The polymerization is carried out in a sealed glass ampoule under an inert atmosphere.
-
Polymerization: The monomer and catalyst (e.g., monomer to catalyst molar ratio of 2000:1) are heated in bulk at 100°C.
-
Reaction Time: The reaction is allowed to proceed for an extended period (e.g., 8-14 days) to achieve high molecular weight.
-
Product Isolation: The resulting polymer is dissolved in a suitable solvent and precipitated to remove residual monomer and catalyst.
-
Drying: The final polymer is dried under vacuum.
Protocol 3: Synthesis of Polydioxanone using Triethylaluminum (AlEt₃)[4]
-
Reaction System Preparation: A multi-component catalytic system is prepared, often involving AlEt₃, water, and a protonic acid like phosphoric acid. The precise molar ratios of these components are critical for catalytic activity.
-
Polymerization Conditions: The bulk polymerization of p-dioxanone is conducted at a controlled temperature, for instance, 80°C.
-
Catalyst Loading: The monomer to catalyst molar ratio is typically high (e.g., 1311:1 to 1573:1).
-
Reaction Duration: The polymerization is carried out for a period of 8 to 10 hours.
-
Polymer Recovery: The synthesized polymer is purified by dissolution and precipitation to remove the catalyst residues.
-
Drying: The purified polydioxanone is dried thoroughly under vacuum.
Catalytic Mechanisms and Visualizations
The ring-opening polymerization of p-dioxanone by these organometallic catalysts predominantly proceeds via a coordination-insertion mechanism . This mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain propagation.
The general workflow for the synthesis of polydioxanone via ring-opening polymerization is depicted below.
The catalytic cycle for the coordination-insertion mechanism, exemplified by a generic metal alkoxide catalyst, is illustrated in the following diagram. This mechanism is broadly applicable to the organometallic catalysts discussed.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Biodegradable Fibers: Polydioxanone in Focus
For researchers, scientists, and drug development professionals, understanding the mechanical properties of biodegradable polymers is paramount for the design and engineering of medical devices such as sutures, scaffolds for tissue engineering, and drug delivery systems. This guide provides a comparative analysis of the tensile strength and elongation at break of polydioxanone (PDO) fibers against other commonly used biodegradable polyesters: polyglycolic acid (PGA), polylactic acid (PLA), and polycaprolactone (PCL). The data presented is compiled from various scientific studies to offer a comprehensive overview for material selection and application development.
Comparative Analysis of Mechanical Properties
The selection of a biodegradable polymer for a specific biomedical application is often dictated by its mechanical behavior, particularly its strength and elasticity. The following table summarizes the typical tensile strength and elongation at break for PDO, PGA, PLA, and PCL fibers. It is important to note that these values can vary significantly based on the polymer grade, processing conditions, fiber diameter, and testing methodology.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics |
| Polydioxanone (PDO) | 382 - 580 | 25 - 65 | Good flexibility, moderate strength, and extended degradation profile. |
| Polyglycolic Acid (PGA) | 500 - 1000 | 15 - 35[1] | High initial strength and stiffness, but rapid loss of mechanical properties. |
| Polylactic Acid (PLA) | 28 - 60[2] | 3.5 - 6.0[2] | High modulus, good processability, and a wide range of properties depending on the isomeric form (L- or D-lactide). |
| Polycaprolactone (PCL) | 14 - 24 | > 400 | High flexibility and toughness, very slow degradation rate. |
Experimental Protocols
The determination of tensile strength and elongation at break for these polymer fibers is typically conducted following standardized testing methods to ensure comparability and reproducibility of results. The American Society for Testing and Materials (ASTM) provides several relevant standards, with ASTM D3379 and ASTM D882 being commonly referenced for single filaments and thin films, respectively.
Generalized Tensile Testing Protocol for Biodegradable Fibers
This protocol outlines a typical procedure for evaluating the tensile properties of individual biodegradable polymer fibers.
1. Specimen Preparation:
-
Single fibers of a uniform diameter are carefully extracted from the source material.
-
The ends of the fiber are mounted onto a testing card or tab, ensuring the fiber is straight and under minimal tension. This prevents damage from the testing grips.
-
The gauge length, which is the length of the fiber between the mounting tabs, is precisely measured. A common gauge length for single fiber testing is 20 mm.
2. Test Environment:
-
Testing is conducted under controlled environmental conditions to minimize the influence of temperature and humidity on the mechanical properties of the polymers.
-
A standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5% relative humidity is typically maintained.
3. Test Procedure:
-
The mounted fiber specimen is secured in the grips of a universal testing machine (UTM) equipped with a low-force load cell (e.g., 5N or 10N).
-
The sides of the mounting card are cut, leaving the fiber freely suspended between the grips.
-
The fiber is then pulled at a constant rate of extension (crosshead speed) until it ruptures. The crosshead speed is selected to produce fiber rupture within a reasonable timeframe (e.g., 30-60 seconds) and is often set at a percentage of the initial gauge length per minute (e.g., 50% of gauge length/min).
-
During the test, the load (force) applied to the fiber and the corresponding elongation (displacement) are continuously recorded.
4. Data Analysis:
-
Tensile Strength (σ): This is calculated by dividing the maximum load (Fmax) sustained by the fiber before breaking by the initial cross-sectional area (A) of the fiber. The cross-sectional area is determined from the fiber's diameter, measured using a microscope or laser micrometer.
-
σ = Fmax / A
-
-
Elongation at Break (ε): This is the strain at which the fiber ruptures. It is calculated by dividing the change in length of the fiber at the point of rupture (ΔL) by its initial gauge length (L0) and is typically expressed as a percentage.
-
ε (%) = (ΔL / L0) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the experimental workflow for determining the tensile properties of biodegradable fibers.
Caption: Experimental workflow for tensile testing of biodegradable fibers.
References
A Comparative Guide to the Hydrolytic Degradation of Polydioxanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolytic degradation mechanism of polydioxanone (PDO), a widely used biodegradable polymer in medical devices, with other common alternatives such as polyglycolic acid (PGA) and polylactic acid (PLA). The information presented is supported by experimental data from various studies to assist in the selection and development of biodegradable materials for biomedical applications.
Overview of Hydrolytic Degradation
The degradation of aliphatic polyesters like polydioxanone (PDO), polyglycolic acid (PGA), and polylactic acid (PLA) primarily occurs through the hydrolysis of their ester bonds.[1] This process is influenced by several factors including the polymer's chemical structure, molecular weight, crystallinity, and the surrounding environment (e.g., pH, temperature, and presence of enzymes or other substances).[2][3]
The degradation of PDO is understood to be a two-stage process. Initially, random chain scission occurs in the amorphous regions of the polymer. This is followed by a slower degradation of the more resistant crystalline regions.[1][4] This mechanism leads to a gradual loss of mechanical strength and mass over time. The byproducts of PDO degradation, such as glycoxylate, are ultimately metabolized and excreted from the body, primarily through urine.[1]
Comparative Degradation Data
The following tables summarize quantitative data from various in vitro studies, comparing the degradation characteristics of PDO with PGA and PLA. These studies typically involve incubating the polymer samples in a phosphate-buffered saline (PBS) solution at physiological temperature (37°C) to simulate in vivo conditions.[1][4][5]
Table 1: Tensile Strength Retention of Biodegradable Sutures in vitro
| Suture Material | Initial Tensile Strength (N) | Tensile Strength after 14 days in artificial saliva (N) | Percentage Retention (%) |
| Polydioxanone (PDO) 3-0 | 18.42 | 6.238 | 33.9% |
| Polyglycolic Acid (PGA) 3-0 | 26.9 | 24.65 | 91.6% |
| Catgut 5-0 | 8.06 | 3.174 | 39.4% |
Data extracted from an in vitro study comparing various suture materials. The values for PDO and PGA are for size 3-0 sutures.[6]
Table 2: In Vitro Degradation Rate of Strength (k) in Different Media
| Polymer | Degradation Medium | Degradation Rate of Strength, k (weeks⁻¹) |
| PDO | Water | 1.481 |
| NaCl | 0.475 | |
| PBS | 0.483 | |
| PGA | Water | 0.848 |
| NaCl | 0.752 | |
| PBS | 0.797 | |
| PLA-PCL | Water | 0.092 |
| NaCl | 0.095 | |
| PBS | 0.103 |
This table shows the first-order degradation rate constant for tensile strength loss in various media at 37°C.[7][8]
Table 3: Comparison of Weight Loss for Different Biodegradable Polymers in vitro
| Polymer | Degradation Medium | Weight Loss after 12 weeks (%) |
| PGA-PCL | PBS | > 80% |
| PGA | PBS | Not specified, but faster than PDO |
| PDO | PBS | Slower than PGA-PCL and PGA |
| PLA-PCL | PBS | Least degradable |
This table provides a qualitative and quantitative comparison of weight loss among different biodegradable polymers incubated in PBS at 37°C.[9][10]
Hydrolytic Degradation Mechanism of Polydioxanone
The hydrolytic degradation of PDO is a bulk erosion process that begins with the diffusion of water into the polymer matrix.[11] This initiates the cleavage of ester bonds, leading to a decrease in molecular weight, followed by a reduction in mechanical strength, and finally, a loss of mass. The process can be visualized as a two-stage mechanism targeting different regions of the semi-crystalline polymer.
Caption: Hydrolytic degradation pathway of Polydioxanone (PDO).
Experimental Protocols
This section details the typical methodologies used for in vitro hydrolytic degradation studies of polydioxanone and its alternatives.
In Vitro Degradation Setup
A common method for studying in vitro hydrolytic degradation involves immersing the polymer samples in a buffered solution under controlled temperature.
Protocol:
-
Sample Preparation: Polydioxanone samples (e.g., sutures, films, or scaffolds) of defined dimensions are prepared.
-
Degradation Medium: A phosphate-buffered saline (PBS) solution with a pH of 7.4 is typically used to mimic physiological conditions.[1][4][5] Other media such as distilled water or saline (NaCl) solution can also be used for comparative studies.[7]
-
Incubation: Samples are placed in sterile containers with the degradation medium and incubated in a temperature-controlled environment, usually at 37°C.[1][4][5]
-
Time Points: Samples are removed from the solution at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks) for analysis.
Tensile Strength Measurement
The mechanical properties of the degrading polymer are crucial for its performance in load-bearing applications.
Protocol:
-
Sample Retrieval: At each time point, samples are removed from the degradation medium and gently blotted to remove excess surface water.
-
Testing Instrument: A universal testing machine is used to perform tensile tests.
-
Test Parameters: The gauge length and crosshead speed are set according to standard protocols (e.g., ASTM D882 for thin plastic sheeting).
-
Data Acquisition: The tensile strength, Young's modulus, and elongation at break are recorded.
Molecular Weight Analysis
Gel Permeation Chromatography (GPC) is commonly employed to determine the change in molecular weight of the polymer during degradation.
Protocol:
-
Sample Preparation: Degraded polymer samples are dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP).
-
GPC System: A GPC system equipped with a refractive index (RI) detector is used.
-
Analysis: The dissolved sample is injected into the GPC system, and the molecular weight distribution is determined relative to polymer standards (e.g., polystyrene or polymethyl methacrylate).
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to investigate changes in the thermal properties and crystallinity of the polymer.
Protocol:
-
Sample Preparation: A small amount of the dried, degraded polymer is hermetically sealed in an aluminum pan.
-
DSC Instrument: A DSC instrument is used to heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting temperature (Tm), glass transition temperature (Tg), and heat of fusion (ΔHm) are determined from the resulting thermogram. The degree of crystallinity can be calculated by comparing the measured heat of fusion to that of a 100% crystalline polymer.[12]
Morphological Analysis (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the degrading polymer, revealing cracks, pores, and other changes.
Protocol:
-
Sample Preparation: Degraded samples are dried and mounted on an SEM stub using conductive tape.
-
Sputter Coating: The samples are coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.
-
Imaging: The coated samples are observed under the SEM at various magnifications to visualize the surface topography.[13]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro hydrolytic degradation study of a biodegradable polymer.
Caption: General workflow for an in vitro degradation study.
Conclusion
The hydrolytic degradation of polydioxanone is a well-characterized process that proceeds through the initial degradation of its amorphous regions followed by the crystalline domains. Compared to other biodegradable polymers like PGA, PDO generally exhibits a slower degradation rate, which can be advantageous for applications requiring prolonged mechanical support. However, the degradation rate of all these polymers is highly dependent on the specific environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting comparative degradation studies to select the most appropriate material for a given biomedical application. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and medical device engineering.
References
- 1. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. healthiummedtech.com [healthiummedtech.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. periodicos.ufrn.br [periodicos.ufrn.br]
- 12. A Complex In Vitro Degradation Study on Polydioxanone Biliary Stents during a Clinically Relevant Period with the Focus on Raman Spectroscopy Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Polydioxanone Synthesis: The Impact of Initiation Methods on Polymer Properties
For researchers, scientists, and drug development professionals, the choice of initiation method for polydioxanone (PDO) synthesis is a critical determinant of the final polymer's characteristics and, consequently, its performance in biomedical applications. This guide provides an objective comparison of PDO synthesized via different initiation methods, supported by experimental data, detailed protocols, and visual workflows.
Polydioxanone, a biodegradable and biocompatible polyester, is extensively utilized in medical devices such as absorbable sutures, orthopedic pins, and drug delivery systems. The ring-opening polymerization (ROP) of p-dioxanone is the standard method for PDO synthesis, where the initiator or catalyst plays a pivotal role in defining the polymer's molecular weight, polydispersity, thermal stability, and mechanical strength. This guide delves into a comparison of common and alternative initiation strategies, offering insights to aid in the selection of the most suitable synthesis route for specific applications.
Performance Comparison of Polydioxanone by Initiation Method
The properties of polydioxanone are significantly influenced by the chosen initiation system. The following table summarizes key performance indicators of PDO synthesized using stannous octoate, organic catalysts, and other metal-based catalysts. It is important to note that direct comparisons can be challenging as reaction conditions vary across different studies.
| Property | Stannous Octoate (Sn(Oct)₂) | Organic Catalysts (e.g., DMAP, DBU, TBD) | Other Metal Catalysts (e.g., Zn, Al compounds) |
| Typical Molecular Weight (Mw) | High (e.g., > 50,000 g/mol )[1] | Variable, can achieve high molecular weight | Can achieve high molecular weight (e.g., > 50,000 g/mol )[2][3] |
| Polydispersity Index (PDI) | Typically broad | Can be narrow, offering better control | Generally broad |
| Monomer Conversion | High, optimal conditions around 100°C for 20 hours[4] | High | High, dependent on specific catalyst and conditions[2] |
| Thermal Stability | Moderate; residual tin can accelerate thermal degradation[5] | Generally good; avoids metal contamination | Can be lower due to residual metal catalysis[5] |
| Glass Transition Temp. (Tg) | -10 to 0 °C[6] | Around -11.7 to -19.1 °C (for graft copolymers)[7] | Not widely reported for homopolymers |
| Melting Temperature (Tm) | ~110 °C[8] | Not widely reported for homopolymers | Not widely reported for homopolymers |
| Mechanical Properties | Good tensile strength and flexibility | Potentially tunable properties | Good mechanical properties |
| Biocompatibility | Generally good, but residual tin can be a concern[5] | Excellent, as it avoids heavy metal catalysts | Concerns about residual metal toxicity exist |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of polydioxanone using different initiation methods.
Stannous Octoate Initiated Polymerization
This is the most conventional method for PDO synthesis.
-
Materials: p-dioxanone (monomer), Stannous octoate (Sn(Oct)₂ - catalyst), Dodecanol (initiator, optional), Toluene (solvent, optional).
-
Procedure:
-
The p-dioxanone monomer is purified by recrystallization or distillation to remove impurities.
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the desired amount of p-dioxanone is added.
-
If used, the initiator (e.g., dodecanol) is added to control the molecular weight. The monomer-to-initiator ratio is a key parameter.
-
The catalyst, stannous octoate, is introduced. A typical monomer-to-catalyst molar ratio ranges from 10,000:1 to 20,000:1.
-
The reaction mixture is heated to a specific temperature, typically between 100°C and 140°C, and stirred for a predetermined duration (e.g., 4 to 24 hours).[1][4]
-
After the polymerization is complete, the polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and catalyst residues.
-
The purified polydioxanone is then dried under vacuum until a constant weight is achieved.
-
Organic Catalyst Initiated Polymerization
Organocatalysis offers a metal-free alternative for PDO synthesis.
-
Materials: p-dioxanone (monomer), 4-Dimethylaminopyridine (DMAP), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalysts), Benzyl alcohol (initiator).
-
Procedure:
-
Similar to the stannous octoate method, the monomer and reaction vessel must be rigorously dried.
-
In an inert atmosphere, the p-dioxanone monomer and initiator are added to the reaction vessel.
-
The organic catalyst (e.g., DMAP, DBU, or TBD) is then added. The molar ratio of monomer to catalyst and initiator will influence the polymerization rate and polymer properties.
-
The reaction is typically carried out in bulk or in a dry, aprotic solvent at a controlled temperature, which can range from room temperature to elevated temperatures depending on the catalyst's activity.
-
The polymerization is allowed to proceed for a specified time.
-
Purification involves precipitation of the polymer in a non-solvent to remove the catalyst and any remaining monomer.
-
The final polymer is dried under vacuum.
-
Other Metal-Based Catalyst Initiated Polymerization (e.g., Zinc or Aluminum Compounds)
Compounds like zinc lactate or aluminum alkoxides can also initiate the ROP of p-dioxanone.
-
Materials: p-dioxanone (monomer), Zinc L-lactate (ZnLac₂) or Aluminum isopropoxide (Al(OⁱPr)₃) (catalyst/initiator).
-
Procedure:
-
The monomer and glassware are prepared under anhydrous conditions.
-
The metal-based catalyst is added to the monomer in the reaction vessel under an inert atmosphere.
-
The reaction is typically conducted in bulk at elevated temperatures (e.g., 100°C to 130°C).[3]
-
The polymerization time can vary from a few hours to over a day, depending on the desired molecular weight and conversion.
-
The resulting polymer is purified by dissolution and precipitation, similar to the other methods.
-
The final product is dried thoroughly under vacuum.
-
Characterization Methods
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5]
-
Thermal Properties (Tg and Tm): Analyzed using Differential Scanning Calorimetry (DSC).[9]
-
Mechanical Properties (Tensile Strength, Elongation at Break): Measured using a universal testing machine according to relevant ASTM or ISO standards.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Poly(p-dioxanone) Catalyzed by Zn L-Lactate under Microwave Irradiation and Its Application in Ibuprofen Delivery | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Catalysis for the Ring-Opening Graft Polymerization of p-Dioxanone with Xylan in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
Validating the Purity of 1,4-Dioxan-2-one: A Comparative Guide to Gas Chromatography and Quantitative NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of two robust analytical techniques for validating the purity of 1,4-Dioxan-2-one (also known as p-dioxanone), a key monomer in the synthesis of biodegradable polymers for biomedical applications. We will explore the utility of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for your laboratory's needs.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the validation of this compound purity using a proposed Gas Chromatography-Flame Ionization Detection (GC-FID) method and a Quantitative ¹H NMR (qNMR) approach.
| Parameter | Gas Chromatography (GC-FID) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | Quantitation based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule. |
| Primary Measurement | Peak area of the analyte relative to the total peak area of all components. | Integral of specific proton signals of the analyte relative to a certified internal standard of known purity and concentration. |
| Reported Purity | >98.0% (as per typical supplier specifications) | Can provide a highly accurate, absolute purity value. |
| Potential Impurities Detected | Volatile compounds such as residual solvents (e.g., from synthesis or purification), unreacted starting materials (e.g., diethylene glycol), and volatile byproducts of the synthesis reaction. | Any proton-containing impurity with distinct signals from the analyte. This includes residual solvents, starting materials, and non-volatile impurities. |
| Strengths | High sensitivity for volatile impurities, excellent separation efficiency, widely available instrumentation. | Provides an absolute purity value, requires no analyte-specific reference standard for calibration, non-destructive, and provides structural information on impurities. |
| Limitations | Requires a reference standard for positive identification, may not detect non-volatile impurities, and purity is calculated as a relative percentage of detected peaks. | Lower sensitivity compared to GC-FID for trace impurities, potential for signal overlap requiring higher field instruments or advanced techniques for resolution. |
| Typical Run Time | 15-30 minutes | 5-15 minutes per sample |
Experimental Protocols
Gas Chromatography (GC-FID) Method for this compound Purity
Objective: To determine the purity of this compound by separating it from potential volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of polar compounds like lactones.[1]
Reagents:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Carrier Gas: Helium or Hydrogen (high purity)
-
FID Gases: Hydrogen and Air (high purity)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Processing: Integrate the areas of all peaks in the chromatogram. The purity of this compound is calculated as the percentage of the peak area of the main component relative to the total area of all peaks.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Quantitative ¹H NMR (qNMR) for this compound Purity
Objective: To determine the absolute purity of a this compound sample using an internal standard.[2][3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation of the nuclei.
-
-
Data Processing:
-
Carefully integrate the well-resolved signals of both the this compound and the internal standard.
-
For this compound, suitable signals would be the methylene protons adjacent to the ester oxygen and the ether oxygen.
-
The purity of the this compound is calculated using the following formula:
Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Mandatory Visualization
Caption: Workflow for this compound purity validation by Gas Chromatography.
Conclusion
Both Gas Chromatography and Quantitative NMR are powerful techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis and the instrumentation available.
-
Gas Chromatography is an excellent choice for routine quality control, offering high throughput and sensitivity for detecting volatile impurities. It provides a reliable relative purity assessment.
-
Quantitative NMR is the preferred method when an accurate, absolute purity value is required. It is particularly valuable for the characterization of reference standards and in situations where the identification of unknown impurities is necessary.
For a comprehensive validation of this compound purity, employing both techniques can be advantageous. GC-FID can screen for volatile impurities, while qNMR can provide a definitive, absolute purity value and identify a broader range of potential contaminants. This dual-pronged approach ensures the highest confidence in the quality of this critical monomer for pharmaceutical and biomedical applications.
References
- 1. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility testing of polydioxanone scaffolds for tissue engineering
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polydioxanone (PDO) Scaffolds with Common Alternatives, Supported by Experimental Data.
Polydioxanone (PDO), a synthetic biodegradable polymer, has garnered significant attention in the field of tissue engineering for its favorable mechanical properties, biocompatibility, and tunable degradation kinetics.[1][2] This guide provides a comprehensive comparison of PDO scaffolds with other widely used biomaterials—Polylactic Acid (PLA), Polycaprolactone (PCL), and natural polymers—to aid researchers in selecting the optimal scaffold for their specific tissue engineering applications.
In Vitro Biocompatibility: A Quantitative Comparison
The initial cellular response to a biomaterial is a critical determinant of its success. In vitro assays are essential for evaluating cytotoxicity, cell adhesion, and proliferation. While direct comparative studies under identical conditions are limited, this section synthesizes available data to provide a comparative overview.
Table 1: In Vitro Cytotoxicity and Cell Viability on Various Polymer Scaffolds
| Scaffold Material | Cell Type | Assay | Results | Reference |
| Polydioxanone (PDO) | Adipose-Derived Stem Cells (ADSCs) | MTT Assay | Significantly higher cell viability compared to PHBVV and PU scaffolds. | [3] |
| Polylactic Acid (PLA) | Human Dermal Fibroblasts (HDFs) | WST-1 Assay | Significant cell proliferation observed over 18 days. | [4][5] |
| Polycaprolactone (PCL) | Human Vascular Fibroblasts (HVF), Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | No significant difference in cell viability compared to control (absence of scaffold). | [6] |
| PCL/PLA Composite | MC3T3-E1 (Osteoblast-like cells) | MTT Assay | PCL/PLA/HA scaffolds showed significantly higher cell proliferation than PCL/PLA scaffolds. | [7][8] |
| Natural Polymer (Fibrin Glue) | Human Dental Pulp Stem Cells (HDPSCs) | MTT Assay | Significant increase in cell proliferation over 72 hours. | [9] |
Table 2: Cell Adhesion on Different Scaffold Materials
| Scaffold Material | Cell Type | Adhesion Characteristics | Reference |
| Polydioxanone (PDO) | Human Adipose-Derived Stem Cells (hASCs) | Efficient cell adhesion, migration, and spreading observed. | [10] |
| Polylactic Acid (PLA) | Human Skin Fibroblasts (HSFs) | Strong cell adhesion observed on porous scaffolds. | [11] |
| Polycaprolactone (PCL) | Bone Marrow Stromal Cells (BMSCs) | RGD-modified PCL promoted initial attachment, spreading, and focal adhesion formation. | [1] |
| PCL/PLA Composite | Dermal Fibroblasts | Good cell spreading and attachment on the composite scaffold. | [9] |
| Natural Polymer (Collagen) | Not Specified | Provides biocompatibility and aids in the combination of other materials, allowing for cell distribution. | [12] |
In Vivo Biocompatibility: A Comparative Histological Analysis
The in vivo response to an implanted scaffold provides crucial insights into its biocompatibility, including the inflammatory response, tissue integration, and degradation profile.
A 2021 study by Yong-eun Jung, et al., provides a direct comparative in vivo analysis of PDO, PLLA (a form of PLA), and PCL threads in a murine model, offering valuable quantitative data on neocollagenesis and inflammation.[13] Another study from 2023 provides further comparative data on collagen density and gene expression in response to these materials.[14]
Table 3: In Vivo Response to Implanted Scaffolds in a Murine Model
| Parameter | Polydioxanone (PDO) | Poly-L-lactic Acid (PLLA) | Polycaprolactone (PCL) | Timescale | Reference |
| Neocollagenesis (Type III Collagen) | Increased | Increased | Significantly increased compared to PDO and PLLA | 8 weeks | [13] |
| Inflammatory Cell Infiltration | Lower than PCL groups | Lower than PCL groups | Significantly higher than PDO and PLLA groups | 8 weeks | [13] |
| Dermal Collagen Density | Enhanced | Enhanced | Most effective in enhancing dermal collagen density | 4 weeks | [10][14] |
| COL1/COL3 Ratio | Lowered | Lowered | Lowest ratio, indicating a more youthful collagen composition | 4 weeks | [14] |
| Degradation Time | ~6-8 months | ~12-18 months | Up to 2 years | - | [13] |
These findings suggest that while PCL induces a more pronounced inflammatory response, it also leads to superior collagen production over a longer period.[13][14] PDO and PLLA elicit a milder inflammatory reaction.[13] The choice of material may therefore depend on the desired longevity of the scaffold and the acceptable level of initial inflammation for the target application. The degradation of PDO is primarily through hydrolysis, resulting in non-toxic byproducts that are excreted by the kidneys.[1] In contrast, the degradation of PLA can lead to an acidic microenvironment, which may influence the inflammatory response.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biocompatibility assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Scaffold Preparation: Sterilize scaffold materials (e.g., via ethylene oxide or 70% ethanol washes followed by sterile PBS rinses). Place scaffolds into the wells of a multi-well culture plate.
-
Cell Seeding: Seed a known density of cells (e.g., 1 x 10^4 cells/well) onto the scaffolds and control wells (tissue culture plastic). Culture for desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Incubation: Remove the culture medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to dissolve the formazan crystals.[17]
-
Quantification: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[6] Cell viability is typically expressed as a percentage relative to the control group.
Cell Adhesion Assay
This assay quantifies the attachment of cells to the scaffold surface.
Protocol:
-
Scaffold Preparation and Cell Seeding: Follow steps 1 and 2 as described in the MTT assay protocol. Allow cells to adhere for a specific period (e.g., 4 hours).
-
Washing: Gently wash the scaffolds with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Direct Counting: Fix and stain the adherent cells with a fluorescent dye (e.g., DAPI for nuclei) and count the number of cells per unit area using fluorescence microscopy.
-
Indirect Quantification: Use a viability assay like the MTT or AlamarBlue assay on the washed scaffolds to quantify the number of adherent, viable cells.[11] The results can be correlated with a standard curve of known cell numbers.
-
Signaling Pathways and Experimental Workflows
The interaction of cells with a scaffold is a complex process involving multiple signaling pathways that dictate cell fate. The experimental workflow for evaluating biocompatibility follows a logical progression from in vitro to in vivo studies.
Caption: Experimental workflow for biocompatibility testing of tissue engineering scaffolds.
Upon interaction with the extracellular matrix (ECM)-like surface of a PDO scaffold, cells initiate a cascade of signaling events, primarily through integrin receptors. This leads to the formation of focal adhesions and the activation of downstream pathways that regulate cell adhesion, proliferation, and differentiation, ultimately contributing to tissue regeneration.
Caption: General signaling pathway of cell interaction with a PDO scaffold.
References
- 1. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Journal of Medical Innovation and Technology » Submission » 3D Printed Polylactic Acid Scaffold For Dermal Tissue Engineering Application: The Fibroblast Proliferation in Vitro [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Electrospun PCL/PLA/HA based nanofibers as scaffold for osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of cell viability of Human Dental Pulp Stem Cells in Two dimensional and Three dimensional Fibrin Glue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three-Dimensional Printed Porous PLA Scaffolds with Dual Functionality: Cell Proliferation Enhancement and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viability and Adhesion of Periodontal Ligament Fibroblasts on a Hydroxyapatite Scaffold Combined with Collagen, Polylactic Acid–Polyglycolic Acid Copolymer and Platelet-Rich Fibrin: A Preclinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polydioxanone-Based Membranes for Bone Regeneration [ouci.dntb.gov.ua]
- 14. Enhancing dermal collagen density towards youthfulness: A comparative study of PCL, PLLA, and PDO thread implantation in aging rats model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local foreign-body reaction to commercial biodegradable implants: an in vivo animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study [mdpi.com]
- 17. reprocell.com [reprocell.com]
A Comparative Guide to the Mechanical Properties of Polydioxanone (PDO) Blends with Other Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Polydioxanone (PDO), a biodegradable and biocompatible polyester, is widely utilized in biomedical applications, including sutures, stents, and drug delivery systems. However, its inherent mechanical properties can be tailored and enhanced by blending it with other biopolymers. This guide provides an objective comparison of the mechanical performance of various PDO blends, supported by experimental data, to aid in the selection of optimal material compositions for specific research and development needs.
Comparative Analysis of Mechanical Properties
The mechanical behavior of PDO blends is significantly influenced by the type of biopolymer incorporated, the blend ratio, and the fabrication method. The following table summarizes the key mechanical properties of pure PDO and its blends with several common biopolymers.
| Material Composition | Fabrication Method | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference |
| Pure PDO | Injection Molding | ~30-50 | ~545-1500 | ~30-500 | ~17-93 | [1] |
| PDO/Chitosan (70/30 wt%) | Film Casting | 32.75 | 1108 | - | - | [2] |
| PDO/Poly(ester urethane urea) (PHH) | Electrospinning | 2.2 ± 0.4 (Dry) | - | - | - | [3] |
| PDO/Poly(ester urethane urea) (PHH) | Electrospinning | 2.0 ± 0.5 (Hydrated) | ~5 | 150 ± 44 | - | [3] |
| PDO/Elastin (50/50) | Electrospinning | - | - | - | - | [4] |
| PLA/PDO Fibers | 3D Fabrication | 32.15 cN/dtex | - | 56.37 | - | [5] |
| PLA/PCL (93/7 wt%) | Solution Casting | 42.9 ± 3.5 | - | 10.3 ± 2.7 | - |
Note: "-" indicates data not available in the cited sources. The mechanical properties of pure PDO can vary significantly depending on the processing conditions and specific grade of the polymer.[1]
Key Observations:
-
Chitosan: The addition of chitosan to PDO can significantly increase both tensile strength and Young's modulus, suggesting improved stiffness and strength. A 30 wt% chitosan blend resulted in a notable enhancement of these properties.[2]
-
Poly(ester urethane urea) (PHH): Blending PDO with PHH via electrospinning creates materials with mechanical properties comparable to soft tissues, exhibiting lower tensile strength but significant elongation, particularly in a hydrated state.[3]
-
Polylactic Acid (PLA): Incorporating PDO fibers into a PLA matrix can enhance the tensile strength and elongation of the composite material.[5]
-
Polycaprolactone (PCL): Blends of PLA and PCL, which can be analogous to PDO/PCL systems in some respects, demonstrate that even a small amount of PCL can improve the ductility of the blend.
Data on the impact strength of specific PDO blends is limited in the reviewed literature. This highlights an area for future research to fully characterize the toughness of these materials.
Experimental Protocols
Accurate and standardized testing methodologies are crucial for comparing the mechanical properties of polymer blends. Below are detailed protocols for key experiments.
Tensile Testing
Standard: ASTM D882 / ISO 527-1
Objective: To determine the tensile strength, Young's modulus, and elongation at break of thin polymer films.
Methodology:
-
Specimen Preparation: Prepare rectangular or dog-bone shaped specimens of the polymer blend film with uniform thickness and width. Ensure the dimensions comply with the chosen standard.
-
Instrumentation: Utilize a universal testing machine (UTM) equipped with grips suitable for thin films to prevent slippage and stress concentrations. A load cell appropriate for the expected breaking force of the material should be used.
-
Test Procedure:
-
Measure the thickness and width of the specimen at multiple points and calculate the average cross-sectional area.
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned with the testing axis.
-
Set the initial grip separation (gauge length).
-
Apply a constant rate of crosshead displacement until the specimen fractures. The rate of extension is a critical parameter and should be selected based on the material's properties.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to the initial gauge length.
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the polymer blends as a function of temperature and frequency.
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of the polymer blend with precise dimensions.
-
Instrumentation: Use a dynamic mechanical analyzer capable of applying a sinusoidal strain or stress to the sample and measuring the resultant stress or strain. The instrument should have a temperature-controlled chamber.
-
Test Procedure:
-
Mount the specimen in the appropriate fixture (e.g., tension, cantilever, or three-point bending).
-
Apply a small, oscillating strain at a specific frequency.
-
Ramp the temperature over a defined range while continuously measuring the storage modulus (E'), loss modulus (E''), and tan delta (δ).
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material and is a measure of the stored energy.
-
Loss Modulus (E''): Represents the viscous response of the material and is a measure of the energy dissipated as heat.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often associated with the glass transition temperature (Tg) of the polymer.
-
Impact Testing
Standard: ASTM D6110 (Charpy Impact Test)
Objective: To determine the energy absorbed by a material during fracture, providing a measure of its toughness.
Methodology:
-
Specimen Preparation: Prepare notched rectangular specimens of the polymer blend according to the dimensions specified in the standard. The notch creates a stress concentration point to promote a controlled fracture.
-
Instrumentation: Use a pendulum-type impact tester (Charpy tester).
-
Test Procedure:
-
Secure the notched specimen in the test fixture.
-
Release a pendulum of a known mass from a specific height, allowing it to strike and fracture the specimen at the notch.
-
Measure the height to which the pendulum swings after fracturing the specimen.
-
-
Data Analysis:
-
The energy absorbed by the specimen is calculated from the difference between the initial potential energy of the pendulum and its potential energy after fracturing the specimen.
-
Impact strength is typically reported as the energy absorbed per unit of cross-sectional area at the notch (e.g., in kJ/m²).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from material preparation to mechanical characterization of PDO biopolymer blends.
Caption: Workflow for the preparation and mechanical characterization of PDO biopolymer blends.
References
- 1. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Degradation of Polydioxanone: A Comparative Analysis of Acidic Byproducts and Their Biological Impact
For Researchers, Scientists, and Drug Development Professionals
The biodegradable polymer polydioxanone (PDO) is extensively utilized in medical devices, from sutures to orthopedic pins, owing to its favorable mechanical properties and biocompatibility. However, as with all biodegradable polyesters, its degradation through hydrolysis leads to the generation of acidic byproducts. The accumulation of these acidic molecules in the local tissue environment can significantly influence the biological response to the implant, including triggering inflammatory reactions. This guide provides a comprehensive comparison of the acidic byproducts generated from the degradation of PDO with two other common biodegradable polyesters, polycaprolactone (PCL) and poly(lactic-co-glycolic acid) (PLGA). We present supporting experimental data, detailed methodologies for analysis, and visualizations of the degradation process and associated inflammatory signaling pathways.
Comparative Analysis of Polymer Degradation
The degradation of biodegradable polyesters is a complex process influenced by factors such as polymer composition, molecular weight, crystallinity, and the surrounding environment. The primary mechanism of degradation for PDO, PCL, and PLGA is the hydrolysis of their ester bonds, leading to a decrease in molecular weight and eventual mass loss. A key consequence of this process is the release of acidic monomeric and oligomeric byproducts, which can lower the local pH.
Quantitative Comparison of Degradation Parameters
The following table summarizes key parameters associated with the degradation of PDO, PCL, and PLGA based on in vitro studies. It is important to note that degradation rates and byproduct concentrations can vary significantly depending on the specific formulation of the polymer (e.g., the lactide-to-glycolide ratio in PLGA) and the experimental conditions.
| Parameter | Polydioxanone (PDO) | Polycaprolactone (PCL) | Poly(lactic-co-glycolic acid) (PLGA) 50:50 |
| Primary Acidic Byproducts | 2-Hydroxy-ethoxyacetic acid, Glyoxylic acid, Glycolic acid, Oxalic acid | 6-Hydroxyhexanoic acid | Lactic acid, Glycolic acid |
| Degradation Time (in vitro) | Months (e.g., 6-12 months for complete mass loss) | Years (e.g., >2 years for complete mass loss) | Weeks to Months (e.g., 1-2 months for complete mass loss) |
| pH of Degradation Medium (in vitro, 4 weeks) | ~6.5 - 7.0[1] | ~7.0 - 7.4[2] | ~4.0 - 5.0[3][4] |
| Mass Loss (in vitro, 4 weeks) | ~5-15% | <5% | ~20-50%[3] |
| Molecular Weight Reduction (in vitro, 4 weeks) | Significant | Slow | Rapid |
Experimental Protocols for Byproduct Analysis
Accurate quantification of acidic byproducts is crucial for understanding the degradation profile of biodegradable polymers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
This protocol outlines a general method for the quantification of acidic degradation products.
1. Sample Preparation:
- Degradation medium (e.g., phosphate-buffered saline) is collected at various time points.
- Samples are filtered through a 0.22 µm syringe filter to remove any particulate matter.
- For analysis of intracellular metabolites, cell lysis followed by protein precipitation is required.
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient elution with an acidic mobile phase, such as 0.01 N sulfuric acid or a phosphate buffer at a low pH (e.g., 2.5), is typically used to ensure the acidic analytes are in their protonated form for better retention and peak shape.[5]
- Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
- Detector: A UV detector set at a low wavelength (e.g., 210 nm) can be used for the detection of the carboxyl group.[6] Alternatively, a Refractive Index Detector (RID) can be employed.[5]
- Standard Preparation: Standard curves for each expected acidic byproduct (e.g., glycolic acid, lactic acid, 6-hydroxyhexanoic acid) are prepared in the degradation medium to allow for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile degradation products.
1. Sample Preparation and Derivatization:
- Aqueous samples containing the degradation byproducts are collected.
- The samples are lyophilized to remove water.
- The dried residue is then derivatized to increase the volatility of the acidic analytes. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (TMS) ethers and esters.
- The derivatized sample is reconstituted in a suitable solvent (e.g., hexane or dichloromethane).
2. GC-MS System and Conditions:
- GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
- Injector: A split/splitless injector is used, with the injection volume typically being 1 µL.
- Oven Temperature Program: A temperature gradient is employed to separate the derivatized byproducts. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).[7][8]
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-550 amu).
- Data Analysis: The identification of the degradation products is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by creating calibration curves using derivatized standards.
Visualization of Degradation and Biological Response
The following diagrams, generated using the DOT language, illustrate the degradation pathway of polydioxanone and the subsequent inflammatory signaling cascade initiated by the acidic byproducts.
Caption: Hydrolytic degradation of Polydioxanone.
Caption: Macrophage activation by acidic degradation products.
Biological Consequences of Acidic Byproducts
The localized drop in pH caused by the accumulation of acidic degradation byproducts can have significant biological consequences. This acidic microenvironment is a form of a sterile inflammatory stimulus. The low pH can lead to cell stress and the release of Damage-Associated Molecular Patterns (DAMPs). These DAMPs can then be recognized by pattern recognition receptors, such as Toll-like Receptors (TLRs), on immune cells like macrophages.[9]
Activation of TLRs can trigger intracellular signaling cascades, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] NF-κB activation leads to the transcription of pro-inflammatory genes, including those for pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). The acidic environment can also directly contribute to the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[10][11] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines that drive the inflammatory response.[10][11][12]
Conclusion
The degradation of polydioxanone results in the formation of acidic byproducts that can influence the local tissue environment and elicit an inflammatory response. Compared to PCL, PDO degrades at a faster rate, leading to a more rapid, though generally less pronounced, drop in local pH than that observed with PLGA. Understanding the degradation kinetics and the specific nature of the acidic byproducts is paramount for the rational design of medical devices. The choice of biodegradable polymer should be carefully considered based on the desired degradation profile and the acceptable level of inflammatory response for a given clinical application. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the performance of these essential biomaterials.
References
- 1. Degradation Behavior of 3D Porous Polydioxanone-b-Polycaprolactone Scaffolds Fabricated Using the Melt-Molding Particulate-Leaching Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Less harmful acidic degradation of poly(lactic-co-glycolic acid) bone tissue engineering scaffolds through titania nanoparticle addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fast and precise method for simultaneous quantification of the PLGA monomers lactic and glycolic acid by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Effect of low extracellular pH on NF-κB activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Restricts inflammasome activation via elimination of damaged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Restricts Inflammasome Activation via Elimination of Damaged Mitochondria [escholarship.org]
Comparative rheological properties of polydioxanone and other polyesters
A Comparative Guide to the Rheological Properties of Polydioxanone and Other Biocompatible Polyesters
For researchers, scientists, and drug development professionals, understanding the processability and viscoelastic behavior of biodegradable polyesters is paramount for designing and fabricating medical devices and drug delivery systems. This guide provides an objective comparison of the rheological properties of polydioxanone (PDO) against other commonly used polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). The information herein is supported by experimental data from various scientific studies.
Overview of Rheological Properties
The flow and deformation characteristics of polymers, collectively known as rheology, are critical indicators of their behavior during melt processing techniques like extrusion, injection molding, and 3D printing. Key rheological parameters include melt flow index (MFI), shear viscosity, and viscoelastic moduli (storage modulus G' and loss modulus G''). These properties are influenced by factors such as molecular weight, molecular weight distribution, and temperature.
Polydioxanone (PDO) is a semi-crystalline polymer known for its biocompatibility and biodegradability, making it a material of interest for absorbable medical devices.[1] Its rheological profile, when compared to other polyesters, reveals distinct processing characteristics.
Comparative Rheological Data
The following tables summarize key quantitative rheological data for PDO, PLA, PCL, and PGA. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. Therefore, the testing conditions (e.g., temperature, load) are provided for context.
Table 1: Melt Flow Index (MFI)
The Melt Flow Index is a single-point measurement that indicates the ease of flow of a molten polymer. A higher MFI generally corresponds to a lower viscosity and lower molecular weight.[2]
| Polymer | MFI (g/10 min) | Temperature (°C) | Load (kg) | Reference(s) |
| PDO | Not widely reported | - | - | - |
| PLA | 5.9 - 10 | 190 - 210 | 2.16 | [3][4] |
| PCL | ~13 (unmodified) | 125 | 2.16 | [5] |
| PGA | Decreases with modification | 230 | 2.16 | [3][6] |
Note: MFI for PDO is not as commonly reported in the literature as for other polyesters. The MFI of PGA is highly dependent on modifications due to its high melting point and thermal sensitivity.
Table 2: Zero-Shear Viscosity and Power-Law Index
Zero-shear viscosity (η₀) represents the viscosity of the polymer at very low shear rates, providing insight into the material's resistance to flow under minimal stress. The power-law index (n) describes the shear-thinning behavior of the polymer; a value less than 1 indicates that viscosity decreases as the shear rate increases.[7]
| Polymer | Zero-Shear Viscosity (η₀) (Pa·s) | Power-Law Index (n) | Temperature (°C) | Reference(s) |
| PDO | Varies with MW (e.g., ~10³ - 10⁴) | 0.80 (for high MW) | Varies | [8] |
| PLA | ~3780 (linear) | ~0.34 - 0.66 | 180 | [9][10] |
| PCL | Increases with MW | Adheres to power law | 100 - 140 | [11][12] |
| PGA | Increases with modification | Not widely reported | 230 | [13] |
Table 3: Storage Modulus (G') and Loss Modulus (G'')
Storage modulus (G') is a measure of the elastic response of the material, representing the energy stored during deformation. The loss modulus (G'') indicates the viscous response, representing the energy dissipated as heat.[14]
| Polymer | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Frequency (rad/s) | Temperature (°C) | Reference(s) |
| PDO | Increases with frequency | Increases with frequency | Varies | Varies | [1] |
| PLA | Increases with frequency | Increases with frequency | 0.1 - 100 | 180 | [15] |
| PCL | Increases with frequency | Increases with frequency | 0.1 - 100 | 85 | [6][16] |
| PGA | Increases with frequency | Increases with frequency | Varies | 230 | [13] |
Note: The values of G' and G'' are highly dependent on frequency and temperature. Generally, for all these polyesters, both moduli increase with increasing frequency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Rotational Rheometry
Objective: To measure the viscoelastic properties of the polymer melt, such as viscosity, storage modulus (G'), and loss modulus (G'').
Typical Apparatus: A controlled-strain or controlled-stress rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature-controlled chamber.
Protocol:
-
Sample Preparation: Polymer samples are dried under vacuum at an appropriate temperature (e.g., 60-80°C) for several hours to remove any moisture that could cause hydrolytic degradation during testing.
-
Instrument Setup:
-
Loading: The dried polymer is placed onto the lower plate, and the upper plate is lowered to the set gap, allowing the polymer to melt and fill the gap. Excess material is trimmed.
-
Equilibration: The sample is allowed to thermally equilibrate for a set period (e.g., 5 minutes) under a nitrogen atmosphere to prevent oxidative degradation.
-
Measurement:
-
Frequency Sweep: A sinusoidal strain is applied at a constant amplitude (within the linear viscoelastic region, typically 0.1-1%) over a range of frequencies (e.g., 0.1 to 100 rad/s). The resulting stress and phase angle are measured to calculate G' and G''.[16]
-
Flow Sweep: A steady shear rate is applied, and the resulting shear stress is measured to determine the shear viscosity as a function of the shear rate.
-
Capillary Rheometry
Objective: To measure the shear viscosity of the polymer melt at high shear rates, which are relevant to processing conditions like extrusion.
Typical Apparatus: A capillary rheometer consisting of a heated barrel, a piston, and a capillary die of known dimensions (length and diameter).
Protocol:
-
Sample Preparation: Polymer pellets or powder are dried as described for rotational rheometry.
-
Instrument Setup:
-
The barrel is preheated to the desired test temperature (e.g., 220°C).
-
A capillary die with specific dimensions (e.g., L/D ratio of 16) is installed.
-
-
Loading: A known amount of the polymer is loaded into the barrel.
-
Melting and Equilibration: The polymer is allowed to melt and reach thermal equilibrium within the barrel for a specified time.
-
Extrusion: The piston moves at a constant velocity, forcing the molten polymer through the capillary die. The pressure drop across the die is measured by a transducer.
-
Data Acquisition: The test is repeated at various piston speeds to cover a range of shear rates.
-
Calculation: The shear stress at the wall and the apparent shear rate are calculated from the pressure drop, flow rate, and die dimensions. Corrections (e.g., Bagley and Rabinowitsch) are often applied to obtain the true shear viscosity.
Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties of the solid polymer as a function of temperature and frequency.
Typical Apparatus: A dynamic mechanical analyzer with a suitable clamping system (e.g., tensile, three-point bending) and a temperature-controlled chamber.
Protocol:
-
Sample Preparation: A rectangular or cylindrical specimen of the polymer is prepared with precise dimensions.
-
Instrument Setup:
-
The appropriate clamp is installed.
-
The sample is mounted in the clamp.
-
-
Measurement:
-
A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz) and amplitude.[16]
-
The temperature is ramped at a controlled rate (e.g., 3-5°C/min) over a desired range (e.g., 30°C to 110°C).[16]
-
The instrument measures the resulting stress and the phase lag between the stress and strain signals.
-
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated as a function of temperature. These data can be used to identify thermal transitions such as the glass transition temperature (Tg).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative rheological analysis of these polyesters.
Conclusion
This guide provides a comparative overview of the rheological properties of polydioxanone and other common biodegradable polyesters. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and medical device manufacturing. The distinct rheological profiles of these polymers necessitate careful consideration during material selection and process design to achieve desired product performance and manufacturing efficiency. Further research focusing on direct, side-by-side comparisons under identical experimental conditions would be beneficial for a more definitive understanding of their relative rheological behaviors.
References
- 1. Modifying Anti-Compression Property and Water-Soluble Ability of Polyglycolic Acid via Melt Blending with Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zero Shear Viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymer Evaluation Blog | Dynisco [dynisco.com]
- 7. Melt flow index - Wikipedia [en.wikipedia.org]
- 8. Capillary Rheology / Capillary Rheometry Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polyglycolic Acid (PGA, Polyglycolide) :: MakeItFrom.com [makeitfrom.com]
- 13. Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Composites for Bio-Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Rheological, Dynamic Mechanical and Thermal Characterization of Phase-Separation Behavior of PLA/PCL Blends [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New Considerations on the Determination of the Apparent Shear Viscosity of Polymer Melt with Micro Capillary Dies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dioxan-2-one: A Procedural Guide
For Immediate Reference: Do not dispose of 1,4-Dioxan-2-one down the drain or with regular laboratory trash. This compound must be treated as hazardous waste and disposed of through an approved waste disposal facility in accordance with all applicable federal, state, and local regulations.[1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[3] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Impervious gloves (e.g., Butyl rubber) are recommended.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2][5]
-
Lab Coat: A fire/flame-resistant lab coat should be worn.[4]
-
Clothing: Cotton-based, full-length pants and closed-toe shoes are mandatory.[4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to transfer it to a licensed hazardous waste disposal company.
-
Containerization:
-
Keep the this compound waste in its original container if possible. The container must be in good condition and not leaking.
-
If the original container is compromised, transfer the waste to a new, compatible container that is clearly labeled.
-
Ensure the container is tightly closed to prevent the release of vapors.[4][5]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number (3041-16-5).
-
Indicate the associated hazards (e.g., "Harmful if swallowed," "Causes serious eye irritation").
-
Attach a completed hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.[4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert, dry absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.
-
Clean the affected area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response number and EHS department.
-
Provide details about the spilled chemical.
-
IV. Data Presentation: Hazard and Disposal Summary
| Identifier | Information | Source |
| Chemical Name | This compound | TCI Chemicals SDS |
| Synonyms | p-Dioxanone | TCI Chemicals SDS |
| CAS Number | 3041-16-5 | TCI Chemicals SDS |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, Causes skin irritation. | [5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Container Handling | Keep container tightly closed. Handle uncleaned containers as the product itself. | [5] |
| Regulatory Note | Waste disposal must be in accordance with federal, state, and local environmental control regulations. | [1][2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling 1,4-Dioxan-2-one
For Immediate Reference: Key Safety and Handling Information for 1,4-Dioxan-2-one
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes recommended PPE. Note that specific quantitative data for this compound is limited; therefore, the data presented for glove breakthrough times is based on 1,4-Dioxane, a structurally similar compound, and should be considered as a conservative estimate. Always consult the specific glove manufacturer's chemical resistance guide for the most accurate information.
| PPE Category | Specification | Quantitative Data (for 1,4-Dioxane as a surrogate) |
| Hand Protection | Chemical-resistant gloves. Butyl rubber is recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[1][2] | Butyl Rubber: Breakthrough time generally greater than 8 hours. Nitrile (5-mil or greater thickness): Breakthrough may occur in under 15 minutes for short-term splash protection. For some nitrile gloves, breakthrough with 1,4-Dioxane can be less than 1 minute. |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[3] A face shield may be required in situations with a higher risk of splashing.[4] | Not applicable. |
| Skin & Body Protection | A fire/flame-resistant lab coat (100% cotton-based) that is fully buttoned with sleeves of sufficient length to prevent skin exposure.[2] Full-length pants and closed-toe shoes are mandatory.[1][2] | Not applicable. |
| Respiratory Protection | Typically not required if work is conducted in a certified chemical fume hood.[2] If a risk assessment indicates potential for harmful exposure to vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2] | Not applicable. |
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to the following step-by-step protocols is mandatory for all personnel handling this compound.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Designated Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[2]
-
Assemble PPE: Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Handling Procedures
-
Grounding: Take measures to prevent the build-up of electrostatic charge, as 1,4-Dioxane can form explosive peroxides.[2]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not inhale vapors or mists.
-
Dispensing: Use caution when dispensing the chemical to minimize splashing or aerosol generation.
-
Container Management: Keep the container tightly closed when not in use.[2]
Post-Handling and Decontamination
-
Decontaminate Work Area: Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves using the proper technique (glove-in-glove) and dispose of them as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[3]
-
Waste Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.[1]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, in secondary containment, until it is collected by EHS personnel.[1]
Workflow for PPE Selection, Use, and Disposal
The following diagram illustrates the decision-making process and workflow for the safe use of personal protective equipment when handling this compound.
Caption: PPE workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
